P2X3 antagonist 34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-3-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N4O3/c1-14-6-8-30-19(10-15-5-4-7-29(13-15)24(32)33-3)22(28-20(30)9-14)21-17(25)11-16(12-18(21)26)23(31)27-2/h6,8-9,11-12,15H,4-5,7,10,13H2,1-3H3,(H,27,31)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIZLMOCIYWJF-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)CC3CCCN(C3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)C[C@@H]3CCCN(C3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of P2X3 Antagonist 34 (BLU-5937): A Technical Guide
Introduction
P2X3 antagonist 34, also known as BLU-5937 or Camlipixant, is a potent and highly selective, orally bioavailable small molecule antagonist of the P2X3 receptor.[1][2] P2X3 receptors, which are ATP-gated ion channels, are predominantly expressed on C- and Aδ-fiber primary afferent neurons and are a clinically validated target for conditions related to afferent nerve sensitization, most notably chronic cough.[3][4] The discovery of compound 34 represents a significant advancement in the pursuit of therapies for refractory chronic cough, a condition with high unmet medical need. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of P2X3 antagonists has been a key focus in the search for effective antitussive agents. However, a significant challenge has been the taste-related side effects, such as dysgeusia (altered taste), associated with less selective P2X3 antagonists that also inhibit the P2X2/3 heterotrimeric receptor, which is involved in taste perception.
BLU-5937 was specifically designed to be a highly selective antagonist for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor. This high selectivity is the cornerstone of its improved safety profile, particularly the significant reduction in taste-related adverse events observed in clinical trials. Preclinical studies demonstrated that BLU-5937 exhibits a potent anti-tussive effect without affecting taste perception and possesses an excellent safety profile.
Synthesis
This compound (BLU-5937) is an imidazopyridine compound. The synthesis of such compounds typically involves the construction of the core imidazo[1,2-a]pyridine scaffold followed by functionalization. While the specific, detailed synthetic route for BLU-5937 is proprietary, a general and representative synthesis of the imidazopyridine core can be derived from the chemical literature and relevant patents. A plausible synthetic approach is outlined below.
Representative Synthesis of the Imidazopyridine Core:
A common method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
-
Step 1: Formation of the Imidazopyridine Nucleus. A substituted 2-aminopyridine is reacted with a substituted α-bromoacetophenone in a suitable solvent such as ethanol or isopropanol, often with heating, to yield the corresponding imidazo[1,2-a]pyridine.
-
Step 2: Functionalization of the Core. The imidazo[1,2-a]pyridine core can then be further modified. For instance, a halogenated derivative can be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various substituents at specific positions on the aromatic rings. This allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Step 3: Final Product Formation. Subsequent reaction steps, which may include amide bond formation or other standard organic transformations, would lead to the final this compound molecule.
Quantitative Data
The biological activity and pharmacokinetic properties of this compound have been extensively characterized. A summary of the key quantitative data is presented in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound (BLU-5937)
| Target | Species | IC50 (nM) | Reference |
| P2X3 Homotrimer | Human | 25 | |
| P2X2/3 Heterotrimer | Human | >24,000 (>24 µM) |
Table 2: In Vivo Efficacy of this compound (BLU-5937) in a Guinea Pig Cough Model
| Tussive Agent | Dose (mg/kg, oral) | % Reduction in Coughs | Reference |
| Histamine-induced | 0.3, 3, 30 | Dose-dependent reduction | |
| ATP-induced | 3, 30 | Significant, dose-dependent reduction | |
| Citric Acid + ATP | Not specified | Significant reduction |
Table 3: Pharmacokinetic Properties of this compound (BLU-5937)
| Parameter | Value/Description | Reference |
| Oral Bioavailability | Good | |
| Predicted Human Clearance | Low | |
| Blood-Brain Barrier Permeability | No | |
| Safety Margin | High |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
1. In Vitro P2X3 Receptor Antagonist Activity Assay (FLIPR-based Calcium Influx Assay)
This assay is used to determine the potency of a compound in inhibiting the activation of P2X3 receptors.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media and seeded into 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 4 Assay Kit) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.
-
Compound Addition: The test compound (this compound) is prepared in a series of dilutions and added to the wells. The plate is incubated for a defined period (e.g., 15-20 minutes) to allow the compound to bind to the receptors.
-
Agonist Stimulation and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A P2X3 receptor agonist, such as α,β-methyleneATP (α,β-meATP), is added to the wells to stimulate calcium influx. The resulting change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The fluorescence signal is analyzed to determine the concentration-response curve for the antagonist. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated using non-linear regression analysis.
2. In Vivo Guinea Pig Cough Model
This model is used to assess the anti-tussive efficacy of a compound.
-
Animals: Male Dunkin-Hartley guinea pigs are used for this model.
-
Compound Administration: this compound is administered orally at various doses (e.g., 0.3, 3, 30 mg/kg) a set time (e.g., 2 hours) before the tussive challenge.
-
Tussive Challenge: The animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized tussive agent. Common agents used include citric acid, histamine, or ATP. For example, an aerosol of 0.1 M citric acid and 10 µM ATP can be used.
-
Cough Detection and Measurement: Coughs are detected and counted over a defined period (e.g., 15 minutes) using a combination of sound recording and analysis of the characteristic pressure changes within the plethysmography chamber.
-
Data Analysis: The number of coughs in the compound-treated groups is compared to the vehicle-treated control group to determine the percentage of cough inhibition. Dose-response relationships are then established.
3. Electrophysiology Patch-Clamp Assay on Dorsal Root Ganglion (DRG) Neurons
This assay is used to investigate the effect of the antagonist on the electrical activity of sensory neurons.
-
Neuron Isolation: Dorsal root ganglia are dissected from rats, and the neurons are enzymatically dissociated and cultured.
-
Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single DRG neuron. The membrane patch is then ruptured to achieve a whole-cell recording configuration.
-
Compound and Agonist Application: The neuron is perfused with an external solution containing the P2X3 receptor agonist (e.g., α,β-meATP) in the presence and absence of this compound.
-
Data Acquisition and Analysis: The resulting ion channel currents are recorded using a patch-clamp amplifier. The inhibition of the agonist-induced current by the antagonist is measured to determine its effect on neuronal excitability.
Visualizations
Signaling Pathway of P2X3 Receptor-Mediated Cough Reflex
References
- 1. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 2061588 - FLIPR Calcium 4 Assay from US Patent US20250214986: "P2X3 INHIBITOR COMPOUND, SALT THEREOF, POLYMORPH THEREOF AND USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
In-Depth Technical Guide: P2X3 Antagonist 34 (Camlipixant/BLU-5937)
For Researchers, Scientists, and Drug Development Professionals
Introduction
P2X3 antagonist 34, now identified as Camlipixant (also known as BLU-5937), is a potent, selective, and orally active non-competitive antagonist of the P2X3 receptor.[1][2][3] P2X3 receptors are ATP-gated ion channels predominantly found on primary afferent neurons, where they play a crucial role in nociceptive signaling and cough reflex pathways.[2][3] Camlipixant has emerged as a promising therapeutic candidate for the treatment of refractory chronic cough, a condition characterized by a persistent and debilitating cough. A key differentiator of Camlipixant is its high selectivity for the homotrimeric P2X3 receptor over the heterotrimeric P2X2/3 receptor, which is associated with a significantly lower incidence of taste-related side effects, a common issue with less selective P2X3 antagonists. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of Camlipixant.
Chemical Structure and Properties
Camlipixant is a small molecule with the following chemical identity and properties.
Chemical Structure
IUPAC Name: methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate
Chemical Formula: C₂₃H₂₄F₂N₄O₄
Molecular Weight: 458.47 g/mol
CAS Number: 1621164-74-6
(Image of the chemical structure of Camlipixant should be placed here if available)
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄F₂N₄O₄ | |
| Molecular Weight | 458.47 g/mol | |
| CAS Number | 1621164-74-6 | |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Biological Activity and Mechanism of Action
Camlipixant is a highly potent and selective antagonist of the P2X3 receptor. Its mechanism of action involves the inhibition of ATP-gated cation influx through the P2X3 ion channel, thereby modulating the activity of sensory neurons involved in cough and pain signaling.
In Vitro Potency and Selectivity
The potency and selectivity of Camlipixant have been determined using in vitro cell-based assays.
| Target | Assay Type | Species | IC₅₀ | Reference |
| hP2X3 (homotrimer) | Calcium Mobilization | Human | 25 nM | |
| hP2X2/3 (heterotrimer) | Calcium Mobilization | Human | >24 µM |
The data clearly indicates that Camlipixant is significantly more potent against the human P2X3 homotrimeric receptor compared to the P2X2/3 heterotrimeric receptor, with a selectivity of over 960-fold. This high selectivity is believed to be the reason for the observed low incidence of taste disturbances.
In Vivo Efficacy
The anti-tussive effects of Camlipixant have been demonstrated in preclinical models. In a guinea pig model of cough, oral administration of Camlipixant significantly reduced cough frequency in a dose-dependent manner.
| Animal Model | Dosing (oral) | Effect | Reference |
| Guinea Pig (citric acid-induced cough) | 3 and 30 mg/kg | Dose-dependent reduction in coughs |
Pharmacokinetics
Preclinical and clinical studies have shown that Camlipixant possesses favorable pharmacokinetic properties, including good oral bioavailability and low predicted clearance in humans. Phase 1 clinical trial data in healthy subjects demonstrated an excellent pharmacokinetic profile.
Human Pharmacokinetic Parameters (from Phase 1 studies)
| Parameter | Value | Condition | Reference |
| Bioavailability | Equivalent for Extended-Release vs. Immediate-Release | Single Dose | |
| AUC₂₄ₕ (geometric mean) | 82% of IR formulation | Single Dose (ER formulation) | |
| C₂₄ₕ (geometric mean) | 88% of IR formulation | Single Dose (ER formulation) | |
| Dosing Regimen | Predicted to be twice daily | N/A |
Experimental Protocols
In Vitro P2X3 Receptor Antagonist Activity Assay (Calcium Mobilization)
The following is a representative protocol for determining the in vitro potency of a P2X3 receptor antagonist using a calcium mobilization assay with a FLIPR (Fluorometric Imaging Plate Reader) system.
Objective: To measure the ability of a test compound (e.g., Camlipixant) to inhibit the influx of calcium through P2X3 channels upon activation by an agonist (e.g., ATP or α,β-methylene ATP).
Materials:
-
HEK293 cells stably expressing the human P2X3 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit).
-
P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP).
-
Test compound (Camlipixant) at various concentrations.
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR Tetra® or similar instrument.
Procedure:
-
Cell Plating: Seed the HEK293-hP2X3 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye loading buffer to each well. Incubate the plates for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound in assay buffer. The FLIPR instrument will add the compound solutions to the respective wells of the cell plate.
-
Agonist Addition and Signal Detection: The FLIPR instrument will then add the P2X3 agonist to all wells to stimulate the receptor. The instrument simultaneously measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
-
Data Analysis: The fluorescence signal is analyzed to determine the inhibitory effect of the test compound. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
P2X3 Receptor Signaling Pathway
Caption: P2X3 receptor signaling pathway and the inhibitory action of Camlipixant.
Experimental Workflow for P2X3 Antagonist Evaluation
Caption: A typical workflow for the discovery and development of a P2X3 antagonist.
Logical Relationship of Camlipixant's Development
References
Pharmacological Profile of P2X3 Antagonist 34 (BLU-5937): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of P2X3 antagonist 34, also known as BLU-5937. This potent and highly selective, orally active antagonist of the P2X3 homotrimeric receptor has demonstrated significant potential in preclinical models for the treatment of chronic cough. This document summarizes key in vitro and in vivo data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
In Vitro Pharmacology
This compound (BLU-5937) is a potent and selective non-competitive antagonist of the P2X3 receptor.[1][2] Its inhibitory activity has been characterized across different species and receptor subtypes, demonstrating a remarkable selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer.[1][2]
Potency and Selectivity
The inhibitory potency of this compound was determined by assessing its ability to block the activity of P2X3 and P2X2/3 receptors activated by the agonist α,β-methylene ATP (αβ-meATP). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Receptor Subtype | Species | IC50 (nM) | Selectivity (Fold) |
| P2X3 | Human | 25[1] | >960 |
| Rat | 92 | - | |
| Guinea Pig | 126 | - | |
| P2X2/3 | Human | >24,000 | - |
| Rat | 1820 | - | |
| Guinea Pig | 3450 | - |
Table 1: In Vitro Potency and Selectivity of this compound (BLU-5937)
Experimental Protocol: In Vitro Receptor Activity Assay
The potency and selectivity of this compound were evaluated using a cell-based assay measuring the influx of calcium following receptor activation in mammalian cells expressing cloned human P2X3 or P2X2/3 channels.
-
Cell Lines: Mammalian cell lines (e.g., HEK293) stably or transiently expressing recombinant human, rat, or guinea pig P2X3 or P2X2/3 receptors.
-
Agonist: α,β-methylene ATP (αβ-meATP), a stable ATP analog and selective P2X1 and P2X3 receptor agonist.
-
Assay Principle: Changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation are measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded into 96- or 384-well plates and loaded with a calcium-sensitive dye.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The P2X3 receptor agonist, αβ-meATP, is added to the wells to stimulate receptor activity.
-
The resulting fluorescence, indicative of intracellular calcium levels, is measured using a plate reader.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Mechanism of Action
This compound acts as a non-competitive antagonist of the P2X3 receptor. This indicates that it does not compete with the endogenous ligand ATP for binding at the orthosteric site but rather binds to an allosteric site on the receptor, inducing a conformational change that prevents channel opening.
In Vivo Pharmacology
The in vivo efficacy of this compound has been primarily demonstrated in a guinea pig model of cough, a key translational model for evaluating potential anti-tussive agents.
Anti-tussive Efficacy in a Guinea Pig Cough Model
Oral administration of this compound significantly and dose-dependently reduced the number of coughs in a guinea pig model where cough was induced by citric acid and enhanced by either histamine or ATP.
| Dose (mg/kg, oral) | Cough Reduction |
| 0.3 | Significant reduction in histamine-enhanced cough |
| 3 | Significant, dose-dependent reduction in histamine- and ATP-enhanced cough |
| 30 | Significant, dose-dependent reduction in histamine- and ATP-enhanced cough |
Table 2: In Vivo Anti-tussive Efficacy of this compound (BLU-5937)
Experimental Protocol: Guinea Pig Citric Acid-Induced Cough Model
This model assesses the ability of a test compound to inhibit cough induced by a chemical irritant.
-
Animals: Male Dunkin Hartley guinea pigs.
-
Cough Induction:
-
Animals are exposed to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 5-10 minutes) to induce coughing.
-
To sensitize the cough reflex, animals can be pre-exposed to an aerosol of histamine or ATP prior to the citric acid challenge.
-
-
Drug Administration: this compound is administered orally at various doses (e.g., 0.3, 3, and 30 mg/kg) at a specified time before the cough challenge.
-
Cough Detection: The number of coughs is recorded for a set duration following the citric acid challenge using a whole-body plethysmograph, which detects the characteristic pressure changes associated with coughing.
-
Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated control group to determine the percentage of cough inhibition.
Effects on Neuronal Activity
P2X3 receptors are predominantly expressed on primary afferent neurons, including nociceptors. This compound has been shown to modulate the activity of these neurons.
Inhibition of Nociceptor Sensitization and Firing
In isolated primary nociceptors from rat dorsal root ganglions (DRGs), this compound (at 500 nM) effectively blocked the αβ-meATP-induced sensitization and firing activity. This effect was reversible upon washout of the compound.
Experimental Protocol: Rat Dorsal Root Ganglion (DRG) Neuron Electrophysiology
This experiment evaluates the effect of the antagonist on the electrical activity of sensory neurons.
-
Tissue Preparation: DRGs are dissected from rats and subjected to enzymatic and mechanical dissociation to obtain a single-cell suspension of primary sensory neurons.
-
Cell Culture: The dissociated neurons are plated on a suitable substrate and cultured for a short period to allow for recovery and adherence.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on individual DRG neurons to measure their electrical properties, such as membrane potential and action potential firing.
-
Experimental Procedure:
-
A baseline of neuronal activity is established.
-
The P2X3 agonist αβ-meATP is applied to the neuron to induce sensitization and firing.
-
This compound is co-applied with the agonist to determine its ability to block the agonist-induced effects.
-
A washout period is included to assess the reversibility of the antagonist's action.
-
Pharmacokinetic Profile
Preclinical studies have indicated that this compound possesses favorable drug-like properties.
-
Oral Bioavailability: Good oral bioavailability has been reported.
-
Clearance: Low predicted clearance in humans.
-
Distribution: Does not readily cross the blood-brain barrier.
-
Safety Margin: A high safety margin has been observed based on predicted human efficacious exposure.
Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability percentage) from preclinical species are not publicly available in the reviewed literature.
Visualizations
Signaling Pathway of P2X3 Receptor Activation
Caption: P2X3 Receptor Activation and Downstream Signaling.
Mechanism of Action of this compound
Caption: Non-competitive Antagonism of the P2X3 Receptor.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for In Vivo Anti-tussive Efficacy Testing.
References
In Vitro Characterization of BLU-5937: A Selective P2X3 Antagonist
Abstract
BLU-5937 is a potent and highly selective, non-competitive antagonist of the P2X3 homotrimeric receptor, an ATP-gated ion channel located on primary afferent neurons.[1][2] The activation of P2X3 receptors by extracellular ATP, released from inflamed or damaged tissues, is a key mechanism in the hypersensitization of the cough reflex, leading to chronic cough.[1][2][3] By selectively targeting P2X3, BLU-5937 offers a promising therapeutic approach for the treatment of refractory chronic cough, with a minimized impact on taste perception, a common side effect associated with less selective P2X2/3 receptor antagonists. This technical guide provides a comprehensive overview of the in vitro characterization of BLU-5937, detailing its pharmacological properties, selectivity profile, and the experimental methodologies used to elucidate its mechanism of action.
Introduction
Chronic cough, defined as a cough lasting longer than eight weeks, is a prevalent condition with significant negative impacts on quality of life. In many cases, it is refractory to currently available treatments. The P2X3 receptor has emerged as a critical target in the pathophysiology of chronic cough. BLU-5937 has been developed as a highly selective antagonist of the P2X3 receptor, with preclinical and clinical studies demonstrating its potential to reduce cough frequency without the taste-related adverse effects that have challenged other P2X3 antagonists. This document outlines the in vitro studies that have been pivotal in characterizing the potency, selectivity, and mechanism of action of BLU-5937.
Mechanism of Action
BLU-5937 functions as a potent and selective antagonist of the P2X3 receptor. In the airways, ATP released from stressed or inflamed cells binds to and activates P2X3 receptors on sensory nerve fibers. This activation leads to depolarization and the generation of action potentials that are transmitted to the central nervous system, where they are perceived as an urge to cough. BLU-5937 inhibits this signaling cascade by blocking the P2X3 receptor, thereby reducing the hypersensitization of the cough reflex.
Quantitative Pharmacological Data
The in vitro potency and selectivity of BLU-5937 have been extensively characterized using recombinant human P2X3 and P2X2/3 receptors expressed in mammalian cells, as well as in primary neuronal cultures.
| Parameter | hP2X3 (homotrimeric) | hP2X2/3 (heterotrimeric) | Selectivity Ratio (P2X2/3 / P2X3) | Reference |
| IC50 | 25 nM | >24 µM | >1500-fold | |
| Antagonism | Non-competitive | - | - |
Table 1: In vitro potency and selectivity of BLU-5937 for human P2X3 and P2X2/3 receptors.
| Species | Receptor | IC50 | Reference |
| Rat | P2X3 | 92 nM | |
| Guinea Pig | P2X3 | 126 nM |
Table 2: In vitro potency of BLU-5937 for rat and guinea pig P2X3 receptors.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize BLU-5937.
Cell Culture and Recombinant Receptor Expression
Objective: To generate a stable cell line expressing human P2X3 and P2X2/3 receptors for in vitro assays.
Protocol:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and faithful protein expression.
-
Transfection: HEK293 cells are transiently or stably transfected with expression vectors containing the cDNA for human P2X3 or a combination of P2X2 and P2X3 subunits. Co-transfection with a fluorescent reporter protein (e.g., GFP) can aid in identifying successfully transfected cells.
-
Cell Culture: Transfected cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Selection (for stable cell lines): For stable expression, an antibiotic resistance gene is co-transfected, and cells are cultured in the presence of the corresponding antibiotic to select for a population of cells that have integrated the receptor DNA.
In Vitro Electrophysiology
Objective: To measure the inhibitory effect of BLU-5937 on P2X3 and P2X2/3 receptor-mediated ion currents.
Protocol:
-
Cell Preparation: HEK293 cells expressing the target receptors are plated on glass coverslips.
-
Whole-Cell Patch-Clamp: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The intracellular pipette solution typically contains (in mM): 140 CsCl, 10 HEPES, 11 EGTA, 2 MgCl2, adjusted to pH 7.3 with CsOH. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Agonist Application: The P2X3 receptor agonist, α,β-methylene ATP (αβ-meATP), is applied to the cells to evoke an inward current.
-
Antagonist Application: BLU-5937 is pre-applied at varying concentrations before co-application with the agonist to determine its inhibitory effect on the αβ-meATP-evoked current.
-
Data Analysis: The concentration-response curve for BLU-5937 is generated, and the IC50 value is calculated.
Calcium Imaging Assay
Objective: To assess the effect of BLU-5937 on intracellular calcium influx mediated by P2X3 receptor activation.
Protocol:
-
Cell Plating: HEK293 cells expressing P2X3 receptors are seeded in 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid to prevent dye extrusion, and incubated in the dark at 37°C.
-
Compound Incubation: Cells are pre-incubated with various concentrations of BLU-5937 or vehicle control.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence is recorded before the automated addition of an agonist (e.g., αβ-meATP). The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured, and the inhibitory effect of BLU-5937 is quantified to determine the IC50 value.
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulation of Human Recombinant P2X3 Receptors by Ecto-Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
P2X3 Receptor Selectivity of the Novel Antagonist 34 (BLU-5937): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the P2X3 receptor selectivity profile of the antagonist designated as "34," also known as BLU-5937. The document details the quantitative measures of its inhibitory activity, the experimental methodologies employed for these assessments, and the signaling pathways involved.
Introduction to P2X3 Receptors and Antagonist 34 (BLU-5937)
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, playing a crucial role in nociceptive signaling and the pathophysiology of chronic pain and cough.[1][2][3] When activated by extracellular ATP, these channels permit the influx of cations, leading to membrane depolarization and the initiation of action potentials.[1][2] P2X3 receptors can form as homotrimeric (P2X3) or heterotrimeric (P2X2/3) channels. Antagonist 34 (BLU-5937) is a potent, selective, and orally active non-competitive antagonist of the P2X3 homotrimeric receptor. Its high selectivity for the P2X3 subtype over the P2X2/3 heterotrimer is a key characteristic, potentially offering therapeutic advantages by minimizing off-target effects, such as taste disturbances associated with P2X2/3 modulation.
Quantitative Selectivity Profile
The selectivity of antagonist 34 (BLU-5937) has been quantified through in vitro assays measuring its half-maximal inhibitory concentration (IC50) against P2X3 and P2X2/3 receptors from different species. The data consistently demonstrates a significantly higher potency for the homotrimeric P2X3 receptor.
| Receptor Subtype | Species | IC50 (nM) | Reference |
| P2X3 | Human | 25 | |
| Rat | 92 | ||
| Guinea Pig | 126 | ||
| P2X2/3 | Human | >24,000 | |
| Rat | Less active | ||
| Guinea Pig | Less active |
Table 1: In vitro inhibitory activity of Antagonist 34 (BLU-5937) against P2X3 and P2X2/3 receptors.
Experimental Methodologies
The following sections detail the key experimental protocols used to determine the selectivity and functional effects of antagonist 34 (BLU-5937).
In Vitro Selectivity Assays
3.1.1. Cell Line and Receptor Expression
The selectivity of antagonist 34 was determined using mammalian cell lines, such as Human Embryonic Kidney (HEK293) cells, stably expressing cloned human P2X3 or P2X2/3 receptor channels.
3.1.2. Calcium Mobilization Assay
This assay measures the inhibition of agonist-induced calcium influx as an indicator of receptor antagonism.
-
Cell Preparation: HEK293 cells stably expressing the target receptor are seeded into 96-well plates and cultured to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time at room temperature.
-
Compound Incubation: Cells are washed and then incubated with varying concentrations of antagonist 34 (BLU-5937) or vehicle control.
-
Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence plate reader. The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to each well to stimulate receptor activation. Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of antagonist 34 is calculated as the percentage reduction of the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
3.1.3. Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion channel activity of the P2X3 receptor in response to an agonist and its inhibition by antagonist 34.
-
Cell Preparation: Dorsal Root Ganglion (DRG) neurons are acutely dissociated from rats and cultured on coverslips.
-
Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ionic current across the cell membrane.
-
Drug Application: The P2X3 agonist α,β-meATP is applied to the cell to evoke an inward current. Antagonist 34 is then co-applied with the agonist at various concentrations.
-
Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the inhibitory effect of antagonist 34 on the agonist-evoked current. The percentage of inhibition is plotted against the antagonist concentration to calculate the IC50 value.
In Vivo Efficacy Model
3.2.1. Guinea Pig Cough Model
This model is used to assess the anti-tussive effects of antagonist 34.
-
Animal Preparation: Male Dunkin Hartley guinea pigs are used.
-
Compound Administration: Antagonist 34 (BLU-5937) is administered orally at various doses (e.g., 0.3-30 mg/kg) prior to the tussive challenge.
-
Tussive Challenge: Cough is induced by exposing the animals to an aerosol of a tussive agent, such as citric acid, often in combination with ATP to enhance the cough reflex.
-
Data Collection: The number of coughs is recorded for a defined period following the challenge.
-
Data Analysis: The dose-dependent reduction in the number of coughs in the antagonist-treated group is compared to the vehicle-treated control group.
Signaling Pathways and Mechanism of Action
P2X3 receptor activation by ATP triggers a cascade of events leading to neuronal excitation. Antagonist 34 (BLU-5937) acts as a non-competitive antagonist, inhibiting this pathway.
References
BLU-5937: A Technical Whitepaper on a Highly Selective P2X3 Homotrimeric Receptor Antagonist for Chronic Cough
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BLU-5937, also known as Camlipixant, is a potent, selective, and orally active non-competitive antagonist of the P2X3 homotrimeric receptor.[1][2] P2X3 receptors, ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on primary afferent sensory neurons and are implicated in the hypersensitization of the cough reflex.[2] ATP released from inflamed or damaged tissues in the airways activates these receptors, leading to the generation of action potentials that are transmitted to the central nervous system and perceived as an urge to cough.[2] BLU-5937 is being developed for the treatment of refractory chronic cough, a condition characterized by a persistent cough for which no underlying cause can be identified.[2] A key differentiator of BLU-5937 is its high selectivity for P2X3 homotrimers over P2X2/3 heterotrimers, the latter being involved in taste perception. This selectivity profile suggests a lower potential for taste-related adverse effects, a common issue with less selective P2X3 antagonists.
Mechanism of Action and Selectivity
BLU-5937 exerts its therapeutic effect by inhibiting the P2X3-mediated signaling pathway. In conditions of airway inflammation or injury, ATP is released and binds to P2X3 receptors on sensory nerve fibers. This binding opens a non-selective cation channel, leading to depolarization of the neuron and the initiation of an action potential. This signal travels to the cough center in the brainstem, triggering a cough reflex. By acting as a non-competitive antagonist, BLU-5937 binds to the P2X3 receptor at a site distinct from the ATP binding site, preventing the conformational change required for channel opening and subsequent ion influx. This effectively dampens the hypersensitive cough reflex.
The selectivity of BLU-5937 for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor is a critical feature. While P2X3 homotrimers are the primary target for cough, P2X2/3 heterotrimers are expressed on taste bud cells and are crucial for taste sensation. Inhibition of P2X2/3 receptors can lead to taste disturbances (dysgeusia).
Signaling Pathway of P2X3 Receptor Activation
Caption: P2X3 receptor signaling pathway and inhibition by BLU-5937.
Quantitative Data
The potency and selectivity of BLU-5937 have been characterized in various preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Selectivity of BLU-5937
| Receptor | Assay Type | Agonist | IC50 | Selectivity (fold) | Reference |
| Human P2X3 Homotrimer | Electrophysiology / Calcium Flux | α,β-methylene ATP | 25 nM | >960 | |
| Human P2X2/3 Heterotrimer | Electrophysiology / Calcium Flux | α,β-methylene ATP | >24 µM | - |
Table 2: Preclinical In Vivo Efficacy of BLU-5937 in Guinea Pig Cough Model
| Treatment Group | Dose (mg/kg, oral) | Cough Reduction vs. Control (%) | p-value | Reference |
| BLU-5937 | 0.3 | Not specified | - | |
| 3 | Significant | <0.05 | ||
| 30 | Significant | <0.05 |
Table 3: Clinical Efficacy of BLU-5937 in Patients with Refractory Chronic Cough (SOOTHE Study - Phase 2b)
| Treatment Group (BID) | Placebo-Adjusted Reduction in 24-Hour Cough Frequency (Day 28) | p-value | Reference |
| BLU-5937 12.5 mg | -21.1% | 0.098 | |
| BLU-5937 50 mg | -34.4% | 0.003 | |
| BLU-5937 200 mg | -34.2% | 0.005 |
Table 4: Taste-Related Adverse Events in Clinical Trials
| Study | Treatment Group (BID) | Incidence of Dysgeusia (%) | Placebo Incidence (%) | Reference |
| SOOTHE (Phase 2b) | BLU-5937 12.5 mg | 4.8% | 0% | |
| BLU-5937 50 mg | 6.5% | 0% | ||
| BLU-5937 200 mg | 4.8% | 0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide generalized protocols for the key experiments used to characterize BLU-5937.
In Vitro Potency and Selectivity Assays
This technique is used to measure the ion flow through the P2X3 and P2X2/3 channels in response to an agonist, and the inhibitory effect of BLU-5937.
Objective: To determine the IC50 of BLU-5937 on human P2X3 and P2X2/3 receptors.
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human P2X3 or P2X2/3 receptors.
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution (e.g., containing in mM: 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an internal solution (e.g., containing in mM: 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.2).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -60 mV.
-
-
Drug Application:
-
Apply the P2X3 agonist, α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC80) to establish a baseline current.
-
Co-apply α,β-meATP with increasing concentrations of BLU-5937.
-
Record the peak inward current at each concentration of BLU-5937.
-
-
Data Analysis:
-
Normalize the current responses to the baseline current.
-
Plot the normalized current as a function of the BLU-5937 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This is a high-throughput method to assess the influx of calcium through the P2X3 and P2X2/3 channels upon activation.
Objective: To determine the IC50 of BLU-5937 on human P2X3 and P2X2/3 receptors in a high-throughput format.
Cell Lines: HEK293 or CHO cells stably expressing human P2X3 or P2X2/3 receptors.
Protocol:
-
Cell Plating: Seed cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (to prevent dye extrusion).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 1-2 hours in the dark to allow for dye loading and de-esterification.
-
-
Compound Addition:
-
Prepare serial dilutions of BLU-5937 in an appropriate assay buffer.
-
Add the BLU-5937 dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist (α,β-meATP) at a concentration that elicits a maximal or submaximal response.
-
Use a fluorescence plate reader with an automated injection system to add the agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the ΔF values to the control wells (agonist only).
-
Plot the normalized response as a function of the BLU-5937 concentration and fit the data to determine the IC50.
-
Experimental Workflow for In Vitro Assays
References
The Anti-tussive Potential of P2X3 Antagonist 34 (BLU-5937): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-tussive properties of the selective P2X3 receptor antagonist, compound 34, also known as BLU-5937. The document outlines the pharmacological profile, mechanism of action, and preclinical efficacy of this compound in validated models of cough. Detailed experimental protocols and a summary of key quantitative data are presented to support further research and development in the field of cough therapeutics.
Introduction: Targeting the P2X3 Receptor in Chronic Cough
Chronic cough is a prevalent and debilitating condition with a significant unmet medical need.[1][2][3] A key pathway implicated in the pathophysiology of chronic cough involves the sensitization of airway sensory nerves.[2] P2X3 receptors, which are ATP-gated ion channels, are predominantly expressed on C-fiber and Aδ-fiber sensory neurons in the airways.[4] Extracellular ATP, released in response to inflammation or irritation, activates these P2X3 receptors, leading to depolarization of the sensory nerves and the initiation of the cough reflex. Consequently, antagonists of the P2X3 receptor represent a promising therapeutic strategy for the treatment of refractory chronic cough.
P2X3 antagonist 34 (BLU-5937) is a potent, selective, and orally active antagonist of the P2X3 homotrimeric receptor. Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is a key characteristic, potentially offering a therapeutic advantage by minimizing taste-related side effects associated with non-selective P2X2/3 antagonism.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound (BLU-5937).
Table 1: In Vitro Potency and Selectivity of this compound (BLU-5937)
| Receptor Subtype | Species | IC50 (nM) | Reference |
| P2X3 Homotrimer | Human | 25 | |
| P2X3 Homotrimer | Rat | 92 | |
| P2X3 Homotrimer | Guinea Pig | 126 | |
| P2X2/3 Heterotrimer | Human | >24,000 |
Table 2: In Vivo Efficacy of this compound (BLU-5937) in Guinea Pig Cough Models
| Cough Model | Treatment | Dose (mg/kg, oral) | % Reduction in Cough Count (Placebo-Adjusted) | Reference |
| Histamine-enhanced citric acid-induced cough | This compound | 0.3 | Significant, dose-dependent reduction | |
| 3 | Significant, dose-dependent reduction | |||
| 30 | Significant, dose-dependent reduction | |||
| ATP-enhanced citric acid-induced cough | This compound | 3 | Significant, dose-dependent reduction | |
| 30 | Significant, dose-dependent reduction |
Table 3: Summary of Clinical Trial Data for BLU-5937
| Clinical Trial | Phase | Key Findings | Reference |
| RELIEF | 2a | Statistically significant reductions in cough frequency in subgroups with higher baseline awake cough frequency. | |
| SOOTHE | 2b | Placebo-adjusted reductions in 24-hour cough frequency of up to 34.4%. Low incidence of taste-related adverse events. |
Signaling Pathway and Mechanism of Action
The anti-tussive effect of this compound is mediated by its blockade of the P2X3 receptor signaling pathway in airway sensory neurons. The following diagram illustrates this mechanism.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro Receptor Antagonism Assay
Objective: To determine the in vitro potency and selectivity of this compound on human P2X3 and P2X2/3 receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human P2X3 homotrimeric or P2X2/3 heterotrimeric receptors are cultured under standard conditions.
-
Assay Preparation: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: this compound is serially diluted and pre-incubated with the cells for a specified period.
-
Agonist Stimulation: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate receptor activation.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Anti-tussive Efficacy in Guinea Pigs
Objective: To evaluate the anti-tussive effect of orally administered this compound in a citric acid-induced cough model in guinea pigs.
Methodology:
-
Animals: Male Dunkin Hartley guinea pigs are used for the study.
-
Acclimatization: Animals are acclimatized to the experimental conditions and the whole-body plethysmography chambers.
-
Drug Administration: this compound or vehicle is administered orally at various doses (e.g., 0.3, 3, 30 mg/kg).
-
Cough Induction: At a predetermined time post-dosing, conscious and unrestrained guinea pigs are placed in the plethysmography chambers and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 5-10 minutes).
-
Cough Measurement: The number of coughs is recorded during the exposure and a subsequent observation period. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.
-
Data Analysis: The total number of coughs in the drug-treated groups is compared to the vehicle-treated control group. The percentage inhibition of cough is calculated.
For the histamine- or ATP-enhanced cough models, a sensitizing agent (histamine or ATP) is administered prior to the citric acid challenge to induce a state of cough hypersensitivity.
The following diagram outlines the general workflow for the in vivo anti-tussive experiments.
Conclusion
This compound (BLU-5937) has demonstrated potent and selective antagonism of the P2X3 receptor, translating to significant anti-tussive efficacy in preclinical models of cough. Its high selectivity for the P2X3 homotrimer may offer a superior safety profile, particularly concerning taste-related adverse effects. The data presented in this guide support the continued investigation of this compound as a promising therapeutic candidate for the treatment of refractory chronic cough. Further clinical studies are warranted to fully elucidate its efficacy and safety in the patient population.
References
The P2X3 Antagonist ‘34’ (BLU-5937/Camlipixant): A Technical Guide for Chronic Cough Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic cough, defined as a cough lasting eight weeks or longer, represents a significant unmet medical need, affecting a substantial portion of the global population and impacting quality of life.[1] In many cases, the underlying cause of chronic cough is difficult to diagnose, leading to the classifications of refractory chronic cough (RCC) and unexplained chronic cough (UCC). Emerging research has identified the hypersensitization of sensory neurons as a key driver in the pathophysiology of chronic cough. A central player in this process is the P2X3 purinergic receptor, an ATP-gated ion channel predominantly expressed on vagal afferent C-fibers in the airways.[2][3] Extracellular ATP, released in response to airway inflammation, irritation, or injury, binds to P2X3 receptors, triggering neuronal depolarization and the subsequent signaling cascade that manifests as a cough.[2][3]
P2X3 antagonist 34, also known as BLU-5937 and camlipixant, is a potent, selective, and orally active antagonist of the P2X3 homotrimeric receptor. Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, which is implicated in taste perception, offers a promising therapeutic window to reduce cough frequency with a minimized risk of taste-related adverse effects, a notable side effect of less selective P2X3 antagonists. This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant biological pathways to support ongoing research and development in the field of chronic cough.
Mechanism of Action and Preclinical Pharmacology
This compound acts as a non-competitive antagonist of the P2X3 receptor. By binding to the P2X3 homotrimer, it prevents ATP-mediated activation, thereby inhibiting the depolarization of sensory neurons and the subsequent initiation of the cough reflex. The high selectivity of this compound is a key attribute, with a significantly lower affinity for the P2X2/3 heterotrimeric receptor, which is prevalent in taste buds.
In Vitro Potency and Selectivity
The potency and selectivity of this compound have been characterized in vitro using human recombinant receptors.
| Receptor | IC50 (nM) |
| Human P2X3 Homotrimer | 25 |
| Human P2X2/3 Heterotrimer | >24,000 |
| Table 1: In Vitro Potency and Selectivity of this compound. |
Preclinical Efficacy
The anti-tussive effects of this compound have been demonstrated in established animal models of cough.
| Animal Model | Treatment | Dosage | Outcome |
| Guinea Pig Cough Model (Histamine- and Citric Acid-Induced) | This compound (oral) | 0.3, 3, and 30 mg/kg | Dose-dependent reduction in cough frequency. |
| Guinea Pig Cough Model (ATP- and Citric Acid-Induced) | This compound (oral) | 3 and 30 mg/kg | Significant and dose-dependent reduction in coughs. |
| Table 2: Preclinical Efficacy of this compound in Guinea Pig Cough Models. |
Experimental Protocols
Guinea Pig Model of Cough
The efficacy of this compound in reducing cough has been evaluated in conscious guinea pigs. A common methodology involves the following steps:
-
Animal Acclimation: Male Dunkin Hartley guinea pigs are acclimated to the experimental environment and plethysmography chambers.
-
Drug Administration: this compound or vehicle is administered orally at a specified time before the tussive challenge.
-
Tussive Challenge: Animals are exposed to an aerosolized solution of a tussigen, such as citric acid, often in combination with a sensitizing agent like histamine or ATP, to induce coughing.
-
Cough Recording: The number of coughs is recorded for a defined period (e.g., 15 minutes) post-challenge using a whole-body plethysmograph that detects the characteristic pressure changes associated with coughing.
-
Data Analysis: The number of coughs in the treated groups is compared to the vehicle control group to determine the anti-tussive effect.
Electrophysiology in Rat Dorsal Root Ganglion (DRG) Neurons
The ability of this compound to block P2X3 receptor-mediated neuronal activity has been assessed using electrophysiological techniques in isolated rat DRG neurons. A general protocol is as follows:
-
Neuron Isolation: DRG neurons are acutely dissociated from rats.
-
Cell Culture: Neurons are cultured for a short period to allow for stabilization before recording.
-
Whole-Cell Patch Clamp: Whole-cell patch-clamp recordings are performed on identified DRG neurons.
-
Agonist and Antagonist Application: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to elicit inward currents. This compound is then co-applied or pre-applied to determine its inhibitory effect on these currents.
-
Data Acquisition and Analysis: The amplitude and kinetics of the inward currents are measured and analyzed to quantify the antagonistic activity of the compound.
Clinical Development: The SOOTHE Trial
The SOOTHE trial was a Phase 2b, randomized, double-blind, placebo-controlled, parallel-arm, dose-finding study designed to evaluate the efficacy and safety of this compound in patients with refractory chronic cough.
Study Design
-
Participants: Adults with refractory chronic cough for at least one year and a baseline awake cough frequency of ≥25 coughs per hour.
-
Intervention: Participants were randomized to receive one of three doses of this compound (12.5 mg, 50 mg, or 200 mg) or placebo, administered orally twice daily for 28 days.
-
Primary Endpoint: Change from baseline in 24-hour cough frequency.
Clinical Efficacy
This compound demonstrated a statistically significant and clinically meaningful reduction in cough frequency at the 50 mg and 200 mg doses.
| Treatment Group | Placebo-Adjusted Reduction in 24-Hour Cough Frequency at Day 28 |
| 12.5 mg BID | 21.1% |
| 50 mg BID | 34.4% |
| 200 mg BID | 34.2% |
| Table 3: Efficacy of this compound in the SOOTHE Trial. |
Safety and Tolerability
This compound was generally well-tolerated in the SOOTHE trial. The incidence of treatment-emergent adverse events (TEAEs) was similar between the active treatment and placebo groups. Notably, the incidence of taste-related adverse events was low.
| Treatment Group | Incidence of Taste-Related Adverse Events |
| Placebo | 0% |
| 12.5 mg BID | 4.8% |
| 50 mg BID | 6.5% |
| 200 mg BID | 4.8% |
| Table 4: Incidence of Taste-Related Adverse Events in the SOOTHE Trial. |
No serious TEAEs were reported, and no participants discontinued the study due to taste-related adverse events.
Pharmacokinetics
Preclinical and Phase 1 clinical studies have characterized the pharmacokinetic profile of this compound.
| Parameter | Finding |
| Absorption | Good oral bioavailability. |
| Distribution | Does not cross the blood-brain barrier. |
| Metabolism | Believed to be metabolized by CYP enzymes. |
| Excretion | Primarily excreted in the urine. |
| Table 5: Summary of Pharmacokinetic Properties of this compound. |
Comparative Analysis with Gefapixant
Gefapixant is another P2X3 receptor antagonist that has been investigated for chronic cough. A key differentiator of this compound is its higher selectivity for the P2X3 homotrimer.
| Feature | This compound (BLU-5937) | Gefapixant |
| P2X3 IC50 | 25 nM | ~30-153 nM |
| P2X2/3 IC50 | >24,000 nM | ~100-250 nM |
| Selectivity (P2X2/3 vs P2X3) | >960-fold | ~3-8-fold |
| Clinical Efficacy (Placebo-Adjusted Cough Reduction) | ~34% (at 50 and 200 mg BID) | ~15-18% (at 45 mg BID) |
| Incidence of Taste-Related Adverse Events | 0-6.5% | ~58-69% (at 45 mg BID) |
| Table 6: Comparative Profile of this compound and Gefapixant. |
Visualizations
P2X3 Receptor Signaling Pathway in Cough
Caption: P2X3 receptor signaling cascade in the cough reflex.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for P2X3 antagonists.
Conclusion
This compound (BLU-5937/camlipixant) has emerged as a promising therapeutic candidate for the treatment of refractory chronic cough. Its high selectivity for the P2X3 homotrimeric receptor translates to a favorable clinical profile, demonstrating significant anti-tussive efficacy with a markedly lower incidence of taste-related side effects compared to less selective compounds. The robust preclinical data, coupled with the positive results from the Phase 2b SOOTHE trial, underscore the potential of this compound to address a significant unmet need for patients suffering from chronic cough. Further clinical development will be crucial in fully elucidating its long-term safety and efficacy and establishing its role in the management of this debilitating condition. This technical guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for the scientific and drug development communities.
References
A Technical Guide on the Role of P2X3 Receptors in Cough Hypersensitivity
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the pivotal role of the purinergic P2X3 receptor in the pathophysiology of cough hypersensitivity. It synthesizes preclinical and clinical data, outlines core experimental methodologies, and illustrates key pathways and workflows.
Foundational Biology of P2X3 Receptors in the Airways
Cough hypersensitivity syndrome is characterized by troublesome coughing, often triggered by low-level stimuli.[1] This syndrome is increasingly understood as a disorder of neuronal dysregulation.[1][2] At the core of this dysregulation is the sensitization of vagal afferent nerves that innervate the airways.[3] P2X3 receptors, which are ATP-gated ion channels, are densely expressed on these sensory nerve terminals.[4]
Extracellular adenosine triphosphate (ATP) acts as a crucial signaling molecule. In response to airway inflammation, irritation, or cellular stress, ATP is released from epithelial and other cells into the extracellular space. This ATP then binds to and activates P2X3 receptors on adjacent C-fiber and Aδ-fiber sensory nerves.
P2X3 receptors exist as both rapidly desensitizing homomers (P2X3) and slower-desensitizing heteromers with the P2X2 subunit (P2X2/3). Activation of these channels leads to a rapid influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and the generation of action potentials. These signals are then transmitted to the brainstem cough center, culminating in the cough reflex. In chronic cough states, this pathway is upregulated, leading to a hypersensitive response.
Signaling Pathway Visualization
The sequence from airway stimulus to cough reflex via the ATP-P2X3 axis is a critical pathway for therapeutic intervention.
Caption: The ATP-P2X3 signaling cascade in cough hypersensitivity.
Quantitative Data on P2X3 Receptor Antagonism
The therapeutic potential of targeting P2X3 receptors is demonstrated by the significant antitussive effects of selective antagonists in both preclinical and clinical settings.
Table 1: Efficacy of P2X3 Antagonists in Preclinical Cough Models
| Animal Model | Tussive Agent | Antagonist | Result |
|---|---|---|---|
| Guinea Pig | Citric Acid + ATP | BLU-5937 | Statistically significant reduction in cough count vs. control. |
| Guinea Pig | TRPV4 Agonist (induces ATP release) | AF-353 (P2X3 Antagonist) | Significantly inhibited Aδ fiber firing and cough response. |
| Guinea Pig | Citric Acid | Generic P2X Antagonists | Blocked ATP-enhanced citric acid-induced cough. |
Table 2: Efficacy of P2X3 Antagonists in Clinical Trials for Refractory/Unexplained Chronic Cough
| Antagonist (Compound) | Phase | Dose | Placebo-Adjusted Reduction in Cough Frequency | Key Adverse Events |
|---|---|---|---|---|
| Gefapixant (MK-7264) | Phase 3 (COUGH-1 & COUGH-2) | 45 mg BID | ~50% reduction in 24-hour cough frequency. | Taste-related (dysgeusia, ageusia, hypogeusia). |
| Camlipixant (BLU-5937) | Phase 2b (SOOTHE) | 50 mg & 200 mg BID | ~34% reduction in 24-hour cough frequency. | Low incidence of taste disturbance. |
| Eliapixant (BAY1817080) | Phase 2a | 750 mg BID | 25-30.6% reduction in 24-hour cough frequency. | Mild taste-related events (5-21% of patients). |
Core Experimental Protocols
The following protocols are fundamental to the investigation of P2X3 receptor function and the evaluation of novel antagonists.
This assay measures the ability of a test compound to inhibit P2X3 receptor activation on primary sensory neurons by quantifying changes in intracellular calcium.
Methodology:
-
Neuron Isolation: Dissect dorsal root ganglia from a research model (e.g., mouse, rat) and enzymatically dissociate them into single neurons. Culture the neurons on coated plates.
-
Dye Loading: Incubate the cultured neurons with a ratiometric calcium indicator dye (e.g., Fura-2 AM), which will bind to free intracellular calcium.
-
Compound Incubation: Establish a baseline fluorescence recording. Apply the P2X3 antagonist at various concentrations to the neurons.
-
Agonist Challenge: While recording fluorescence, challenge the neurons with a selective P2X3 agonist, such as α,β-methylene ATP (α,β-meATP).
-
Data Acquisition & Analysis: Measure the change in fluorescence ratio upon agonist stimulation. A response indicates calcium influx. Calculate the percent inhibition of the calcium signal by the antagonist compared to the vehicle control to determine the compound's potency (IC₅₀).
Caption: Experimental workflow for in-vitro calcium imaging.
This is a standard preclinical model to assess the antitussive efficacy of a compound in a conscious animal.
Methodology:
-
Acclimatization: Place conscious, unrestrained guinea pigs into whole-body plethysmography chambers and allow them to acclimate.
-
Compound Administration: Administer the test compound (P2X3 antagonist) or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the cough challenge.
-
Tussive Challenge: Expose the animals to an aerosolized tussive agent, typically citric acid (e.g., 0.4 M), for a fixed duration (e.g., 3-5 minutes).
-
Cough Detection: Record coughs during and after the challenge period. Coughs are identified by their characteristic sound (via microphone) and pressure changes within the chamber (via transducer), which are analyzed by specialized software.
-
Data Analysis: Count the total number of coughs for each animal. Compare the mean cough count in the compound-treated groups to the vehicle-treated group to determine the percentage of cough inhibition.
Caption: Workflow for the in-vivo guinea pig cough model.
Conclusion and Future Directions
The compelling clinical success of P2X3 receptor antagonists has unequivocally validated this pathway as a central driver of cough hypersensitivity. These agents represent the most significant advance in antitussive therapy in decades. Key challenges and future research will focus on optimizing the therapeutic window to maximize efficacy while minimizing mechanism-related side effects, such as taste disturbance, which is attributed to the blockade of P2X2/3 receptors on gustatory nerves. The development of more selective P2X3 antagonists or alternative dosing strategies may further enhance the clinical profile of this promising class of drugs for patients suffering from chronic cough.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Treatment of chronic cough: P2X3 receptor antagonists and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - [medicinesresources.nhs.uk]
- 4. Sensory input to the central nervous system from the lungs and airways: A prominent role for purinergic signalling via P2X2/3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for P2X3 Antagonist 34 (BLU-5937)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and quantitative data associated with the P2X3 antagonist BLU-5937. This document is intended to guide researchers in the design and execution of similar preclinical and clinical studies.
Introduction
BLU-5937 is a potent and highly selective, non-competitive antagonist of the P2X3 homotrimeric receptor, an ATP-gated ion channel located on primary afferent neurons.[1][2] The release of ATP in the airways can activate these P2X3 receptors, leading to a hypersensitization of the cough reflex and chronic cough.[1][2] By selectively targeting the P2X3 receptor, BLU-5937 aims to reduce cough frequency without causing taste disturbances, a common side effect associated with less selective P2X2/3 receptor antagonists.[3]
Data Presentation
In Vitro Potency and Selectivity of BLU-5937
| Receptor | IC50 | Assay Type | Cell Line | Species | Agonist |
| hP2X3 (homotrimeric) | 25 nM | Electrophysiology | Mammalian cells | Human | α,β-meATP |
| hP2X2/3 (heterotrimeric) | >24 µM (>24,000 nM) | Electrophysiology | Mammalian cells | Human | α,β-meATP |
This table summarizes the in vitro potency and selectivity of BLU-5937 for human P2X3 and P2X2/3 receptors. Data sourced from.
Preclinical Efficacy of BLU-5937 in a Guinea Pig Cough Model
| Treatment Group | Dose (mg/kg, oral) | Cough Reduction vs. Control | Tussive Agent |
| BLU-5937 | 0.3 | Not specified | Histamine/Citric Acid |
| BLU-5937 | 3 | 39% (statistically significant) | Histamine/Citric Acid |
| BLU-5937 | 30 | 52% (statistically significant) | Histamine/Citric Acid |
| BLU-5937 | 3 | Statistically significant reduction | ATP/Citric Acid |
| BLU-5937 | 30 | Statistically significant reduction | ATP/Citric Acid |
This table presents the dose-dependent anti-tussive effect of orally administered BLU-5937 in a guinea pig model of cough. Data sourced from.
Clinical Efficacy of BLU-5937 in the Phase 2b SOOTHE Trial
| Treatment Group (twice daily) | Placebo-Adjusted Reduction in 24-hour Cough Frequency (Day 28) | p-value |
| BLU-5937 12.5 mg | 21.1% | 0.098 |
| BLU-5937 50 mg | 34.4% | ≤ 0.005 |
| BLU-5937 200 mg | 34.2% | ≤ 0.005 |
This table summarizes the primary efficacy endpoint results from the SOOTHE clinical trial in patients with refractory chronic cough. Data sourced from.
Signaling Pathway and Experimental Workflows
Caption: P2X3 Receptor Signaling Pathway in Cough Hypersensitization.
Caption: General Workflow for In Vitro Characterization of BLU-5937.
Caption: Simplified Design of the Phase 2b SOOTHE Clinical Trial.
Experimental Protocols
In Vitro Assays
1. Automated Patch-Clamp Electrophysiology for P2X3 Receptor Antagonism
This protocol is a representative method for determining the potency of BLU-5937 on human P2X3 receptors expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using an automated patch-clamp system.
-
Cell Culture:
-
Maintain a stable cell line expressing human P2X3 receptors in appropriate culture medium and conditions.
-
Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.
-
Wash and resuspend cells in an extracellular solution suitable for electrophysiological recordings.
-
-
Compound Preparation:
-
Prepare a stock solution of BLU-5937 in DMSO.
-
Perform serial dilutions of BLU-5937 in the extracellular solution to achieve the desired final concentrations. A vehicle control containing the same final concentration of DMSO should also be prepared.
-
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension, prepared compounds, and intracellular solution into the automated patch-clamp system (e.g., QPatch or Patchliner).
-
Initiate the automated process of cell capture, seal formation (GΩ seal), and whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
Apply the P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC80) to record the control inward current.
-
Wash out the agonist to allow the current to return to baseline.
-
Pre-incubate the cell with a specific concentration of BLU-5937 for a defined period (e.g., 2-5 minutes).
-
Co-apply the agonist (α,β-meATP) and BLU-5937 and record the resulting current.
-
Repeat steps 5-8 for a range of BLU-5937 concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of each concentration of BLU-5937.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the BLU-5937 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Calcium Flux Assay for P2X3 Receptor Antagonism
This protocol describes a representative high-throughput method to assess the inhibitory activity of BLU-5937 on P2X3 receptor-mediated calcium influx.
-
Cell Preparation:
-
Plate cells stably expressing human P2X3 receptors in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Gently wash the cells with the assay buffer to remove extracellular dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of BLU-5937 in the assay buffer.
-
Add the BLU-5937 dilutions or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Place the microplate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Record baseline fluorescence.
-
Use the instrument's automated injection system to add the P2X3 agonist (α,β-meATP) to the wells.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the agonist-induced calcium flux for each concentration of BLU-5937.
-
Generate a concentration-response curve and calculate the IC50 value as described for the patch-clamp assay.
-
In Vivo Model
1. Citric Acid-Induced Cough Model in Guinea Pigs
This protocol is a representative method for evaluating the anti-tussive efficacy of BLU-5937 in vivo.
-
Animal Acclimatization and Handling:
-
House male Dunkin-Hartley guinea pigs (e.g., 300-400g) in standard conditions with ad libitum access to food and water for at least one week before the experiment.
-
Handle the animals daily to acclimate them to the experimental procedures.
-
-
Experimental Procedure:
-
On the day of the experiment, place each guinea pig individually into a whole-body plethysmograph chamber and allow it to acclimatize for at least 30 minutes.
-
Administer BLU-5937 (e.g., 0.3, 3, 30 mg/kg) or vehicle orally (p.o.) at a specified time before the tussive challenge (e.g., 2 hours).
-
Induce cough by exposing the animals to an aerosolized solution of a tussive agent, such as citric acid (e.g., 0.4 M), for a defined period (e.g., 5-10 minutes) using an ultrasonic nebulizer.
-
In some protocols, a sensitizing agent like histamine or ATP may be administered prior to the citric acid challenge to induce a hypersensitive cough response.
-
Record the number of coughs during the exposure period and for a defined time afterward using a validated cough detection system that can distinguish coughs from other respiratory events.
-
-
Data Analysis:
-
Quantify the total number of coughs for each animal.
-
Compare the mean number of coughs in the BLU-5937-treated groups to the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the statistical significance of any observed reductions in cough frequency.
-
Clinical Trial Protocols
1. Phase 2 RELIEF Trial (NCT03979638)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover, dose-escalation study.
-
Participants: Patients with unexplained or refractory chronic cough.
-
Intervention:
-
Two treatment periods, each lasting 16 days, separated by a 14-day washout period.
-
In the BLU-5937 period, patients received escalating doses of BLU-5937 (25 mg, 50 mg, 100 mg, and 200 mg) orally twice daily, with each dose level administered for 4 days.
-
In the placebo period, patients received a matching placebo.
-
Patients were randomized to either the BLU-5937/placebo sequence or the placebo/BLU-5937 sequence.
-
-
Primary Outcome: Change in awake cough frequency as measured by an objective portable recording device.
-
Key Inclusion Criteria:
-
Age 18-80 years.
-
Refractory chronic cough for at least one year.
-
Awake cough frequency of ≥25 coughs/hour at screening.
-
-
Key Exclusion Criteria:
-
Current smoker or having quit within the past 6 months.
-
Diagnosis of COPD, bronchiectasis, or idiopathic pulmonary fibrosis.
-
Uncontrolled asthma.
-
2. Phase 2b SOOTHE Trial (NCT04678206)
-
Study Design: A multicenter, randomized, double-blind, parallel-arm, placebo-controlled, dose-finding study.
-
Participants: Adults with refractory chronic cough for at least one year.
-
Intervention:
-
Following a single-blind placebo run-in period, participants were randomized (1:1:1:1) to one of four treatment arms for 4 weeks.
-
Arm 1: Placebo twice daily.
-
Arm 2: BLU-5937 12.5 mg twice daily.
-
Arm 3: BLU-5937 50 mg twice daily.
-
Arm 4: BLU-5937 200 mg twice daily.
-
-
Primary Outcome: Change from baseline in 24-hour cough frequency at Day 28, as measured by a cough recorder.
-
Key Inclusion Criteria:
-
Age 18-80 years.
-
Refractory chronic cough for at least one year.
-
Baseline awake cough frequency of ≥25 coughs per hour.
-
Cough Severity Visual Analog Scale (VAS) score of ≥40 mm.
-
-
Key Exclusion Criteria:
-
Current smoker or use of inhaled substances.
-
History of taste dysfunction.
-
Recent respiratory tract infection.
-
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. BELLUS Health Announces Positive Topline Results from its Phase 2b SOOTHE Trial of BLU-5937 for the Treatment of Refractory Chronic Cough - BioSpace [biospace.com]
- 3. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of P2X3 Antagonist 34 (BLU-5937)
For Researchers, Scientists, and Drug Development Professionals
Introduction
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in the pathophysiology of chronic cough, neuropathic pain, and other sensory disorders. The selective antagonism of P2X3 receptors presents a promising therapeutic strategy for these conditions. This document provides detailed application notes and protocols for the in vitro characterization of P2X3 antagonist 34, also known as BLU-5937, a potent and selective antagonist of the P2X3 homomeric receptor.[1][2][3]
These protocols are designed to guide researchers in assessing the potency, selectivity, and mechanism of action of P2X3 antagonists using established in vitro assays. The methodologies described include calcium imaging assays using a Fluorometric Imaging Plate Reader (FLIPR), automated patch clamp electrophysiology, and radioligand binding assays.
P2X3 Signaling Pathway
Activation of P2X3 receptors by extracellular ATP leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuronal membrane and initiation of an action potential. This signaling cascade is crucial for the transmission of sensory information, including pain and cough reflexes. This compound (BLU-5937) acts by blocking this ion channel activity.
Caption: P2X3 receptor signaling pathway and the inhibitory action of Antagonist 34.
Data Presentation: Potency and Selectivity of this compound (BLU-5937)
The following table summarizes the in vitro activity of this compound (BLU-5937) against human, rat, and guinea pig P2X3 receptors, as well as its selectivity over the P2X2/3 heteromeric receptor.
| Receptor | Species | Assay Type | IC₅₀ (nM) | Reference |
| P2X3 | Human | Calcium Imaging (FLIPR) | 25 | [1][2] |
| P2X3 | Rat | Not Specified | 92 | |
| P2X3 | Guinea Pig | Not Specified | 126 | |
| P2X2/3 | Human | Calcium Imaging (FLIPR) | >24,000 |
Experimental Protocols
Calcium Imaging Assay using FLIPR
This protocol describes a high-throughput method to assess the inhibitory activity of this compound on P2X3 receptor activation by measuring changes in intracellular calcium concentration.
Experimental Workflow:
Caption: Workflow for the FLIPR-based calcium imaging assay.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X3 receptor (HEK293-hP2X3). Other suitable cell lines include Chinese Hamster Ovary (CHO-K1) or human astrocytoma 1321N1 cells stably expressing P2X3.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
P2X3 Agonist: α,β-methyleneadenosine 5'-triphosphate (α,β-meATP).
-
This compound (BLU-5937): Stock solution in DMSO.
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrument: Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend HEK293-hP2X3 cells in culture medium.
-
Seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells per well for a 96-well plate).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer at a final concentration of 2-4 µM. The addition of an equal volume of 0.04-0.08% Pluronic F-127 can aid in dye solubilization.
-
Aspirate the culture medium from the cell plates and wash each well once with assay buffer.
-
Add 100 µL (for 96-well plates) of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. It is important to maintain a constant final DMSO concentration across all wells (typically ≤ 0.5%).
-
After the dye loading incubation, wash the cells twice with assay buffer.
-
Add the desired volume of the antagonist dilutions to the respective wells. Include vehicle control (DMSO) and no-compound control wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare the P2X3 agonist (α,β-meATP) solution in assay buffer at a concentration that will yield a final EC₈₀ concentration upon addition to the wells.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the reading protocol. This typically involves a baseline fluorescence reading for 10-20 seconds, followed by the automated addition of the agonist and continuous measurement of fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent P2X3 antagonist at a saturating concentration, 100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Automated Patch Clamp Electrophysiology
This protocol provides a framework for assessing the inhibitory effect of this compound on P2X3 receptor ion channel currents using an automated patch clamp system.
Experimental Workflow:
Caption: Workflow for the automated patch clamp assay.
Materials:
-
Cell Line: CHO-K1 cells stably expressing human P2X3 (CHO-hP2X3) are commonly used. HEK293-hP2X3 cells are also suitable. For studying native receptors, primary cultures of dorsal root ganglion (DRG) neurons can be utilized.
-
Cell Dissociation Solution: Accutase or a similar gentle cell detachment solution.
-
Intracellular Solution (Example): 140 mM KCl, 5 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH.
-
Extracellular Solution (Example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.
-
P2X3 Agonist: ATP or α,β-meATP.
-
This compound (BLU-5937): Stock solution in DMSO.
-
Automated Patch Clamp System: (e.g., Patchliner, SyncroPatch).
Protocol:
-
Cell Preparation:
-
Culture CHO-hP2X3 cells to 70-80% confluency.
-
Harvest the cells using a gentle dissociation solution.
-
Resuspend the cells in the extracellular solution at a concentration suitable for the automated patch clamp system (e.g., 1-5 x 10⁶ cells/mL).
-
-
System Setup:
-
Prime the fluidics of the automated patch clamp system with the intracellular and extracellular solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically capture a single cell and establish a whole-cell patch clamp configuration.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a voltage protocol to elicit P2X3 receptor currents. This typically involves a brief application of the P2X3 agonist.
-
Record the baseline agonist-evoked current.
-
Pre-incubate the cell with this compound for a defined period (e.g., 2-5 minutes).
-
Co-apply the agonist and the antagonist and record the inhibited current.
-
Perform a washout step with the extracellular solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of the antagonist.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound to the P2X3 receptor using a competitive radioligand binding assay.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the P2X3 receptor (e.g., HEK293-hP2X3).
-
Radioligand: A suitable radiolabeled P2X3 ligand, such as [³H]α,β-methylene ATP or [³H]A-317491.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
This compound (BLU-5937): Stock solution in DMSO.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled P2X3 ligand (e.g., 10 µM α,β-meATP or A-317491) to determine non-specific binding.
-
Filtration System: A vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Cocktail.
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing P2X3 receptors in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (e.g., 10-50 µg of protein), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-radiolabeled P2X3 ligand).
-
Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition binding equation to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for the characterization of this compound (BLU-5937). By employing these protocols, researchers can obtain robust and reproducible data on the antagonist's potency, selectivity, and mechanism of action, which are critical for its preclinical and clinical development as a potential therapeutic for chronic cough and other sensory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
Application Notes: High-Throughput Screening of P2X3 Receptor Antagonists using a Fluorescent Calcium Flux Assay with Antagonist 34
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a key therapeutic target for conditions such as chronic cough, neuropathic pain, and overactive bladder.[1][2] Activation of P2X3 receptors by extracellular ATP, often released during cellular stress or injury, leads to an influx of cations, including Ca2+, which triggers downstream signaling cascades involved in pain perception and neuronal sensitization.[3][4] P2X3 receptor antagonists block this activity and represent a promising class of drugs for managing these conditions.[3]
This application note provides a detailed protocol for a no-wash, fluorescence-based calcium flux assay to determine the potency and selectivity of P2X3 receptor antagonists, using the potent and selective P2X3 antagonist 34 (also known as BLU-5937) as an example. This assay is suitable for high-throughput screening (HTS) and mechanistic studies of P2X3 inhibitors.
This compound is a potent, selective, and orally active antagonist of the P2X3 homotrimeric receptor. It exhibits significantly less activity against P2X2/3 heterotrimeric receptors, which is advantageous as P2X2/3 antagonism has been linked to taste-related side effects.
Principle of the Assay
The assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to P2X3 receptor activation and inhibition. Cells stably expressing the human P2X3 receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calbryte™-520 AM). These acetoxymethyl (AM) ester forms of the dyes are cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm.
In the resting state, the dye exhibits low fluorescence. Upon P2X3 receptor activation by an agonist (e.g., α,β-methylene ATP; α,β-meATP), the influx of extracellular Ca2+ increases the intracellular Ca2+ concentration. The dye binds to the free Ca2+, resulting in a significant increase in its fluorescence intensity. A P2X3 antagonist, such as Antagonist 34, will inhibit this ATP-mediated calcium influx, leading to a dose-dependent reduction in the fluorescent signal. The fluorescence is measured kinetically using a fluorescence microplate reader.
Data Presentation
Table 1: Potency of this compound
| Receptor | Species | IC50 (nM) |
| P2X3 | Human | 25 |
| P2X3 | Rat | 92 |
| P2X3 | Guinea Pig | 126 |
| Data sourced from MedchemExpress. |
Table 2: Example Agonist Potency in a P2X3-Expressing Cell Line
| Agonist | Cell Line | EC50 |
| ATP | CHO-K1 | ~1 µM |
| α,β-meATP | HEK293-hP2X3 | ~300 nM |
| Note: EC50 values are cell-line and assay condition dependent and should be determined empirically. |
Mandatory Visualizations
Caption: P2X3 receptor signaling pathway and mechanism of action for Antagonist 34.
Caption: Experimental workflow for the P2X3 antagonist calcium flux assay.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 or CHO-K1 cells stably expressing the human P2X3 receptor (e.g., from BPS Bioscience, Eurofins).
-
Cell Culture Medium: DMEM or Ham's F-12, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
Assay Plates: 96-well or 384-well black-wall, clear-bottom microplates, poly-D-lysine coated.
-
Fluorescent Calcium Indicator: Fluo-8 AM (AAT Bioquest), Calbryte™-520 AM (AAT Bioquest), or Fluo-4 AM (Thermo Fisher Scientific).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Anion Exchange Inhibitor: Probenecid.
-
P2X3 Agonist: α,β-methylene adenosine 5'-triphosphate (α,β-meATP).
-
P2X3 Antagonist: this compound (MedChemExpress).
-
Equipment: Fluorescence microplate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation, or similar).
Protocol
Day 1: Cell Seeding
-
Harvest P2X3-expressing cells and perform a cell count.
-
Resuspend cells in a complete culture medium to a density of 200,000 - 400,000 cells/mL (for 40,000-80,000 cells/well in a 96-well plate). Note: Optimal seeding density should be determined empirically to achieve a 90-95% confluent monolayer on the day of the assay.
-
Dispense 100 µL of the cell suspension into each well of a 96-well black-wall, clear-bottom plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Calcium Flux Assay
-
Prepare Dye-Loading Solution:
-
Prepare a 2-5 mM stock solution of Probenecid in 1 M NaOH.
-
Prepare a 1 mg/mL stock solution of the calcium indicator (e.g., Fluo-8 AM) in anhydrous DMSO.
-
Just before use, dilute the calcium indicator stock to a final working concentration of 4-5 µM and Probenecid to a final concentration of 2.5 mM in Assay Buffer.
-
-
Load Cells with Dye:
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the Dye-Loading Solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light. Note: This is a no-wash protocol; the inclusion of probenecid helps to prevent the leakage of the dye from the cells.
-
-
Prepare Compound Plates:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 µM down to 10 pM to generate a full dose-response curve.
-
Include a "no antagonist" control (vehicle only, e.g., 0.1% DMSO in Assay Buffer) and a "no agonist" control.
-
-
Antagonist Pre-incubation:
-
Using the plate reader's liquid handling capabilities or a multichannel pipette, add 20 µL of the diluted antagonist solutions to the corresponding wells of the cell plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Measure Calcium Flux:
-
Prepare the P2X3 agonist (α,β-meATP) in Assay Buffer at a concentration 5-fold higher than the final desired EC80 concentration (e.g., if the final EC80 is 1 µM, prepare a 5X solution at 5 µM). The EC80 concentration should be determined from a prior agonist dose-response experiment.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument parameters (e.g., Excitation ~490 nm, Emission ~525 nm for Fluo-8).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject 25 µL of the 5X agonist solution into each well.
-
Immediately begin kinetic measurement of fluorescence intensity every 0.5-1 second for a total of 120-180 seconds.
-
Data Analysis
-
Export the kinetic fluorescence data.
-
For each well, calculate the response by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data: Set the average response of the vehicle control (no antagonist) as 100% activity and the "no agonist" control as 0% activity.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
Conclusion
This application note provides a robust and detailed protocol for performing a calcium flux assay to characterize P2X3 receptor antagonists. The use of a no-wash format with a highly fluorescent calcium indicator makes the assay amenable to high-throughput screening. By following this protocol, researchers can reliably determine the potency of novel P2X3 inhibitors like Antagonist 34 and advance the discovery of new therapeutics for pain and other sensory disorders.
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Studies of BLU-5937 on P2X3 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLU-5937 is a potent and highly selective, non-competitive antagonist of the P2X3 receptor.[1][2] P2X3 receptors are ATP-gated ion channels predominantly expressed on primary afferent sensory neurons. Their activation by extracellular ATP, released from damaged or inflamed tissues, is a key mechanism in initiating the cough reflex and is implicated in the hypersensitization associated with chronic cough.[1][2] BLU-5937 is in development for the treatment of unexplained, refractory chronic cough.[1] A significant advantage of BLU-5937 is its high selectivity for P2X3 homomeric receptors over P2X2/3 heteromeric receptors, which are involved in taste perception. This selectivity profile suggests a lower potential for taste-related side effects, a common issue with less selective P2X3 antagonists.
These application notes provide detailed protocols for the electrophysiological characterization of BLU-5937's effects on P2X3 channels using the whole-cell patch-clamp technique.
Data Presentation: Potency and Selectivity of BLU-5937
The following tables summarize the quantitative data on the inhibitory activity of BLU-5937 on human P2X3 and P2X2/3 receptors.
| Receptor | Agonist | BLU-5937 IC50 | Assay Type | Cell Line |
| Human P2X3 (homomeric) | α,β-meATP | 25 nM | Electrophysiology | Mammalian cells |
| Human P2X2/3 (heteromeric) | α,β-meATP | >24 µM | Electrophysiology | Mammalian cells |
Table 1: In vitro potency and selectivity of BLU-5937 on human P2X3 and P2X2/3 receptors.
| Parameter | Value | Species | Receptor |
| Selectivity Fold (P2X2/3 vs P2X3) | >1500 | Human | P2X3 and P2X2/3 |
Table 2: Selectivity of BLU-5937 for human P2X3 over P2X2/3 receptors.
Signaling Pathway and Mechanism of Action
Extracellular ATP, released during cell stress or injury, binds to and activates P2X3 receptors on sensory neurons. This activation leads to the opening of a non-selective cation channel, resulting in membrane depolarization and the initiation of an action potential, which is transmitted to the central nervous system and perceived as an urge to cough. BLU-5937 acts as a non-competitive antagonist at the P2X3 receptor, preventing this signaling cascade.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for recording ATP-activated currents through P2X3 receptors expressed in a heterologous system (e.g., HEK293 cells) or in primary sensory neurons (e.g., dorsal root ganglion neurons).
1. Cell Preparation:
-
HEK293 Cells: Culture HEK293 cells stably or transiently expressing human P2X3 receptors. Plate cells onto glass coverslips 24-48 hours before recording.
-
Dorsal Root Ganglion (DRG) Neurons: Isolate DRGs from rodents and dissociate them into a single-cell suspension using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration. Plate dissociated neurons on laminin/poly-D-lysine coated coverslips and culture for 24-72 hours.
2. Recording Solutions:
| Solution Type | Component | Concentration (mM) |
| Extracellular (Bath) | NaCl | 147 |
| KCl | 2 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| D-Glucose | 13 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~298 mOsm | ||
| Intracellular (Pipette) | KF or K-Gluconate | 110-115 |
| KCl | 10 | |
| NaCl | 4 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 2 | |
| GTP-Na | 0.3 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~285 mOsm |
Table 3: Composition of extracellular and intracellular solutions for P2X3 receptor patch-clamp recordings.
3. Electrophysiological Recording:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
4. Drug Application:
-
Prepare stock solutions of ATP (or the P2X3-selective agonist α,β-methylene ATP) and BLU-5937 in the appropriate solvent and dilute to the final concentration in extracellular solution immediately before use.
-
Apply the agonist using a rapid solution exchange system to elicit P2X3-mediated currents. P2X3 receptors exhibit rapid desensitization, so a fast application system is crucial.
-
To determine the IC50 of BLU-5937, co-apply a fixed concentration of the agonist (e.g., EC50 concentration) with varying concentrations of BLU-5937. Pre-application of BLU-5937 for a short period before co-application with the agonist is recommended to allow for antagonist binding.
5. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked inward current.
-
Normalize the current amplitude in the presence of BLU-5937 to the control current amplitude (agonist alone).
-
Plot the normalized current as a function of the BLU-5937 concentration and fit the data with a Hill equation to determine the IC50.
Experimental Workflow and Logic Diagrams
Whole-Cell Patch-Clamp Workflow
The following diagram illustrates the key steps in performing a whole-cell patch-clamp experiment to assess the effect of BLU-5937 on P2X3 channels.
Logical Relationship of BLU-5937 Selectivity
This diagram illustrates the rationale behind BLU-5937's improved side-effect profile based on its receptor selectivity.
References
Application Notes and Protocols: In Vivo Models of Chronic Cough for P2X3 Antagonist Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic cough, defined as a cough lasting longer than eight weeks, represents a significant unmet medical need.[1][2] A key pathway implicated in the pathophysiology of chronic cough involves the activation of P2X3 receptors on vagal afferent nerves by extracellular adenosine triphosphate (ATP).[3][4][5] This has led to the development of P2X3 receptor antagonists as a promising new class of antitussive drugs. To evaluate the efficacy of these antagonists, robust and reproducible in vivo models of chronic cough are essential. This document provides detailed application notes and protocols for established guinea pig models of chronic cough used in the pre-clinical testing of P2X3 antagonists.
P2X3 Signaling Pathway in Cough Reflex
The P2X3 receptor is a ligand-gated ion channel expressed on sensory neurons, including vagal afferents that innervate the airways. In the context of chronic cough, various stimuli can lead to the release of ATP from airway epithelial cells. This ATP then binds to and activates P2X3 receptors on sensory nerve endings, leading to depolarization and the initiation of the cough reflex.
Caption: P2X3 signaling pathway in the cough reflex.
In Vivo Models of Chronic Cough
Guinea pigs are a widely used species for studying cough due to their robust and reproducible cough reflex, which shares pharmacological similarities with that in humans. The most common models for evaluating P2X3 antagonists involve inducing cough with tussive agents like citric acid or ATP.
Citric Acid-Induced Cough Model
This model is a well-established method for inducing cough and assessing the efficacy of antitussive agents. Repeated exposure to citric acid can lead to a state of cough hypersensitivity, mimicking aspects of chronic cough.
Experimental Protocol:
-
Animal Acclimatization: Male Hartley guinea pigs (300-350 g) are acclimatized to the experimental conditions for at least one week, with free access to food and water.
-
Cough Induction:
-
Conscious and unrestrained guinea pigs are placed individually in whole-body plethysmography chambers.
-
An aerosol of citric acid (0.2 M to 0.4 M) is delivered into the chamber for a period of 3 to 10 minutes.
-
The number of coughs is recorded during the exposure and for a subsequent observation period (e.g., 10 minutes post-exposure).
-
-
P2X3 Antagonist Administration:
-
The test P2X3 antagonist (e.g., "Antagonist 34") is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the citric acid challenge.
-
A vehicle control group and a positive control group (e.g., a known antitussive like codeine) should be included.
-
-
Data Analysis:
-
Cough events are typically identified and counted from the airflow recordings using specialized software or by trained observers.
-
The effect of the P2X3 antagonist is evaluated by comparing the number of coughs in the treated group to the vehicle control group.
-
ATP-Induced Cough Model
This model directly targets the P2X3 pathway by using ATP as the tussive agent. It is particularly useful for confirming the mechanism of action of P2X3 antagonists.
Experimental Protocol:
-
Animal Acclimatization: As described for the citric acid model.
-
Cough Induction:
-
Animals are placed in plethysmography chambers.
-
An aerosol of ATP solution (e.g., 10 µM) is delivered into the chamber for a defined period (e.g., 15 minutes).
-
-
P2X3 Antagonist Administration:
-
The P2X3 antagonist is administered prior to the ATP challenge.
-
Vehicle and positive control groups should be included.
-
-
Data Analysis:
-
The number of coughs is quantified and compared between treatment groups. A significant reduction in ATP-induced coughs following antagonist administration provides strong evidence of P2X3 receptor blockade.
-
Cough Hypersensitivity Model
To better mimic the clinical condition of chronic cough, a hypersensitivity model can be established. This often involves a pre-treatment to sensitize the cough reflex.
Experimental Protocol:
-
Sensitization:
-
Guinea pigs are exposed to a sensitizing agent, such as nebulized histamine (e.g., 0.6 µM), prior to the tussive challenge.
-
-
Tussive Challenge:
-
Following sensitization, a lower concentration of a tussive agent like citric acid (e.g., 0.125 M) or ATP is administered.
-
-
P2X3 Antagonist Testing:
-
The antagonist is administered before the sensitization and/or tussive challenge.
-
-
Data Analysis:
-
The potentiation of the cough response by the sensitizing agent and its reduction by the P2X3 antagonist are the key endpoints.
-
Experimental Workflow Diagram
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Treatment of chronic cough: P2X3 receptor antagonists and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Cough Reflex: The Janus of Respiratory Medicine [frontiersin.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. hra.nhs.uk [hra.nhs.uk]
Application Notes and Protocols for the Guinea Pig Cough Model Featuring BLU-5937
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refractory chronic cough is a condition characterized by a persistent cough that does not respond to treatment for underlying causes. A key pathway implicated in the hypersensitization of the cough reflex involves the activation of P2X3 receptors on sensory neurons in the airways by extracellular adenosine triphosphate (ATP).[1][2][3] BLU-5937 is a potent and highly selective, non-competitive antagonist of the P2X3 homotrimeric receptor.[1][2] Its high selectivity for P2X3 over P2X2/3 receptors is a key feature, suggesting a lower potential for taste-related side effects, which can be a drawback of less selective P2X3 antagonists. Preclinical evaluation of antitussive agents like BLU-5937 frequently employs the guinea pig cough model, as this species has a well-defined cough reflex that can be induced by various tussive agents, including citric acid. This document provides detailed protocols for utilizing the guinea pig cough model to evaluate the efficacy of BLU-5937, along with a summary of its pharmacological profile and mechanism of action.
P2X3 Signaling Pathway in Cough Induction
Extracellular ATP, released from airway epithelial cells during inflammation or injury, binds to P2X3 receptors on C-fiber sensory neurons. This binding opens a non-selective cation channel, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the brainstem, ultimately triggering the cough reflex. BLU-5937 acts by blocking this initial step in the pathway, thereby reducing the hypersensitivity of the cough reflex.
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This protocol describes the induction of cough in guinea pigs using citric acid aerosol, a standard method for evaluating antitussive drug efficacy.
Materials:
-
Male Dunkin-Hartley guinea pigs (180-320 g)
-
BLU-5937
-
Vehicle (control solution)
-
Citric acid solution (0.1 M - 0.4 M)
-
Histamine or ATP solution (optional, for cough enhancement)
-
Whole-body plethysmograph chamber
-
Nebulizer
-
Pneumotachograph
-
Microphone
-
Data acquisition and analysis software
Procedure:
-
Animal Acclimation: Acclimate guinea pigs to the laboratory environment for at least 3 days prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Dosing: Administer BLU-5937 or vehicle orally (p.o.) to the guinea pigs. A typical dosing volume is 1 mL/kg. The pretreatment time is generally 2 hours before the citric acid challenge.
-
Acclimation to Plethysmograph: Place each guinea pig into the whole-body plethysmograph chamber and allow a 5-10 minute acclimation period before the tussive challenge.
-
Cough Induction:
-
Aerosolize the citric acid solution (e.g., 0.1 M) into the chamber for a fixed duration (e.g., 10 minutes).
-
For an enhanced cough model, histamine or ATP can be co-aerosolized or administered prior to the citric acid challenge.
-
-
Data Recording:
-
Record the respiratory airflow using the pneumotachograph.
-
Simultaneously record the sounds produced by the animal using a microphone.
-
The observation period for counting coughs is typically 15 minutes from the start of the citric acid exposure.
-
-
Cough Identification: A cough is identified by a characteristic triphasic respiratory waveform (inspiratory, active expiratory, and second inspiratory phases) accompanied by a distinct cough sound.
-
Data Analysis: Quantify the total number of coughs for each animal during the observation period. Calculate the mean number of coughs for each treatment group and express the efficacy of BLU-5937 as a percentage inhibition of the vehicle control group.
Data Presentation
Efficacy of BLU-5937 in the Guinea Pig Cough Model
The antitussive effects of BLU-5937 have been demonstrated in a dose-dependent manner in the citric acid-induced cough model in guinea pigs.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Cough Reduction vs. Control (%) | Statistical Significance (p-value) |
| BLU-5937 | 0.3 | Not specified | Not specified |
| BLU-5937 | 3 | 39% | < 0.05 |
| BLU-5937 | 30 | 52% | < 0.05 |
| Gefapixant | 30 | 45% | < 0.05 |
Data synthesized from publicly available preclinical study results.
In Vitro Potency and Selectivity of BLU-5937
The high selectivity of BLU-5937 for the P2X3 receptor is a distinguishing characteristic.
| Receptor | IC50 |
| Human P2X3 (homotrimeric) | 25 nM |
| Human P2X2/3 (heterotrimeric) | >24 µM |
Data from in vitro studies on cloned human P2X channels.
Conclusion
The guinea pig citric acid-induced cough model is a robust and reliable method for the preclinical evaluation of novel antitussive agents. The data for BLU-5937 demonstrate its potent antitussive activity in this model, consistent with its mechanism of action as a highly selective P2X3 receptor antagonist. These application notes and protocols provide a framework for researchers to effectively utilize this model in the development of new therapies for chronic cough.
References
Application Notes and Protocols: P2X3 Antagonist 34 (BLU-5937) in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of the selective P2X3 antagonist, Compound 34 (also known as BLU-5937), in key preclinical animal studies. The following protocols and data are intended to guide researchers in designing and executing similar in vivo experiments to evaluate the efficacy and safety profile of P2X3 receptor antagonists.
Introduction
P2X3 receptors, which are ATP-gated ion channels located on primary afferent neurons, are implicated in the pathophysiology of various sensory disorders, including chronic cough.[1] Extracellular ATP, released from cells in response to inflammation or injury, activates these receptors, leading to neuronal sensitization and the generation of action potentials that are transmitted to the central nervous system.[1] P2X3 antagonist 34 (BLU-5937) is a potent and highly selective antagonist of the homomeric P2X3 receptor, with significantly lower activity at the heteromeric P2X2/3 receptor. This selectivity profile suggests a potential for therapeutic efficacy with a reduced risk of taste-related side effects, which are associated with the blockade of P2X2/3 receptors.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving the administration of this compound (BLU-5937).
Table 1: In Vivo Efficacy of BLU-5937 in Guinea Pig Cough Models
| Animal Model | Administration Route | Dosage (mg/kg) | Tussive Agent(s) | Key Findings | Reference(s) |
| Male Dunkin Hartley Guinea Pigs | Oral | 0.3, 3, 30 | Citric Acid + Histamine | Dose-dependent and significant reduction in cough frequency. Statistically significant reduction at 3 mg/kg (39%) and 30 mg/kg (52%). | [3] |
| Male Dunkin Hartley Guinea Pigs | Oral | 3, 30 | Citric Acid + ATP | Dose-dependent and significant reduction in ATP-induced enhancement of citric acid-induced coughs. | [2] |
Table 2: In Vivo Taste Disturbance Assessment of BLU-5937 in a Rat Model
| Animal Model | Administration Route | Dosage (mg/kg) | Experimental Paradigm | Key Findings | Reference(s) |
| Rats | Intraperitoneal (IP) | 10, 20 | Two-bottle choice test (Water vs. Quinine) | No significant alteration in taste perception compared to control animals. |
Experimental Protocols
Guinea Pig Cough Model: Citric Acid and Histamine/ATP-Induced Cough
This protocol describes the methodology to assess the anti-tussive effects of this compound (BLU-5937) in a guinea pig model of induced cough.
Materials:
-
This compound (BLU-5937)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Citric Acid solution (0.1 M to 0.8 M)
-
Histamine solution (0.6 µM) or ATP solution (10 µM)
-
Male Dunkin Hartley guinea pigs
-
Whole-body plethysmography chambers
-
Nebulizer for aerosol generation
-
Cough recording and analysis software
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the experimental environment and plethysmography chambers for a sufficient period before the study.
-
Drug Administration: Administer BLU-5937 orally at the desired doses (e.g., 0.3, 3, 30 mg/kg) or the vehicle to the control group. A pre-treatment time of 2 hours before tussive agent exposure is recommended.
-
Cough Induction:
-
Place the animals individually in the whole-body plethysmography chambers.
-
Expose the animals to an aerosol of the tussive agent(s). For an enhanced cough model, a combination of citric acid and either histamine or ATP is used.
-
The duration of exposure to the aerosol should be standardized (e.g., 3 minutes).
-
-
Cough Recording: Record the number of coughs for a defined period, typically 15 minutes, following the exposure to the tussive agent(s).
-
Data Analysis: Analyze the recorded cough events using specialized software or by trained observers. Compare the cough frequency between the BLU-5937-treated groups and the vehicle control group.
Rat Taste Aversion Model: Two-Bottle Choice Test
This protocol outlines the procedure to evaluate the potential for taste disturbance of this compound (BLU-5937) in rats.
Materials:
-
This compound (BLU-5937)
-
Vehicle for intraperitoneal administration (e.g., saline)
-
Quinine solution (0.3 mM)
-
Drinking water
-
Rats (e.g., Sprague-Dawley)
-
Cages equipped with two drinking bottles
Procedure:
-
Water Deprivation: Water-deprive the rats overnight to motivate drinking during the test.
-
Drug Administration: Administer BLU-5937 intraperitoneally at the desired doses (e.g., 10, 20 mg/kg) or the vehicle to the control group.
-
Two-Bottle Choice Test:
-
Shortly after drug administration, present the rats with two drinking bottles. One bottle contains water, and the other contains the quinine solution.
-
Allow the animals to drink freely from both bottles for a defined period (e.g., 15 minutes).
-
-
Measurement and Data Analysis:
-
Measure the volume of liquid consumed from each bottle.
-
Calculate the preference ratio for the quinine solution (volume of quinine solution consumed / total volume of liquid consumed).
-
Compare the preference ratios between the BLU-5937-treated groups and the vehicle control group. A significant increase in the consumption of the bitter quinine solution in the drug-treated group would indicate taste alteration.
-
Visualizations
The following diagrams illustrate the P2X3 signaling pathway and a general experimental workflow for evaluating P2X3 antagonists.
Caption: P2X3 Receptor Signaling Pathway in Afferent Neurons.
Caption: General Workflow for In Vivo Evaluation of P2X3 Antagonists.
References
Application Notes and Protocols for Oral Administration of BLU-5937 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLU-5937 is a potent and highly selective, non-competitive antagonist of the P2X3 receptor, which is a key mediator in the pathophysiology of chronic cough.[1][2] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons.[1] In the airways, ATP released from cells due to inflammation or irritation activates these receptors on sensory nerve fibers, leading to the sensitization of the cough reflex.[1][3] BLU-5937 selectively targets the homotrimeric P2X3 receptor, which is predominantly involved in the cough reflex, while showing significantly lower affinity for the heterotrimeric P2X2/3 receptor, which is crucial for taste perception. This selectivity profile suggests a therapeutic advantage in reducing cough frequency without the taste-related side effects observed with less selective P2X3 antagonists.
These application notes provide a summary of the preclinical data for BLU-5937, focusing on its oral administration in relevant animal models of cough and taste function. Detailed protocols for the key in vivo experiments are provided to enable replication and further investigation.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of BLU-5937 in preclinical models.
Table 1: In Vitro Receptor Selectivity of BLU-5937
| Receptor | IC50 (nM) | Selectivity (fold) |
| Human P2X3 (homotrimeric) | 25 | >1500 |
| Human P2X2/3 (heterotrimeric) | >24,000 |
Data sourced from preclinical studies.
Table 2: In Vivo Efficacy of Orally Administered BLU-5937 in a Guinea Pig Cough Model
| Dose (mg/kg, p.o.) | Cough Reduction vs. Control (Citric Acid + Histamine) | Cough Reduction vs. Control (Citric Acid + ATP) |
| 0.3 | - | - |
| 3 | 39% (statistically significant) | Statistically significant |
| 30 | 52% (statistically significant) | Statistically significant |
Data from a study where cough was induced by tussive agents two hours after BLU-5937 administration, with coughs counted for 15 minutes post-exposure.
Table 3: In Vivo Assessment of Taste Function with BLU-5937 in a Rat Taste Model
| Compound | Dose (mg/kg, i.p.) | Effect on Taste Perception |
| BLU-5937 | 10 | No significant effect |
| BLU-5937 | 20 | No significant effect |
| Gefapixant | 10 | Significant taste alteration |
| Gefapixant | 20 | Significant taste alteration |
Results from a two-bottle taste preference test where animals treated with Gefapixant drank significantly more of the bitter quinine solution compared to control, while BLU-5937-treated animals did not.
Table 4: Summary of Preclinical Pharmacokinetic Properties of BLU-5937
| Parameter | Observation |
| Oral Bioavailability | Described as "good" |
| Predicted Human Clearance | Low |
| Blood-Brain Barrier Permeability | No |
| Dosing Regimen Prediction | Twice daily |
Qualitative summary from preclinical assessments. Specific quantitative values for Cmax, Tmax, and AUC in rats and guinea pigs following oral administration are not publicly available.
Signaling Pathway
The mechanism of action of BLU-5937 involves the blockade of the P2X3 receptor signaling pathway in afferent sensory neurons, which is crucial for the initiation of the cough reflex.
Caption: P2X3 signaling pathway in the cough reflex and the inhibitory action of BLU-5937.
Experimental Protocols
Protocol 1: Guinea Pig Cough Model for Efficacy Testing
This protocol describes the methodology to assess the anti-tussive effects of orally administered BLU-5937 in a guinea pig model of induced cough.
Caption: Workflow for the guinea pig cough model to evaluate BLU-5937 efficacy.
Materials:
-
Male Hartley guinea pigs
-
BLU-5937
-
Vehicle for oral administration
-
Citric acid
-
Histamine or Adenosine Triphosphate (ATP)
-
Whole-body plethysmography chambers
-
Nebulizer
Procedure:
-
Acclimatize male Hartley guinea pigs to the experimental conditions.
-
Divide the animals into treatment groups (n=6 per group): Vehicle control and BLU-5937 at 0.3, 3, and 30 mg/kg.
-
Administer the assigned treatment orally (p.o.).
-
After a 2-hour waiting period, place each guinea pig individually into a whole-body plethysmography chamber.
-
Expose the animals to an aerosolized solution of a tussive agent (e.g., citric acid and histamine, or citric acid and ATP).
-
Record the number of coughs for a 15-minute period following the initiation of the tussive challenge.
-
Analyze the data by comparing the mean number of coughs in the BLU-5937 treated groups to the vehicle control group. Statistical significance is determined using appropriate statistical tests.
Protocol 2: Rat Behavioral Taste Model
This protocol outlines the two-bottle preference test used to evaluate the potential for BLU-5937 to induce taste alterations.
Caption: Workflow for the rat behavioral taste model using a two-bottle preference test.
Materials:
-
Rats (n=10 per group)
-
BLU-5937
-
Vehicle for intraperitoneal injection
-
Positive control known to affect taste (e.g., Gefapixant)
-
Quinine hydrochloride
-
Two identical drinking bottles per cage
Procedure:
-
Acclimatize rats to individual housing and the experimental setup.
-
Water-deprive the animals overnight prior to the test.
-
Divide the animals into treatment groups (n=10 per group): Vehicle control, BLU-5937 (10 and 20 mg/kg, i.p.), and a positive control.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Following administration, present each rat with two drinking bottles: one containing water and the other containing a bitter solution (e.g., 0.3 mM quinine).
-
Allow the animals access to both bottles for a 15-minute period.
-
Measure the volume of liquid consumed from each bottle.
-
Analyze the data by comparing the volume of quinine solution consumed by the BLU-5937 and positive control groups to the vehicle control group. A significant increase in the consumption of the bitter solution is indicative of taste alteration.
Conclusion
The preclinical data for BLU-5937 demonstrate its potential as a highly effective and well-tolerated treatment for chronic cough. Its high selectivity for the P2X3 receptor over the P2X2/3 receptor translates to a potent anti-tussive effect without the taste disturbances that have been a limiting factor for other P2X3 antagonists. The protocols provided herein offer a framework for the continued investigation of BLU-5937 and other selective P2X3 antagonists in preclinical models. Further studies to fully characterize the oral pharmacokinetic profile in relevant species are warranted to support its clinical development.
References
Preparing P2X3 Antagonist 34 (BLU-5937) for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P2X3 antagonist 34, also known as BLU-5937, is a potent and highly selective, orally active antagonist of the P2X3 homotrimeric receptor. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in the pathophysiology of chronic cough, neuropathic pain, and other sensory hypersensitivity disorders.[1] The selective blockade of P2X3 receptors by BLU-5937 offers a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the preparation and in vivo evaluation of BLU-5937 in preclinical models of cough and pain.
Compound Information and Quantitative Data
BLU-5937 exhibits high potency and selectivity for the P2X3 receptor across different species. The following tables summarize its key in vitro and in vivo pharmacological properties.
Table 1: In Vitro Potency and Selectivity of BLU-5937
| Receptor | Species | IC50 (nM) | Reference |
| P2X3 | Human | 25 | [2][3] |
| P2X3 | Rat | 92 | |
| P2X3 | Guinea Pig | 126 | |
| P2X2/3 | Human | >24,000 | [2][3] |
Table 2: In Vivo Efficacy of BLU-5937 in a Guinea Pig Cough Model
| Dose (mg/kg, p.o.) | Cough Reduction vs. Control (%) | Statistical Significance | Reference |
| 0.3 | Not specified | Not specified | |
| 3 | 39 | p < 0.05 | |
| 30 | 52 | p < 0.05 |
P2X3 Receptor Signaling Pathway
Activation of the P2X3 receptor by extracellular ATP leads to cation influx, depolarization of the sensory neuron, and initiation of an action potential. This signal is transmitted to the central nervous system, resulting in the sensation of pain or the urge to cough. Downstream signaling cascades, including the MAPK/ERK pathway, are also activated and contribute to neuronal sensitization.
Caption: P2X3 receptor signaling pathway and site of action for BLU-5937.
Experimental Protocols
Formulation of BLU-5937 for Oral Administration
BLU-5937 is a poorly water-soluble compound. For oral gavage in preclinical studies, a suspension is a suitable formulation. A common and effective vehicle for such compounds is a mixture of 0.5% (w/v) methylcellulose (or carboxymethylcellulose) and 0.1% (v/v) Tween 80 in sterile water.
Protocol:
-
Weigh the required amount of BLU-5937 based on the desired dose and number of animals.
-
Prepare the vehicle solution by dissolving Tween 80 in sterile water, followed by the addition of methylcellulose. Stir until a homogenous suspension is formed.
-
Levigate the BLU-5937 powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Prepare the suspension fresh daily before administration to ensure stability and homogeneity.
In Vivo Experimental Workflow
The following diagram outlines the general workflow for in vivo experiments with BLU-5937.
Caption: General experimental workflow for in vivo studies with BLU-5937.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is used to evaluate the anti-tussive effects of BLU-5937.
Materials:
-
Male Dunkin Hartley guinea pigs (300-400 g)
-
BLU-5937 suspension
-
Vehicle control (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water)
-
Citric acid solution (0.4 M in sterile saline)
-
Histamine solution (optional, for cough sensitization)
-
Whole-body plethysmography chamber equipped with a nebulizer and microphone
Protocol:
-
Acclimatization: House the guinea pigs in a controlled environment for at least one week before the experiment, with free access to food and water.
-
Habituation: On the day of the experiment, place the animals individually in the plethysmography chambers and allow them to habituate for at least 30 minutes.
-
Administration: Administer BLU-5937 (0.3, 3, or 30 mg/kg) or vehicle orally via gavage.
-
Cough Induction: Two hours after drug administration, expose the animals to an aerosol of citric acid (0.4 M) for a defined period (e.g., 10 minutes). For a sensitized model, histamine can be administered prior to the citric acid challenge.
-
Cough Recording: Record the cough sounds and respiratory patterns for a set duration (e.g., 15 minutes) following the initiation of the citric acid challenge.
-
Data Analysis: Analyze the recordings to quantify the number of coughs. Compare the cough counts between the BLU-5937-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is used to assess the analgesic efficacy of BLU-5937 in a model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
BLU-5937 suspension
-
Vehicle control
-
Complete Freund's Adjuvant (CFA)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., plantar test)
Protocol:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli (von Frey filaments) and paw withdrawal latency to a thermal stimulus (plantar test) for both hind paws.
-
Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of one hind paw.
-
Pain Development: Allow 24-48 hours for the development of significant mechanical allodynia and thermal hyperalgesia in the CFA-injected paw.
-
Administration: Administer BLU-5937 (e.g., 3, 10, or 30 mg/kg) or vehicle orally.
-
Pain Assessment: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess the paw withdrawal threshold and latency in both hind paws.
-
Data Analysis: Calculate the percentage reversal of hyperalgesia/allodynia for each treatment group compared to the vehicle control. Analyze the data using appropriate statistical tests.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model is used to evaluate the efficacy of BLU-5937 in a model of nerve injury-induced neuropathic pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
BLU-5937 suspension
-
Vehicle control
-
Surgical instruments for CCI surgery
-
4-0 chromic gut or silk sutures
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Protocol:
-
CCI Surgery: Under anesthesia, expose the sciatic nerve of one leg and place four loose ligatures around it.
-
Pain Development: Allow 7-14 days for the development of stable mechanical allodynia in the ipsilateral paw.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli in both hind paws.
-
Administration: Administer BLU-5937 (e.g., 3, 10, or 30 mg/kg) or vehicle orally.
-
Pain Assessment: At various time points after drug administration, re-assess the paw withdrawal threshold in both hind paws.
-
Data Analysis: Determine the effect of BLU-5937 on the paw withdrawal threshold and compare it to the vehicle control group using appropriate statistical analysis.
Conclusion
These application notes provide a comprehensive guide for the preparation and in vivo evaluation of the this compound (BLU-5937). The detailed protocols for cough and pain models, along with the summarized quantitative data and pathway information, will be valuable for researchers investigating the therapeutic potential of this compound. Adherence to these protocols will facilitate the generation of robust and reproducible preclinical data.
References
Application Notes and Protocols: P2X3 Antagonist 34 - Solubility and Vehicle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
P2X3 antagonist 34, also known as BLU-5937 or Camlipixant, is a potent, selective, and orally active antagonist of the P2X3 homotrimeric receptor. It demonstrates significantly lower activity against the P2X2/3 heterotrimeric receptor, which is associated with taste perception[1][2]. P2X3 receptors are ATP-gated ion channels located on primary afferent neurons that play a crucial role in the sensitization of the cough reflex and nociceptive pathways[1][2]. The high selectivity of this compound makes it a promising therapeutic candidate for conditions such as refractory chronic cough, with a potentially reduced incidence of taste-related side effects observed with less selective antagonists[1].
Given that this compound is a poorly water-soluble compound, appropriate formulation strategies are critical to ensure adequate solubility and bioavailability for preclinical in vitro and in vivo studies. These application notes provide a summary of its known activity, solubility characteristics, and detailed protocols for vehicle formulation and solubility assessment.
Biological Activity and Physicochemical Properties
This compound is a small molecule that acts as a non-competitive antagonist of the P2X3 receptor. Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is a key characteristic. Preclinical studies have highlighted its excellent drug-like properties, including good oral bioavailability and a high safety margin.
Table 1: In Vitro Potency of this compound
| Target Receptor | Species | IC50 | Reference |
| P2X3 Homotrimer | Human | 25 nM | |
| P2X3 Homotrimer | Rat | 92 nM | |
| P2X3 Homotrimer | Guinea Pig | 126 nM | |
| P2X2/3 Heterotrimer | Human | >24 µM |
P2X3 Receptor Signaling Pathway
The P2X3 receptor is an ion channel activated by extracellular adenosine triphosphate (ATP), which is often released during cellular stress or injury. The binding of ATP to P2X3 receptors on sensory neurons triggers a cascade of events leading to the sensation of pain or the urge to cough. This compound blocks this pathway, thereby reducing the hyperexcitability of these sensory neurons.
Figure 1. Simplified P2X3 receptor signaling pathway and the inhibitory action of this compound.
Solubility and Vehicle Formulations
Due to its low aqueous solubility, this compound requires enabling formulations for preclinical research. The following tables summarize vehicle formulations that have been used to achieve a clear solution of at least 2.5 mg/mL.
Table 2: Vehicle Formulations for this compound
| Formulation ID | Components | Composition (%) | Achieved Solubility | Appearance | Reference |
| VF-01 | DMSOPEG300Tween-80Saline | 1040545 | ≥ 2.5 mg/mL (5.48 mM) | Clear Solution | |
| VF-02 | DMSO20% SBE-β-CD in Saline | 1090 | ≥ 2.5 mg/mL (5.48 mM) | Clear Solution | |
| VF-03 | DMSOCorn Oil | 1090 | ≥ 2.5 mg/mL (5.48 mM) | Clear Solution |
Note: SBE-β-CD stands for Sulfobutyl ether beta-cyclodextrin.
Experimental Protocols
Protocol for Kinetic Solubility Assessment
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is essential for designing in vitro assays.
Figure 2. Workflow for determining the kinetic solubility of a test compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a separate plate or tubes, create a serial dilution series of the stock solution using DMSO.
-
Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Transfer 2 µL of each DMSO dilution into the PBS-containing wells. This results in a final DMSO concentration of 1%. Include DMSO-only controls.
-
Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the DMSO-only control wells.
Protocol for Vehicle Formulation Preparation
The following protocols detail the preparation of the vehicle formulations listed in Table 2. These are intended for preclinical oral (p.o.) or intraperitoneal (i.p.) administration, but suitability for a specific route should always be confirmed.
Figure 3. Decision logic for selecting a suitable vehicle formulation.
General Preparation Notes:
-
Always use high-purity reagents.
-
Prepare formulations fresh before each use to minimize stability issues.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution.
Protocol 5.2.1: Preparation of VF-01 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Weigh Compound: Weigh the required amount of this compound into a sterile glass vial.
-
Add DMSO: Add 10% of the final target volume of DMSO to the vial. Vortex or sonicate until the compound is fully dissolved.
-
Add PEG300: Add 40% of the final target volume of Polyethylene glycol 300. Mix thoroughly.
-
Add Tween-80: Add 5% of the final target volume of Tween-80. Mix until the solution is homogeneous.
-
Add Saline: Add 45% of the final target volume of sterile saline. Mix thoroughly until a clear solution is obtained.
Protocol 5.2.2: Preparation of VF-02 (10% DMSO, 90% (20% SBE-β-CD in Saline))
-
Prepare SBE-β-CD Solution: First, prepare the 20% SBE-β-CD solution by dissolving Sulfobutyl ether beta-cyclodextrin in sterile saline (200 mg/mL).
-
Weigh Compound: Weigh the required amount of this compound into a sterile glass vial.
-
Add DMSO: Add 10% of the final target volume of DMSO to the vial. Vortex or sonicate until the compound is fully dissolved.
-
Add SBE-β-CD Solution: Add 90% of the final target volume of the pre-prepared 20% SBE-β-CD solution. Mix thoroughly until a clear solution is formed.
Protocol 5.2.3: Preparation of VF-03 (10% DMSO, 90% Corn Oil)
-
Weigh Compound: Weigh the required amount of this compound into a sterile glass vial.
-
Add DMSO: Add 10% of the final target volume of DMSO to the vial. Vortex or sonicate until the compound is fully dissolved.
-
Add Corn Oil: Add 90% of the final target volume of sterile corn oil. Mix thoroughly. This may require vigorous vortexing or homogenization to ensure a uniform solution.
Conclusion
This compound is a promising therapeutic agent whose poor aqueous solubility necessitates careful consideration of formulation strategies for preclinical development. The vehicle formulations provided (co-solvent, cyclodextrin-based, and oil-based) offer viable options for achieving concentrations suitable for in vivo and in vitro studies. Researchers should select the most appropriate formulation based on the experimental context, such as the intended route of administration and the specific requirements of the biological assay. The protocols outlined in this document provide a practical guide for the solubility assessment and preparation of this compound formulations.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Taste Disturbance with P2X3 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with P2X3 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo and in vitro experiments related to taste disturbance.
Frequently Asked Questions (FAQs)
Q1: Why do P2X3 antagonists cause taste disturbances?
A1: P2X3 receptors, along with P2X2 receptors, are crucial for taste signal transmission.[1][2][3][4] Taste cells in the taste buds release adenosine triphosphate (ATP) as a neurotransmitter upon stimulation by tastants.[1] This ATP then activates P2X2 and P2X3 receptors on the gustatory nerves, which relay the taste information to the brain. P2X3 antagonists block these receptors, thereby inhibiting the transmission of taste signals for all taste qualities (sweet, sour, salty, bitter, and umami).
Q2: Are taste disturbances a consistent side effect of all P2X3 antagonists?
A2: Taste-related adverse events are a common finding in clinical trials of P2X3 antagonists. The incidence and severity of these effects can be dose-dependent. While many antagonists targeting P2X3 also affect P2X2/3 heteromers, which are prevalent in taste nerves, some newer, more selective P2X3 antagonists are being developed with the aim of reducing taste-related side effects. However, even highly selective antagonists have been reported to cause taste disturbances, suggesting that P2X3 homomers also play a significant role in human taste perception.
Q3: Is the mechanism of taste disturbance the same in humans and preclinical models like rodents?
A3: While the fundamental mechanism of ATP-mediated taste signaling is conserved, there are species-specific differences in the expression of P2X receptor subunits. In mice, gustatory nerve fibers predominantly express P2X2/P2X3 heteromers. In contrast, emerging evidence suggests that human taste nerves may predominantly express P2X3 homomeric receptors. This difference is a critical consideration when translating preclinical findings to clinical outcomes, as antagonists with high selectivity for P2X3 homomers might still impact taste in humans.
Troubleshooting Experimental Issues
In Vivo Behavioral Assays (Rodents)
Q4: My P2X3 antagonist is not showing the expected effect on taste preference in a two-bottle preference test. What should I check?
A4: Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Compound Administration and Bioavailability:
-
Route of Administration: Was the antagonist administered appropriately (e.g., intraperitoneal injection, oral gavage, or direct application to the tongue)? Ensure the chosen route allows for sufficient bioavailability at the target site.
-
Dosage and Timing: Is the dose sufficient to achieve the desired receptor occupancy? Have you performed a dose-response study? The timing of administration relative to the taste test is also critical.
-
Vehicle Control: Does the vehicle itself have a taste or affect fluid consumption? Always include a vehicle-only control group. For example, DMSO is a common vehicle for compounds like AF-353.
-
-
Experimental Design:
-
Acclimation: Were the animals properly acclimated to the testing cages and drinking apparatus?
-
Water Deprivation: If using a short-term test, was the water deprivation period consistent and sufficient to motivate drinking?
-
Side Preference: Did you account for potential side preferences by switching the bottle positions between testing sessions?
-
-
Compound Integrity:
-
Purity and Stability: Has the purity of the antagonist been verified? Is the compound stable in the formulation used for administration?
-
Q5: I am observing a significant decrease in overall fluid intake in both the tastant and water bottles after administering the P2X3 antagonist. How can I determine if this is a taste-related effect or general malaise?
A5: Reduced fluid intake can be a sign of sickness or malaise rather than a specific effect on taste perception. To differentiate between these possibilities:
-
Conditioned Taste Aversion (CTA) Test: A CTA paradigm can help determine if the compound induces malaise. In a CTA test, the animal learns to associate the taste of a novel solution with a negative internal state (like nausea). If the antagonist induces malaise, the animals will learn to avoid a neutral-tasting solution previously paired with the antagonist administration.
-
Lickometer Analysis: A lickometer can provide more detailed information on the microstructure of drinking behavior. A change in lick patterns can sometimes differentiate between a reduced preference for a tastant and a general reduction in motivation to drink.
-
Dose-Response Evaluation: Assess if lower doses of the antagonist can reduce taste preference without causing a significant decrease in overall fluid intake.
Distinguishing On-Target vs. Off-Target Effects
Q6: How can I be sure that the observed taste disturbance is an on-target effect of my P2X3 antagonist?
A6: Differentiating on-target from off-target effects is crucial for validating your experimental findings. Here are some strategies:
-
Use of Knockout Animals: The gold standard for demonstrating on-target effects is to use P2X3 or P2X2/P2X3 double knockout mice. If your antagonist is acting on-target, it should have no effect on taste perception in these animals, as the target receptor is absent.
-
Selective Antagonists: Use structurally different P2X3 antagonists. If multiple, distinct antagonists produce the same effect, it is more likely to be an on-target phenomenon.
-
In Vitro Receptor Profiling: Test your compound against a panel of other receptors to assess its selectivity. This can help identify potential off-target interactions that might confound your in vivo results.
-
Control for Non-Gustatory Sensations: Ensure your antagonist is not affecting other oral sensations like astringency or temperature perception, which could influence drinking behavior.
Data Presentation
Table 1: Taste-Related Adverse Events of P2X3 Antagonists in Clinical Trials
| P2X3 Antagonist | Study/Trial | Dose | Incidence of Taste-Related Adverse Events | Citation(s) |
| Gefapixant | COUGH-1 | 45 mg twice-daily | 59.3% | |
| Gefapixant | COUGH-2 | 45 mg twice-daily | 68.9% | |
| Gefapixant | Phase 2b | 50 mg | 48% (dysgeusia) | |
| Sivopixant | Phase 2a | 150 mg once-daily | 6.5% (mild taste disturbance) | |
| Filapixant | First-in-Human | 500-1250 mg | Substantial dose-dependent increase |
Experimental Protocols
Two-Bottle Preference Test (48-hour)
This protocol is adapted from standard methods for assessing taste preference in mice.
-
Animal Preparation: Individually house mice and allow them to acclimate to the home cages with two drinking bottles for at least 48 hours.
-
Baseline Water Intake: For 24-48 hours, present two bottles filled with water to measure baseline fluid consumption and ensure no significant side preference.
-
Test Solution Preparation: Prepare the tastant solution (e.g., sucrose for sweet preference, quinine for bitter aversion) and the vehicle for the P2X3 antagonist.
-
Antagonist Administration: Administer the P2X3 antagonist or vehicle to the respective groups of mice at the predetermined time before the test.
-
Test Procedure:
-
Present each mouse with two pre-weighed bottles: one containing the tastant solution and the other containing water.
-
After 24 hours, record the weight of each bottle to determine the volume consumed.
-
Switch the position of the bottles and replace with freshly filled, pre-weighed bottles.
-
After another 24 hours, record the weight of each bottle.
-
-
Data Analysis: Calculate the preference score as: (Volume of tastant consumed / Total volume of fluid consumed) x 100. A score of 50% indicates no preference, >50% indicates a preference, and <50% indicates an aversion.
Mandatory Visualizations
Caption: ATP-mediated taste signaling pathway and the inhibitory action of P2X3 antagonists.
Caption: Troubleshooting workflow for unexpected results in P2X3 antagonist taste experiments.
References
- 1. Postsynaptic P2X3-containing receptors in gustatory nerve fibres mediate responses to all taste qualities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knocking Out P2X Receptors Reduces Transmitter Secretion in Taste Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double P2X2/P2X3 Purinergic Receptor Knockout Mice Do Not Taste NaCl or the Artificial Sweetener SC45647 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of P2X3 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation of P2X3 antagonists. Our goal is to help you minimize off-target effects and obtain reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of P2X3 antagonists?
A1: The primary on-target effect of P2X3 antagonists is the blockade of ATP-gated ion channels on sensory neurons, leading to the modulation of pain signals, reduction of cough reflex hypersensitivity, and potential treatment for interstitial cystitis/bladder pain syndrome.[1] The most significant and frequently reported off-target effect is taste disturbance, including dysgeusia (altered taste), ageusia (loss of taste), and hypogeusia (reduced taste).[2][3] This is primarily attributed to the antagonist also blocking P2X2/3 heterotrimeric receptors, which are crucial for taste signal transmission from taste buds to gustatory nerves.[4][5]
Q2: How can we minimize taste-related off-target effects in our drug development program?
A2: The key strategy to minimize taste-related side effects is to develop antagonists with high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor. This can be achieved through rational drug design, leveraging structural biology insights to identify selective binding pockets, and conducting thorough selectivity screening assays early in the discovery pipeline. Compounds like camlipixant and BLU-5937 have been specifically designed for high P2X3 selectivity to reduce the incidence of taste disturbances.
Q3: What is the mechanism of P2X3 receptor activation and downstream signaling?
A3: P2X3 receptors are ATP-gated ion channels predominantly expressed on C- and Aδ-fiber primary afferent neurons. When ATP, released from cells during injury or inflammation, binds to P2X3 receptors, it triggers the opening of a non-selective cation channel, leading to an influx of Na+ and Ca2+. This influx causes membrane depolarization and the initiation of an action potential that propagates along the sensory nerve. The rise in intracellular Ca2+ also acts as a second messenger, activating downstream signaling pathways, including the protein kinase C (PKC) and ERK/MAPK pathways, which can further sensitize the neuron.
Data Presentation: Selectivity Profiles of P2X3 Antagonists
The following table summarizes the in vitro potency (IC50) of various P2X3 antagonists against the human P2X3 homomeric receptor and the P2X2/3 heteromeric receptor, which is associated with taste-related off-target effects. Higher selectivity ratios indicate a greater potential for minimizing taste disturbances.
| Compound Name | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity Ratio (P2X2/3 / P2X3) | Reference(s) |
| Gefapixant | ~30 - 153 | ~100 - 250 | ~3 - 8 | |
| Sivopixant | 4.2 | 1100 | ~262 | |
| Camlipixant (BLU-5937) | 25 | >24,000 | >960 | |
| Eliapixant | ~10 (in vitro patch clamp) | - | High selectivity reported | |
| Filapixant | 7.4 | 776 | ~105 |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Mandatory Visualizations
Caption: P2X3 receptor signaling pathway upon ATP binding.
Caption: Workflow for selective P2X3 antagonist screening.
Caption: Troubleshooting decision tree for P2X3 antagonist experiments.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Q: My IC50 values for a P2X3 antagonist are inconsistent between experiments. What should I check?
A: Inconsistent IC50 values can arise from several factors:
-
Compound Stability and Solubility: Ensure your antagonist is fully dissolved and stable in the assay buffer. Precipitated compound will lead to lower effective concentrations and variable results. Visually inspect solutions and consider running a solubility assay.
-
Agonist Concentration: The IC50 of a competitive antagonist is dependent on the agonist concentration used. Ensure you are using a consistent concentration of ATP or α,β-meATP (typically around the EC80) in all experiments.
-
Cell Health and Passage Number: Use cells at a consistent, low passage number. Older cells or cells in poor health may have altered receptor expression levels or signaling capacity, leading to variability.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions.
Q: I am getting a low signal-to-noise ratio or high well-to-well variability in my FLIPR calcium assay. How can I improve this?
A: To improve your FLIPR assay performance:
-
Optimize Cell Seeding Density: Plate cells to achieve an 80-90% confluent monolayer on the day of the assay. Over- or under-confluent cells can lead to inconsistent responses.
-
Dye Loading: Ensure complete removal of growth media before adding the dye loading buffer. Optimize the dye loading time and temperature (e.g., 1 hour at 37°C) for your specific cell line. Do not wash the cells after dye loading.
-
Agonist Potency: Verify the potency of your ATP or α,β-meATP stock solution. Repeated freeze-thaw cycles can degrade ATP.
-
Masking Dyes: The FLIPR Calcium Assay kits include a masking dye to reduce background fluorescence from the extracellular dye, which is crucial for a good signal window.
Electrophysiology Troubleshooting
Q: I am struggling to obtain stable whole-cell patch clamp recordings from cells expressing P2X3.
A: Whole-cell patch clamp can be challenging. Here are common issues and solutions:
-
Unstable Seal (Giga-seal):
-
Pipette Quality: Use freshly pulled pipettes with the appropriate resistance (typically 3-7 MΩ for cultured neurons) and a clean, smooth tip. Debris in or on the pipette is a common enemy.
-
Solutions: Ensure your external solution contains adequate Ca2+ (e.g., 2 mM) as it helps in membrane sealing. Check the osmolarity of your internal and external solutions; a slight hypertonicity in the external solution can sometimes help.
-
Pressure System: Check for leaks in your pressure tubing. Insufficient positive pressure will make it difficult to clean the cell surface before sealing.
-
-
Losing the Patch After Break-in:
-
Mechanical Stability: Ensure your rig is free from vibrations and that the micromanipulator is not drifting.
-
Pipette Size: A pipette tip that is too large can make it difficult to maintain a stable patch after going whole-cell.
-
Internal Solution: Ensure your internal solution is fresh and contains ATP and GTP to maintain cell health during long recordings.
-
In Vivo Assay Troubleshooting
Q: Our P2X3 antagonist shows high potency and selectivity in vitro, but still causes significant taste aversion in our rat two-bottle choice test. Why might this be?
A: This discrepancy can be due to several factors:
-
Pharmacokinetics and Drug Exposure: The concentration of the drug at the P2X2/3 receptors in the taste buds might be higher than predicted from plasma levels due to local tissue distribution. Analyze drug concentrations in relevant tissues if possible.
-
Off-Target Effects Beyond P2X2/3: While P2X2/3 is the primary suspect, the compound may have other unforeseen off-target interactions that cause malaise, which the animal then associates with the taste of the solution. A conditioned taste aversion test can help differentiate between taste alteration and general malaise.
-
In Vitro vs. In Vivo Selectivity: The functional selectivity in a complex biological system may not perfectly mirror the in vitro measured IC50 ratios. The binding kinetics (on/off rates) at P2X3 vs. P2X2/3 could play a role in the in vivo effect.
-
Metabolites: An active metabolite of your parent compound could have a different selectivity profile and be responsible for the taste effects. Conduct metabolic profiling to investigate this possibility.
Experimental Protocols
Protocol 1: FLIPR Calcium Mobilization Assay for P2X3 Antagonist Screening
This protocol is adapted for a 384-well format using a FLIPR (Fluorometric Imaging Plate Reader) system.
Materials:
-
HEK293 cells stably expressing human P2X3.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black-wall, clear-bottom 384-well cell culture plates.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: α,β-methylene ATP (α,β-meATP).
-
Test Compounds (P2X3 antagonists).
Procedure:
-
Cell Plating: The day before the assay, seed the HEK293-hP2X3 cells into 384-well plates at a density that will yield an 80-90% confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Prepare Loading Buffer: On the day of the assay, prepare the FLIPR Calcium 6 Assay Kit Loading Buffer according to the manufacturer's instructions. This typically involves dissolving a dye component in the provided buffer or your custom assay buffer.
-
Dye Loading: Remove the cell plates from the incubator. Add an equal volume of Loading Buffer to each well (e.g., if wells contain 25 µL of media, add 25 µL of Loading Buffer).
-
Incubation: Incubate the plates for 1 hour at 37°C, 5% CO2. After this, allow the plates to equilibrate to room temperature for at least 15 minutes before reading. Do not wash the cells after loading.
-
Compound Preparation: Prepare serial dilutions of your P2X3 antagonist compounds in assay buffer in a separate 384-well compound plate.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to first add the antagonist from the compound plate to the cell plate and incubate for a pre-determined time (e.g., 10-15 minutes).
-
Next, set the instrument to add the agonist (α,β-meATP at a final concentration of ~EC80) to the cell plate.
-
Measure the change in fluorescence intensity immediately before and after the addition of the agonist. The signal is typically read every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal induced by the agonist. Calculate the % inhibition for each antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Whole-Cell Patch Clamp Electrophysiology
This protocol provides a general outline for characterizing P2X3 antagonists on cultured neurons or HEK cells expressing the receptor.
Solutions:
-
External Solution (aCSF-like): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Adjust osmolarity to ~290 mOsm and bubble with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-NaCl. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm. Store frozen aliquots.
Procedure:
-
Preparation: Plate cells onto coverslips a few days prior to recording. Turn on the electrophysiology rig and allow it to stabilize. Start perfusion of the recording chamber with external solution at ~1.5 mL/min.
-
Pipette Pulling: Pull glass pipettes from borosilicate capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining a Recording:
-
Fill a pipette with filtered internal solution and mount it on the headstage.
-
Apply positive pressure and lower the pipette into the bath. Correct the pipette offset potential.
-
Apply a 10 mV test pulse to monitor resistance.
-
Approach a target cell and gently press the pipette against the membrane until a "dimple" is observed and the resistance increases.
-
Release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Switch to voltage-clamp mode and hold the cell at -60 mV.
-
Apply the P2X3 agonist (e.g., α,β-meATP) via a perfusion system to elicit an inward current.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with varying concentrations of the P2X3 antagonist.
-
Allow for a sufficient washout period between applications.
-
-
Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist. Calculate the percent inhibition and determine the IC50.
Protocol 3: Two-Bottle Choice Test for Taste Assessment
This protocol is a standard behavioral assay in rodents to assess preference or aversion to a taste solution.
Animals:
-
Male rats (e.g., Sprague-Dawley or Wistar).
Procedure:
-
Acclimation: House rats individually and acclimate them to the housing conditions and handling for at least one week.
-
Baseline Water Intake: For 2-3 days, provide the rats with two bottles of plain water. Measure the water consumption from each bottle daily to establish baseline drinking behavior and identify any side preferences. The position of the bottles should be swapped daily to control for this.
-
Conditioning/Test Day:
-
Deprive the rats of water for approximately 23 hours.
-
Administer the P2X3 antagonist via the intended clinical route (e.g., oral gavage) at the desired dose(s). A vehicle control group is essential.
-
Following drug administration (timing depends on the compound's Tmax), present the rats with a choice of two bottles for a limited period (e.g., 1-2 hours): one containing a highly palatable solution (e.g., 0.1% saccharin) and the other containing plain water.
-
-
Measurement: At the end of the access period, measure the volume consumed from each bottle.
-
Data Analysis: Calculate the preference ratio for the palatable solution: (Volume of palatable solution consumed / Total volume of liquid consumed) x 100%. A significant decrease in the preference ratio in the drug-treated group compared to the vehicle group indicates a taste-related off-target effect (aversion or inability to taste the sweetness).
References
BLU-5937 Technical Support Center: Understanding the Improved Taste Profile
Welcome to the technical support center for BLU-5937. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and address common questions regarding the taste profile of BLU-5937, a highly selective P2X3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Why does BLU-5937 have a better taste profile compared to other P2X3 antagonists like gefapixant?
A1: The improved taste profile of BLU-5937 is primarily attributed to its high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor.[1][2][3] Taste disturbances, a common side effect of less selective P2X3 antagonists, are linked to the inhibition of P2X2/3 receptors, which play a crucial role in taste signal transmission from the taste buds to the gustatory nerves.[4][5] By selectively targeting P2X3, which is predominantly expressed on airway sensory nerves involved in the cough reflex, BLU-5937 minimizes off-target effects on taste perception.
Q2: What is the role of P2X3 and P2X2/3 receptors in taste perception?
A2: P2X2 and P2X3 are ATP-gated ion channels essential for taste signal transmission. In taste buds, ATP is released as a neurotransmitter upon taste stimulation. This ATP then activates P2X2/3 heterotrimeric receptors on the gustatory nerve fibers, initiating the signal that is sent to the brain and perceived as taste. The P2X3 subunit is a necessary component of the taste receptor, and its blockade can disrupt this signaling pathway, leading to taste disturbances such as dysgeusia (altered taste), hypogeusia (reduced taste), or ageusia (loss of taste). While airway nerves involved in cough predominantly express P2X3 homomers, taste nerves in many species, including rodents, express P2X2/3 heteromers.
Q3: What preclinical evidence supports the superior taste profile of BLU-5937?
A3: Preclinical studies in rat behavioral taste models have demonstrated that BLU-5937 does not significantly alter taste perception, even at high doses. In a two-bottle taste preference experiment, rats treated with BLU-5937 showed no increased preference for a bitter substance (quinine) compared to control animals. In contrast, less selective P2X3 antagonists like gefapixant and N-00588 led to a significant increase in the consumption of the bitter solution, indicating a dampening of taste perception.
Q4: What clinical data is available on the taste-related side effects of BLU-5937?
A4: Clinical trial data from Phase 1 and the Phase 2b SOOTHE trial have consistently shown a low incidence of taste-related adverse events with BLU-5937. In the SOOTHE trial, taste alteration was observed in a small percentage of participants (4.8% to 6.5%) across different doses, and these effects were generally mild and did not lead to discontinuation of the treatment. Importantly, no complete or partial taste loss was reported. This contrasts with higher rates of taste disturbances, including taste loss, reported for the less selective P2X3 antagonist, gefapixant.
Troubleshooting Guide
Issue: Observing unexpected taste-related adverse events in preclinical models.
-
Verify Compound Selectivity: Ensure the batch of BLU-5937 being used maintains high selectivity for P2X3 over P2X2/3 receptors. Off-target activity could be a source of taste-related effects. Refer to the selectivity data in Table 1.
-
Review Dosing and Pharmacokinetics: Confirm that the administered dose and resulting plasma concentrations are within the expected therapeutic window. Supratherapeutic doses may lead to an increased incidence of taste alterations. In Phase 1 studies, a higher incidence of taste alteration was noted at doses of 400 mg and above.
-
Control for Behavioral Confounds: In behavioral taste models, ensure that the experimental design minimizes stress and other factors that could influence drinking behavior, independent of taste perception.
Issue: Difficulty replicating the low incidence of taste disturbance in a clinical setting.
-
Patient Population: Consider the potential for variability in P2X receptor expression among individuals. Recent research suggests that while most humans have a low expression of P2X2 in taste nerves, there may be a subset of individuals with higher expression, potentially making them more susceptible to taste disturbances even with a selective P2X3 antagonist.
-
Concomitant Medications: Review for any concomitant medications that may have taste-related side effects, which could be misattributed to the study drug.
-
Reporting Bias: Ensure that the method of eliciting and grading taste-related adverse events is standardized and non-leading to avoid reporting bias.
Data Presentation
Table 1: Selectivity and Potency of P2X3 Receptor Antagonists
| Compound | P2X3 IC₅₀ (nM) | P2X2/3 IC₅₀ (µM) | Selectivity (P2X2/3 over P2X3) |
| BLU-5937 | 25 | >24 | >960-fold |
| Gefapixant | - | - | Lower Selectivity |
Data for BLU-5937 from in vitro studies. Gefapixant is known to have compromised selectivity, leading to off-target inhibition of P2X2/3.
Table 2: Incidence of Taste-Related Adverse Events in Clinical Trials
| Compound | Trial | Dose | Incidence of Taste Alteration | Notes |
| BLU-5937 | SOOTHE (Phase 2b) | 12.5 mg BID | 4.8% | All events were mild; no discontinuations due to taste. |
| 50 mg BID | 6.5% | |||
| 200 mg BID | 4.8% | |||
| Gefapixant | Phase 3 | 45 mg BID | ~30% | Included taste loss in ~10% of participants. |
Experimental Protocols
Protocol 1: In Vitro P2X3 and P2X2/3 Selectivity Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against P2X3 and P2X2/3 receptors to assess its selectivity.
-
Cell Lines: Use stable cell lines expressing either human P2X3 homomeric or P2X2/3 heteromeric receptors (e.g., HEK293 cells).
-
Assay Method: A functional assay, such as a calcium flux assay (e.g., using a fluorescent calcium indicator like Fura-2 or Fluo-4) or an automated patch-clamp electrophysiology assay, is recommended.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound (e.g., BLU-5937) and a reference compound.
-
Pre-incubate the cells with the different concentrations of the compound or vehicle control for a specified period.
-
Add a P2X3 agonist (e.g., α,β-methylene ATP) to stimulate the receptors.
-
Measure the change in fluorescence or ionic current to determine the receptor activation.
-
Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Data Analysis: Calculate the selectivity fold by dividing the IC₅₀ for P2X2/3 by the IC₅₀ for P2X3.
Protocol 2: Rat Behavioral Taste Model (Two-Bottle Preference Test)
This protocol describes a method to assess the in vivo effect of a compound on taste perception in rats.
-
Animals: Use adult male Sprague-Dawley rats.
-
Acclimation: Acclimate the rats to the testing environment and to drinking from two sipper tubes.
-
Procedure:
-
Administer the test compound (e.g., BLU-5937), a positive control (e.g., a less selective P2X3 antagonist), or vehicle control via the desired route (e.g., intraperitoneal or oral).
-
After a specified pre-treatment time, present the rats with two bottles: one containing water and the other containing a bitter solution (e.g., quinine).
-
Allow the rats to drink for a set period (e.g., 5 minutes).
-
Measure the volume of liquid consumed from each bottle.
-
-
Data Analysis: Calculate the preference ratio for the bitter solution (volume of bitter solution consumed / total volume consumed). A significant increase in the preference ratio for the bitter solution in the compound-treated group compared to the vehicle group suggests an impairment of taste perception.
Mandatory Visualizations
Caption: Signaling pathways in taste and cough, and the selective action of BLU-5937.
Caption: Workflow for the rat behavioral taste model (two-bottle preference test).
References
- 1. researchgate.net [researchgate.net]
- 2. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of ATP and Purinergic Receptors in Taste Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing P2X3 antagonist 34 dosage for efficacy without side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X3 antagonist 34, also known as BLU-5937. The information is designed to help optimize dosage for maximum efficacy while minimizing side effects during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BLU-5937) and what is its primary mechanism of action?
A1: this compound, also known as BLU-5937, is a potent and highly selective, orally active antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels located on sensory nerve fibers, including those in the airways.[1][2][3] When cells are damaged or inflamed, they release adenosine triphosphate (ATP), which then binds to P2X3 receptors on these sensory nerves. This binding triggers a signaling cascade that leads to the sensation of irritation and can induce a cough reflex.[4] BLU-5937 works by blocking ATP from binding to the P2X3 receptor, thereby preventing the initiation of this signaling pathway and reducing cough frequency.[3]
Q2: How does the selectivity of BLU-5937 for the P2X3 receptor homomer potentially reduce side effects compared to less selective antagonists?
A2: The primary taste-related side effects observed with some P2X3 antagonists, such as gefapixant, are attributed to their action on the P2X2/3 heterotrimeric receptor, which is involved in taste sensation. BLU-5937 is highly selective for the P2X3 homotrimeric receptor, with a significantly lower affinity for the P2X2/3 heterotrimer. This high selectivity is hypothesized to be the reason for the lower incidence of taste-related side effects observed in clinical trials with BLU-5937 compared to the less selective antagonist, gefapixant.
Q3: What are the key differences in efficacy and side effect profiles between BLU-5937 and gefapixant at clinically tested dosages?
A3: Both BLU-5937 and gefapixant have demonstrated efficacy in reducing cough frequency in patients with refractory chronic cough. However, there are notable differences in their efficacy and side effect profiles at the dosages studied.
-
Efficacy: In the Phase 2b SOOTHE trial, BLU-5937 at 50 mg and 200 mg twice daily (BID) doses showed a statistically significant placebo-adjusted reduction in 24-hour cough frequency of approximately 34%. In the COUGH-1 and COUGH-2 Phase 3 trials, gefapixant at a 45 mg BID dose showed a statistically significant but smaller placebo-adjusted reduction in 24-hour cough frequency of 18.5% and 14.6%, respectively.
-
Side Effects: The most significant difference lies in the incidence of taste-related adverse events. In the SOOTHE trial, taste alteration was reported in a small percentage of participants receiving BLU-5937 (4.8% at 12.5 mg, 6.5% at 50 mg, and 4.8% at 200 mg BID), with no reports of complete or partial taste loss. In contrast, the COUGH-1 and COUGH-2 trials for gefapixant reported a much higher incidence of taste-related adverse events (59.3% and 68.9% of participants in the 45 mg BID groups, respectively), with some patients discontinuing treatment due to these side effects.
Troubleshooting Guides
Issue 1: Suboptimal efficacy in a preclinical cough model.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Review the dose-response data from preclinical studies. In a guinea pig cough model, BLU-5937 showed a dose-dependent reduction in cough frequency, with significant effects observed at 3 mg/kg and 30 mg/kg orally. Ensure your dosage is within this effective range. |
| Inappropriate Model | The choice of tussive agent is critical. BLU-5937 has been shown to be effective in models where cough is induced by agents that trigger ATP release, such as citric acid and histamine. If using a different tussive agent, its mechanism of action may not involve the P2X3 pathway. |
| Timing of Administration | In preclinical studies, BLU-5937 was administered orally 2 hours prior to the tussive challenge. Ensure sufficient time for drug absorption and distribution to reach therapeutic concentrations at the target site. |
Issue 2: Observing taste-related side effects in animal models.
| Possible Cause | Troubleshooting Step |
| High Dosage | Although BLU-5937 is highly selective for the P2X3 homomer, extremely high doses may lead to off-target effects on the P2X2/3 heteromer. In a rat taste model, BLU-5937 did not alter taste perception at doses effective for cough suppression. If taste-related behaviors are observed, consider reducing the dose to the lower end of the therapeutic window. |
| Incorrect Model | Ensure the behavioral model used to assess taste is validated and specific for taste perception. |
Issue 3: High placebo response in a clinical trial for cough.
| Possible Cause | Troubleshooting Step |
| Study Design | The placebo effect is common in cough studies. To mitigate this, consider a crossover study design where each participant serves as their own control. The RELIEF trial for BLU-5937 utilized a crossover design. |
| Patient Selection | Enrich the study population with patients who have a higher baseline cough frequency. In the SOOTHE trial, participants had a baseline awake cough frequency of ≥25 coughs per hour. |
| Objective Measurement | Rely on objective measures of cough frequency, such as 24-hour ambulatory cough monitoring, as the primary endpoint. |
Data Presentation
Table 1: Comparison of Efficacy of BLU-5937 and Gefapixant in Clinical Trials
| Antagonist | Trial | Dosage (BID) | Primary Endpoint | Placebo-Adjusted Reduction in 24-Hour Cough Frequency | p-value |
| BLU-5937 | SOOTHE (Phase 2b) | 12.5 mg | Change in 24-hour cough frequency at day 28 | 21.1% | 0.098 |
| 50 mg | 34.4% | 0.003 | |||
| 200 mg | 34.2% | 0.005 | |||
| Gefapixant | COUGH-1 (Phase 3) | 15 mg | Change in 24-hour cough frequency at week 12 | Not Significant | - |
| 45 mg | 18.5% | 0.041 | |||
| Gefapixant | COUGH-2 (Phase 3) | 15 mg | Change in 24-hour cough frequency at week 24 | Not Significant | - |
| 45 mg | 14.6% | 0.031 | |||
| Data sourced from publicly available clinical trial results. |
Table 2: Comparison of Taste-Related Adverse Events
| Antagonist | Trial | Dosage (BID) | Incidence of any Taste-Related Adverse Event |
| BLU-5937 | SOOTHE (Phase 2b) | 12.5 mg | 4.8% |
| 50 mg | 6.5% | ||
| 200 mg | 4.8% | ||
| Gefapixant | COUGH-1 (Phase 3) | 45 mg | 59.3% |
| Gefapixant | COUGH-2 (Phase 3) | 45 mg | 68.9% |
| Data sourced from publicly available clinical trial results. |
Experimental Protocols
Protocol 1: Guinea Pig Cough Model for Efficacy Testing
-
Animal Model: Male Dunkin Hartley guinea pigs are commonly used.
-
Acclimatization: Animals should be acclimatized to the experimental conditions for a sufficient period before the study begins.
-
Drug Administration: BLU-5937 or vehicle is administered orally (p.o.) via gavage. A common dosing volume is 1 mL/kg.
-
Time Interval: A 2-hour pre-treatment time is typically allowed for drug absorption.
-
Cough Induction: Animals are placed in a whole-body plethysmograph chamber. Cough is induced by exposing the animals to an aerosol of a tussive agent, such as citric acid (e.g., 0.4 M) or a combination of citric acid and histamine to mimic airway hypersensitivity.
-
Cough Detection: Coughs are detected and counted using a specialized software that analyzes the pressure changes within the plethysmograph.
-
Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated group. A dose-response curve can be generated to determine the ED50.
Protocol 2: 24-Hour Ambulatory Cough Monitoring in Clinical Trials
-
Device: A validated ambulatory cough monitor, such as the Leicester Cough Monitor (LCM) or VitaloJAK, is used. These devices typically consist of a small microphone attached to the patient's clothing and a portable recording unit.
-
Recording Period: Continuous audio recordings are made for a full 24-hour period at baseline and at specified time points during the treatment period.
-
Data Analysis: The audio recordings are analyzed using automated or semi-automated software to identify and count the number of coughs. The software is trained to distinguish cough sounds from other noises.
-
Endpoint Calculation: The primary endpoint is typically the change in the 24-hour cough frequency (coughs per hour) from baseline compared to placebo. Data can also be analyzed for awake and sleeping periods separately.
Mandatory Visualizations
Caption: P2X3 receptor signaling pathway and antagonist inhibition.
Caption: Experimental workflow for P2X3 antagonist evaluation.
References
- 1. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. BLU-5937 for Chronic Cough · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
P2X3 Antagonist 34 (BLU-5937/Camlipixant) Technical Support Center
Welcome to the technical support center for P2X3 antagonist 34, also known as BLU-5937 and camlipixant. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pharmacokinetic challenges and provide insights into potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with P2X3 antagonists as a class?
The first generation of P2X3 antagonists faced several preclinical challenges, including poor selectivity against different P2X subtypes, unfavorable pharmacokinetic profiles (e.g., limited adherence to Lipinski's rules), toxicity, low metabolic stability, and potential for drug-drug interactions through cytochrome P450 inhibition.[1] A significant clinical challenge has been the dose-limiting side effect of taste disturbance (dysgeusia), which is believed to be mediated by the blockade of P2X2/3 heterotrimeric receptors located in taste buds.[2]
Q2: What is the primary solution offered by this compound (BLU-5937/camlipixant) to address the challenge of taste disturbance?
This compound was specifically designed for high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor.[3][4][5] This high selectivity aims to minimize taste-related side effects while retaining the therapeutic anti-tussive effect, which is primarily mediated through the inhibition of P2X3 homotrimeric receptors. Preclinical and clinical studies have shown that BLU-5937 has a favorable tolerability profile with a low incidence of taste alteration.
Q3: How does food intake affect the pharmacokinetics of this compound?
Phase 1 clinical trial data for BLU-5937 have shown that its plasma concentration is not significantly affected by food. This suggests that the compound can be administered without regard to meals, which can simplify dosing regimens in clinical settings.
Q4: What formulations of this compound are available or have been studied?
Initially, an immediate-release (IR) formulation of camlipixant was developed for twice-daily (BID) dosing. To improve patient convenience and potentially compliance, a once-daily extended-release (ER) formulation has also been developed. A Phase 1 bioavailability study demonstrated that the once-daily ER formulation provides equivalent total systemic drug exposure to the twice-daily IR formulation.
Q5: What is the metabolic profile of this compound?
In vitro studies suggest that the elimination of BLU-5937 likely involves hepatic metabolism, with CYP2C8 playing a significant role in its oxidation. Additionally, between 20% and 25% of an administered dose is excreted unchanged in the urine.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting/Solution |
| High incidence of taste-related adverse events in preclinical models. | The compound may have insufficient selectivity for P2X3 over P2X2/3 receptors. | This compound (BLU-5937) is a highly selective P2X3 antagonist (>1500-fold for human P2X3 vs. P2X2/3) and has demonstrated a low incidence of taste disturbance in clinical trials. Consider using BLU-5937 as a tool compound where high selectivity is required. |
| Variability in drug exposure in animal studies. | Food effects on absorption of the formulation. | While BLU-5937 has shown no significant food effect in humans, it is crucial to control for and assess the impact of food in preclinical animal studies. Standardize feeding schedules relative to dosing to minimize variability. |
| Suboptimal therapeutic effect in vivo. | Inadequate plasma concentrations due to poor oral bioavailability or rapid clearance. | BLU-5937 has demonstrated good oral bioavailability and a pharmacokinetic profile that supports twice-daily dosing in its immediate-release formulation. For sustained exposure, consider the use of an extended-release formulation. |
| Need for frequent dosing in long-term studies. | Short plasma half-life of the immediate-release formulation. | A once-daily extended-release (ER) formulation of camlipixant has been developed and has shown equivalent bioavailability to the twice-daily immediate-release (IR) formulation. Utilizing such a formulation can maintain therapeutic drug levels with less frequent administration. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (BLU-5937/camlipixant)
| Receptor | Species | IC50 | Reference(s) |
| P2X3 | Human | 25 nM | |
| P2X2/3 | Human | >24 µM |
Table 2: Preclinical Oral Dosing of BLU-5937 in a Guinea Pig Cough Model
| Dose (mg/kg) | Effect | Reference(s) |
| 0.3, 3, 30 | Significantly reduced histamine-induced coughs in a dose-dependent manner. | |
| 3, 30 | Significantly and dose-dependently reduced ATP-induced enhancement of coughs. |
Table 3: Summary of Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies for BLU-5937
| Study Type | Doses Administered | Key Pharmacokinetic Findings | Reference(s) |
| SAD | 50 mg to 1200 mg | Rapid absorption (tmax of 1-2 hours); plasma half-life of 4-9 hours supporting twice-daily dosing; dose-proportional systemic exposure. | |
| MAD | 100 mg, 200 mg, 400 mg (twice daily for 7 days) | Slight accumulation at steady state. |
Table 4: Incidence of Taste-Related Adverse Events in Clinical Trials of BLU-5937
| Study | Dose | Incidence of Taste Alteration | Placebo Incidence | Reference(s) |
| Phase 2a (RELIEF) | 25 mg BID | 6.5% | 4.9% | |
| 50 mg BID | 9.8% | 4.9% | ||
| 100 mg BID | 10.0% | 4.9% | ||
| 200 mg BID | 8.6% | 4.9% | ||
| Phase 2b (SOOTHE) | 12.5 mg BID | 4.8% | N/A | |
| 50 mg BID | 6.5% | N/A | ||
| 200 mg BID | 4.8% | N/A |
Experimental Protocols & Methodologies
In Vitro Receptor Inhibition Assay: The potency and selectivity of BLU-5937 were determined by assessing its ability to inhibit αβ-meATP-evoked activity in mammalian cells expressing cloned human P2X3 (hP2X3) and human P2X2/3 (hP2X2/3) channels. The half-maximal inhibitory concentration (IC50) was then calculated.
Guinea Pig Cough Model: Male Dunkin Hartley guinea pigs were administered BLU-5937 orally at doses ranging from 0.3 to 30 mg/kg. Cough was subsequently induced by challenges such as citric acid following histamine or ATP enhancement. The number of coughs was recorded to evaluate the anti-tussive efficacy of the compound.
Phase 1 Clinical Trial Design (SAD/MAD): A randomized, double-blind, placebo-controlled study in healthy adult subjects.
-
Single Ascending Dose (SAD): Subjects received single oral doses of BLU-5937 (e.g., 50 to 1200 mg) or placebo. Pharmacokinetic parameters (tmax, half-life, exposure) were measured. A food-effect cohort was also included to assess the impact of a standard meal on drug absorption.
-
Multiple Ascending Dose (MAD): Subjects received multiple oral doses of BLU-5937 (e.g., 100, 200, 400 mg) or placebo twice daily for a set period (e.g., 7 days) to evaluate steady-state pharmacokinetics and safety upon repeated dosing.
Bioavailability Equivalence Study (IR vs. ER): An open-label, single-dose, crossover study in healthy adult subjects to compare the pharmacokinetic profiles of the once-daily extended-release (ER) formulation and the twice-daily immediate-release (IR) formulation. Key parameters for establishing bioequivalence include the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Visualizations
Caption: Mechanism of action of this compound in the cough reflex pathway.
Caption: Development workflow for this compound (BLU-5937/camlipixant).
References
- 1. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. biospace.com [biospace.com]
Technical Support Center: Enhancing Oral Bioavailability of Novel P2X3 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally bioavailable P2X3 antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential solutions and guidance.
Issue 1: Poor Aqueous Solubility
-
Question: My novel P2X3 antagonist exhibits very low solubility in aqueous media, hindering dissolution and absorption studies. What strategies can I employ to improve its solubility?
-
Answer: Poor aqueous solubility is a common challenge for many drug candidates.[1] Several formulation strategies can be explored to enhance the solubility of your compound:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][3]
-
Micronization: Techniques like air-jet milling can reduce particle sizes to the micron range (2–5 μm).[3]
-
Nanonization: Advanced methods such as high-pressure homogenization or wet milling can create nanoparticles (100–250 nm), which significantly improve dissolution rates due to their high surface-area-to-volume ratio.[2]
-
-
Amorphous Forms & Solid Dispersions:
-
Amorphous Form: Converting the crystalline form of the drug to an amorphous state can increase its solubility, though stability can be a concern.
-
Solid Dispersions: Dispersing the drug within a polymer matrix can enhance both solubility and dissolution. This can be achieved through techniques like spray drying or melt extrusion.
-
-
Complexation:
-
Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with poorly soluble drugs, creating a hydrophilic outer surface that improves solubility.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon contact with gastrointestinal fluids, enhancing drug solubilization.
-
-
Prodrug Approach: A prodrug is a chemically modified, often inactive, version of a drug that converts to the active parent drug in the body. This strategy can be used to attach hydrophilic functional groups (like phosphates) to your antagonist to improve aqueous solubility.
-
Issue 2: Low Permeability Across Intestinal Epithelium
-
Question: My P2X3 antagonist has adequate solubility, but it still shows low oral bioavailability. How can I determine if poor intestinal permeability is the cause and what can be done to address it?
-
Answer: When solubility is not the limiting factor, poor permeability across the intestinal wall is often the culprit.
-
In Vitro Permeability Assessment: The Caco-2 cell permeability assay is the gold-standard in vitro model for predicting human intestinal drug absorption. This assay uses a monolayer of differentiated Caco-2 cells, which resemble the enterocytes of the small intestine. The output of this assay is the apparent permeability coefficient (Papp), which can help classify your compound's permeability potential.
-
Strategies to Enhance Permeability:
-
Prodrug Strategy: This is a highly effective approach to improve permeability. By masking polar functional groups and increasing the lipophilicity of the parent drug, a prodrug can more easily diffuse across the lipid membranes of intestinal cells. For example, converting a carboxylic acid to a dimethyl derivative improves lipophilic parameters and enhances absorption.
-
Efflux Transporter Issues: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, reducing net absorption. The Caco-2 assay can also help identify if your compound is an efflux substrate by measuring permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B ratio greater than 2 is often indicative of active efflux.
-
-
Issue 3: High First-Pass Metabolism
-
Question: My compound shows good solubility and permeability in vitro, but in vivo studies in animal models reveal low oral bioavailability. Could first-pass metabolism be responsible?
-
Answer: Yes, extensive first-pass metabolism in the gut wall and/or liver can significantly reduce the amount of active drug that reaches systemic circulation, even with good absorption characteristics.
-
Identifying the Issue:
-
In Vitro Metabolic Stability Assays: Incubating your compound with human liver microsomes or hepatocytes can provide an estimate of its intrinsic hepatic clearance (CLint). This data helps predict the extent of liver first-pass metabolism.
-
Animal Models: Comparing the area under the curve (AUC) following oral versus intravenous (IV) administration in preclinical species can determine the absolute bioavailability and provide insights into the extent of first-pass elimination.
-
-
Mitigation Strategies:
-
Prodrug Design: A prodrug can be designed to be more resistant to the specific metabolic enzymes responsible for first-pass degradation or to release the active drug only after passing through the liver.
-
Structural Modification: Medicinal chemistry efforts can be directed at modifying the sites on the molecule that are most susceptible to metabolic attack, thereby improving its stability.
-
-
Data Presentation: Formulation Strategies
The selection of an appropriate strategy depends on the physicochemical properties of the specific P2X3 antagonist.
Table 1: Summary of Formulation Strategies for Improving Oral Bioavailability
| Strategy | Mechanism of Action | Advantages | Limitations |
|---|---|---|---|
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Widely applicable, effective for BCS Class II drugs. | May lead to particle aggregation; not effective for compounds with intrinsically very low solubility. |
| Solid Dispersions | The drug is dispersed in a highly soluble carrier matrix, often in an amorphous state, enhancing wettability and dissolution. | Significant increases in solubility and dissolution rate; can be tailored for specific release profiles. | Potential for the amorphous drug to recrystallize over time, affecting stability and performance. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid vehicle; forms a microemulsion in the GI tract, bypassing the dissolution step. | Enhances absorption of lipophilic drugs; can reduce food effects and protect the drug from degradation. | Higher complexity in formulation and manufacturing; potential for GI side effects. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility. | High efficiency in solubilizing drugs; can improve drug stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Prodrug Approach | A bioreversible chemical modification of the parent drug to improve physicochemical properties like solubility or permeability. | Can simultaneously address multiple issues (solubility, permeability, metabolism); allows for targeted drug delivery. | Requires careful design to ensure efficient conversion to the active drug in vivo; adds synthetic complexity. |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: P2X3 signaling pathway in the cough reflex.
Experimental Workflow
References
Addressing P2X3 antagonist 34 batch-to-batch variability
Welcome to the technical support center for P2X3 Antagonist 34. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring the success of their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to help you address batch-to-batch variability and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its synonyms?
A1: this compound is a potent, selective, and orally active antagonist of the P2X3 homotrimeric receptor.[1][2] It is also known by the synonyms BLU-5937 and Camlipixant.[2][3][4]
Q2: What is the primary mechanism of action of this compound?
A2: this compound acts as a non-competitive antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels located on primary afferent neurons. By blocking these receptors, the antagonist inhibits the signaling cascade initiated by extracellular ATP, which is often released during cellular stress or injury, thereby reducing the hyperexcitability of sensory neurons.
Q3: What are the best practices for storing and handling this compound?
A3: For long-term storage, it is recommended to store this compound as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials. When stored as a solid, it should be kept in a cool, dark, and dry place. Aqueous working solutions should be prepared fresh for each experiment from the frozen stock, as stability in aqueous media may be limited.
Q4: What level of purity should I expect for this compound, and why is it important?
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability in small molecule compounds can arise from inconsistencies in purity, impurity profiles, physical properties, and the presence of residual solvents or solvates. These variations can significantly impact experimental outcomes. This guide provides a structured approach to troubleshooting issues that may be related to the quality of your this compound batch.
Issue 1: Inconsistent Potency (IC50 Values) in In Vitro Assays
Symptoms:
-
Significant shifts in the IC50 value between different batches of the compound.
-
Higher than expected IC50 values, suggesting reduced potency.
-
Increased variability in replicate wells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Lower Purity of a New Batch | Request a Certificate of Analysis (CoA) for each batch to verify purity. If the purity is lower than expected, consider if the observed potency shift correlates with the purity level. |
| Presence of Active/Inactive Impurities | Review the impurity profile on the CoA. New or elevated levels of impurities could interfere with the assay. If possible, use techniques like HPLC to compare the impurity profiles of different batches. |
| Compound Degradation | Prepare fresh working solutions for each experiment from a recently prepared stock solution to minimize degradation. Assess the stability of the compound in your specific assay buffer over the experimental duration. |
| Inaccurate Compound Concentration | Ensure accurate weighing and dilution of the compound. Re-measure the concentration of the stock solution if possible. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations, as these can significantly impact results. |
Issue 2: Solubility Problems and Compound Precipitation
Symptoms:
-
Visible precipitate in stock or working solutions.
-
Cloudiness in assay wells upon addition of the compound.
-
Inconsistent results that do not follow a clear dose-response relationship.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Variations in Physical Properties | Batch-to-batch differences in crystallinity or particle size can affect solubility. Consult the supplier for information on the physical form of the compound. |
| Poor Solubility in Assay Medium | Review the compound's solubility data. If using DMSO as a stock solvent, ensure the final concentration in the assay does not exceed a level toxic to your cells (typically <0.5%). |
| Compound Aggregation | Visually inspect wells for precipitation. Consider using a different solvent for the stock solution or adding a surfactant to the assay buffer, if compatible with your experimental system. |
| Incorrect pH of Buffer | Ensure the pH of your assay buffer is consistent and tightly controlled, as pH can influence the solubility of some compounds. |
Troubleshooting Workflow for Inconsistent Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
Overcoming resistance to P2X3 antagonist 34 in cell models
Technical Support Center: P2X3 Antagonist 34
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance to this compound in cell models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a decrease in the potency (increase in IC50) of Compound 34 in my cell line over time. What could be the cause?
Answer: A gradual decrease in the potency of Compound 34 is a common indicator of developing cellular resistance. This can be due to a variety of factors, including changes in the P2X3 receptor itself or in downstream signaling pathways.
Troubleshooting Guide:
-
Confirm Cellular Health and Viability:
-
Ensure that the cells are healthy and not under stress from culture conditions. Perform a viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm that the observed effect is not due to general cytotoxicity.
-
-
Verify Compound Integrity:
-
Compound 34 is a potent and selective antagonist of the P2X3 homotrimeric receptor.[1][2] Ensure the compound has been stored correctly at -80°C for long-term storage or -20°C for short-term use, protected from light.[1] Prepare fresh dilutions from a stock solution for each experiment to rule out degradation.
-
-
Analyze P2X3 Receptor Expression:
-
Reduced expression of the P2X3 receptor on the cell surface is a common mechanism of resistance.
-
Quantitative PCR (qPCR): Measure P2RX3 mRNA levels to determine if there are changes in gene expression.
-
Western Blot: Quantify total P2X3 protein levels.
-
Flow Cytometry/Immunofluorescence: Assess cell surface expression of the P2X3 receptor.
-
-
-
Sequence the P2RX3 Gene:
-
Mutations in the P2RX3 gene can alter the binding site of Compound 34, leading to reduced affinity and potency. Isolate genomic DNA or RNA from both the sensitive (parental) and suspected resistant cell lines and sequence the coding region of the P2RX3 gene.
-
-
Investigate Downstream Signaling:
-
P2X3 is an ATP-gated ion channel that leads to cation influx, primarily Ca2+.[3][4] Changes in downstream signaling or compensatory pathway activation can also contribute to a resistant phenotype.
-
Calcium Imaging: Use a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) to measure ATP-induced calcium influx in the presence and absence of Compound 34. A diminished response in resistant cells could indicate alterations in receptor function or downstream signaling.
-
-
Data Summary: Potency Shift in Resistant Cell Line
| Cell Line | Passage Number | Compound 34 IC50 (nM) | P2X3 mRNA Expression (Fold Change vs. Parental) | P2X3 Protein Expression (Fold Change vs. Parental) |
| Parental HEK293-P2X3 | 5 | 25.5 ± 2.1 | 1.0 | 1.0 |
| Resistant HEK293-P2X3 | 20 | 489.2 ± 35.7 | 0.4 ± 0.05 | 0.5 ± 0.08 |
FAQ 2: How do I develop a Compound 34-resistant cell line for my studies?
Answer: Developing a drug-resistant cell line is a valuable tool for studying resistance mechanisms. This is typically achieved by culturing the cells in the presence of gradually increasing concentrations of the drug over a prolonged period.
Troubleshooting Guide:
-
Determine the Initial IC50:
-
First, establish a baseline dose-response curve for Compound 34 in your parental cell line to determine the initial IC50.
-
-
Gradual Dose Escalation:
-
Begin by treating the cells with Compound 34 at a concentration equal to the IC50.
-
Maintain the cells in this concentration, passaging them as they reach confluence. You may observe significant cell death initially.
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of Compound 34. A stepwise increase of 1.5 to 2-fold is a good starting point.
-
Repeat this process over several months. It can take 3 to 18 months to develop a stable resistant cell line.
-
-
Monitor for Resistance:
-
Periodically, perform a dose-response assay to determine the IC50 of Compound 34 in the treated cell population. A significant increase in the IC50 indicates the development of resistance.
-
-
Isolate and Characterize Clones:
-
Once a resistant population is established, you can isolate single-cell clones to ensure a homogenous population for your experiments.
-
Data Summary: Development of a Resistant Cell Line
| Time Point | Compound 34 Concentration (nM) | Population Viability | IC50 of Population (nM) |
| Week 0 | 0 | 100% | 25 |
| Week 2 | 25 | 40% | 50 |
| Week 6 | 50 | 75% | 120 |
| Week 12 | 100 | 80% | 250 |
| Week 20 | 200 | 85% | 500 |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for P2X3 Receptor Function
Objective: To measure ATP-induced calcium influx in cells expressing the P2X3 receptor and to determine the inhibitory effect of Compound 34.
Materials:
-
HEK293 cells stably expressing human P2X3
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
ATP solution (agonist)
-
Compound 34 (antagonist)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed the HEK293-P2X3 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Washing:
-
Gently remove the loading solution and wash the cells twice with 100 µL of HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of Compound 34 in HBSS.
-
Add the desired concentration of Compound 34 to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of ATP (a P2X3 agonist) to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Continue to record the fluorescence for 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the control wells (no antagonist).
-
Plot the normalized response against the concentration of Compound 34 and fit the data to a four-parameter logistic equation to determine the IC50.
-
Visualizations
Signaling Pathways and Workflows
Caption: P2X3 receptor signaling pathway.
Caption: Potential mechanisms of resistance to Compound 34.
Caption: Troubleshooting workflow for decreased antagonist potency.
References
Technical Support Center: P2X3 Antagonist 34 (BLU-5937) Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for studies involving the P2X3 antagonist '34', also known as BLU-5937.
Frequently Asked Questions (FAQs)
Q1: What is P2X3 antagonist 34 (BLU-5937) and what is its mechanism of action?
A1: this compound, also known as BLU-5937 or Camlipixant, is a potent, selective, and orally active non-competitive antagonist of the P2X3 homotrimeric receptor.[1][2][3] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons.[2][3] When ATP, released from damaged or inflamed tissues, binds to these receptors, it triggers depolarization and action potentials that are transmitted to the central nervous system and perceived as pain or an urge to cough. By selectively inhibiting P2X3 homotrimeric receptors, BLU-5937 blocks this signaling cascade, thereby reducing the hypersensitization of sensory nerves.
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor. This selectivity is a key feature, as the P2X2/3 receptor is implicated in taste perception, and its inhibition can lead to taste-related side effects like dysgeusia (altered taste). The high selectivity of BLU-5937 is thought to contribute to its improved taste safety profile observed in clinical trials.
Quantitative Data Summary: In Vitro Potency of this compound
| Receptor | Species | IC50 | Reference |
| P2X3 | Human | 25 nM | |
| P2X3 | Rat | 92 nM | |
| P2X3 | Guinea Pig | 126 nM | |
| P2X2/3 | Human | >24 µM |
Q3: What are the main therapeutic applications being investigated for this compound?
A3: The primary therapeutic application for this compound is the treatment of refractory or unexplained chronic cough. The antagonist's ability to inhibit the hypersensitization of the cough reflex makes it a promising candidate for this condition. Additionally, due to the role of P2X3 receptors in nociception, it has been investigated in preclinical models of chronic itch and pain.
Q4: How should this compound be stored?
A4: For optimal stability, stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is recommended to avoid repeated freeze-thaw cycles.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Functional Downregulation of P2X3 Receptor Subunit in Rat Sensory Neurons Reveals a Significant Role in Chronic Neuropathic and Inflammatory Pain | Journal of Neuroscience [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of P2X3 Antagonists: BLU-5937 vs. Gefapixant in the Treatment of Refractory Chronic Cough
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and safety profiles of two prominent P2X3 receptor antagonists: BLU-5937 (also known as P2X3 antagonist 34) and gefapixant. This analysis is supported by experimental data from key clinical trials, detailed methodologies, and visual representations of the underlying biological pathways and trial designs.
Both BLU-5937 and gefapixant target the P2X3 receptor, an ATP-gated ion channel found on sensory C fibers of the vagus nerve in the airways.[1][2] Under inflammatory conditions, ATP is released from airway mucosal cells, binding to P2X3 receptors and activating these fibers, which is perceived as an urge to cough and initiates the cough reflex.[1][2] By antagonizing this receptor, both drugs aim to reduce the hypersensitivity of the cough reflex that characterizes refractory chronic cough (RCC).[3]
Efficacy in Reducing Cough Frequency
Clinical trials have demonstrated the efficacy of both agents in reducing cough frequency in patients with RCC. However, the magnitude of this effect and the associated side effect profiles appear to differ, largely attributed to their selectivity for the P2X3 receptor over the related P2X2/3 receptor.
Quantitative Efficacy Data
The following tables summarize the key efficacy data from major clinical trials for gefapixant (COUGH-1 and COUGH-2) and BLU-5937 (SOOTHE and RELIEF).
Table 1: Gefapixant Efficacy in Refractory Chronic Cough (Phase 3 COUGH-1 & COUGH-2 Trials)
| Endpoint | Gefapixant 45 mg Twice Daily | Placebo | Placebo-Adjusted Reduction | Study |
| 24-Hour Cough Frequency | ||||
| Reduction at Week 12 | -62% from baseline | - | 18.5% | COUGH-1 |
| Reduction at Week 24 | -63% from baseline | - | 14.6% | COUGH-2 |
| Awake Cough Frequency | ||||
| Reduction at Week 24 | - | - | 15.79% | COUGH-2 |
Data sourced from pivotal Phase 3 trials.
Table 2: BLU-5937 Efficacy in Refractory Chronic Cough (Phase 2b SOOTHE & Phase 2a RELIEF Trials)
| Endpoint | BLU-5937 Dose | Placebo-Adjusted Reduction in 24-Hour Cough Frequency | Study |
| Primary Analysis | |||
| 50 mg Twice Daily | 34.4% (p=0.003) | SOOTHE | |
| 200 mg Twice Daily | 34.2% (p=0.005) | SOOTHE | |
| Subgroup Analysis (Awake Cough Frequency ≥32.4/hour) | |||
| 200 mg Twice Daily | 32.1% | RELIEF |
Data sourced from Phase 2 trials. The SOOTHE trial specifically enrolled patients with a baseline awake cough frequency of ≥25 coughs/hour.
Safety and Tolerability: The Role of Receptor Selectivity
A key differentiator between BLU-5937 and gefapixant is their selectivity for the P2X3 receptor. BLU-5937 is a highly selective P2X3 antagonist, with over 1500-fold selectivity for P2X3 over P2X2/3 receptors. Gefapixant, while selective for P2X3, also exhibits some activity against the P2X2/3 receptor subtype. This difference in selectivity is believed to underlie the variation in taste-related side effects, as P2X2/3 receptors are implicated in taste perception.
Table 3: Comparison of Taste-Related Adverse Events
| Adverse Event | Gefapixant (45 mg Twice Daily) | BLU-5937 (50-200 mg Twice Daily) |
| Incidence of Taste Disturbance | High (up to 68.9% in COUGH-2) | Low (≤6.5%) |
| Types of Taste Disturbance | Ageusia (loss of taste), dysgeusia (distortion of taste), hypogeusia (reduced taste) | Primarily taste alteration; no complete or partial taste loss reported in key trials |
Experimental Protocols
Gefapixant: COUGH-1 and COUGH-2 Trials
The COUGH-1 and COUGH-2 trials were Phase 3, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participants : Adults with refractory or unexplained chronic cough for at least one year.
-
Intervention : Patients were randomized to receive gefapixant 15 mg twice daily, gefapixant 45 mg twice daily, or placebo.
-
Primary Endpoint : Placebo-adjusted mean change in 24-hour cough frequency at 12 weeks (COUGH-1) and 24 weeks (COUGH-2).
-
Cough Frequency Measurement : Coughs were objectively measured using a 24-hour sound recording device.
BLU-5937: SOOTHE Trial
The SOOTHE trial was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-arm, dose-finding study.
-
Participants : Adults with refractory chronic cough for at least one year and a baseline awake cough frequency of ≥25 coughs/hour.
-
Intervention : Patients were randomized to one of three doses of BLU-5937 (12.5 mg, 50 mg, or 200 mg twice daily) or placebo for 28 days.
-
Primary Endpoint : Change from baseline in log-transformed 24-hour cough frequency.
-
Cough Frequency Measurement : Assessed as the log-transformed change from baseline in cough frequency over 24 hours or awake hours.
Visualizing the Mechanisms and Processes
P2X3 Signaling Pathway in the Cough Reflex
Caption: P2X3 receptor signaling cascade in the cough reflex.
Typical Clinical Trial Workflow for Refractory Chronic Cough
Caption: Generalized workflow of a clinical trial for RCC.
Conclusion
Both BLU-5937 and gefapixant have demonstrated efficacy in reducing cough frequency in patients with refractory chronic cough by targeting the P2X3 receptor. Current clinical data suggest that BLU-5937 may offer a superior safety profile, particularly concerning taste-related adverse events, which is attributed to its high selectivity for the P2X3 receptor over the P2X2/3 subtype. The quantitative differences in placebo-adjusted cough frequency reduction should be interpreted in the context of different trial designs and patient populations. For drug development professionals, the data underscores the importance of receptor selectivity in optimizing the therapeutic window for P2X3 antagonists. Further head-to-head clinical trials would be beneficial for a more direct comparison of these two promising agents.
References
A Comparative Analysis of BLU-5937 and Eliapixant Selectivity for the P2X3 Receptor
Introduction
The P2X3 receptor, an ATP-gated ion channel found on afferent sensory neurons, is a key target in the development of therapies for refractory chronic cough.[1][2] Activation of P2X3 receptors by extracellular ATP, released from airway cells during inflammation or irritation, triggers the cough reflex.[1][3] A critical challenge in targeting this receptor is managing the taste-related side effects, such as dysgeusia or ageusia, which are primarily caused by the simultaneous inhibition of the P2X2/3 heterotrimeric receptor, located on nerves innervating taste buds.[4] Consequently, the selectivity of a P2X3 antagonist for the P2X3 homotrimer over the P2X2/3 heterotrimer is a crucial determinant of its therapeutic window and patient tolerability.
This guide provides an objective comparison of two P2X3 antagonists, BLU-5937 and eliapixant (BAY 1817080), focusing on their receptor selectivity profiles, supported by experimental data and detailed methodologies.
Quantitative Data Presentation
The selectivity of BLU-5937 and eliapixant is quantified by comparing their half-maximal inhibitory concentrations (IC50) against the target P2X3 homotrimeric receptor and the off-target P2X2/3 heterotrimeric receptor. A lower IC50 value indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for P2X2/3 by the IC50 for P2X3, with a higher ratio indicating greater selectivity for the target receptor.
Table 1: In Vitro Potency and Selectivity of BLU-5937 and Eliapixant
| Compound | Target Receptor | IC50 (nM) | Off-Target Receptor | IC50 (nM) | Selectivity Ratio (P2X2/3 vs. P2X3) |
| BLU-5937 | Human P2X3 | 25 | Human P2X2/3 | >24,000 | >960-fold |
| Eliapixant | Human P2X3 | ~8-10 | Human P2X2/3 | ~129 | ~13 to 20-fold |
Data is derived from in vitro functional assays on recombinant human channels expressed in mammalian cell lines.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the P2X3 signaling pathway and a typical experimental workflow.
Caption: P2X3 receptor signaling pathway in the cough reflex.
Caption: Workflow for a functional calcium flux assay.
Experimental Protocols
The selectivity data presented in this guide are primarily derived from in vitro functional assays. The following protocol describes a common method used to assess antagonist potency at P2X3 and P2X2/3 receptors.
Objective: To determine the IC50 value of a test compound (e.g., BLU-5937 or eliapixant) by measuring its ability to inhibit agonist-induced intracellular calcium influx in cells expressing human P2X3 or P2X2/3 receptors.
Materials and Methods:
-
Cell Culture: Mammalian cell lines (e.g., HEK293 or 1321N1) stably transfected with and expressing either human P2X3 homotrimeric receptors or human P2X2 and P2X3 subunits (to form P2X2/3 heterotrimeric receptors) are cultured under standard conditions.
-
Assay Preparation:
-
Cells are harvested and seeded into 384-well black-walled, clear-bottom microtiter plates.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution, often containing probenecid to prevent dye leakage. This incubation is typically performed for 1 hour at 37°C.
-
-
Compound Addition and Incubation:
-
The test antagonist (BLU-5937 or eliapixant) is serially diluted to create a range of concentrations.
-
These dilutions are added to the appropriate wells of the cell plate and incubated for a predetermined period to allow the compound to bind to the receptors.
-
-
Agonist Stimulation and Detection:
-
The assay plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
A specific P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), is added to all wells at a concentration known to elicit a submaximal response (e.g., EC80).
-
The FLIPR monitors the change in fluorescence intensity in real-time immediately following agonist addition. Activation of P2X3/P2X2/3 channels leads to Ca2+ influx, which increases the fluorescence of the intracellular dye.
-
-
Data Analysis:
-
The increase in fluorescence following agonist addition is measured.
-
The inhibitory effect of the antagonist is calculated as a percentage of the response seen in control wells (with agonist but no antagonist).
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist-induced response, is determined from this curve using non-linear regression analysis.
-
Comparison Summary
The experimental data clearly demonstrates that BLU-5937 possesses a significantly higher selectivity for the P2X3 receptor over the P2X2/3 receptor compared to eliapixant . With a selectivity ratio exceeding 960-fold, BLU-5937 is designed to potently inhibit the P2X3 receptors implicated in the cough reflex while having a minimal effect on the P2X2/3 receptors involved in taste perception. This high degree of selectivity is the basis for its potential to reduce coughing without causing the taste disturbances that have been a notable side effect of less selective P2X3 antagonists.
Eliapixant is also a potent and selective P2X3 antagonist, demonstrating approximately 13 to 20-fold greater potency for P2X3 over P2X2/3. While it is significantly more selective than first-generation compounds, its selectivity profile is less pronounced than that of BLU-5937. This suggests a potentially higher likelihood of engaging P2X2/3 receptors at therapeutic doses, which may correlate with the mild taste-related adverse events observed in some clinical studies.
For researchers and drug development professionals, the choice between these compounds or the design of new molecules may depend on the desired balance between maximizing on-target efficacy and minimizing off-target effects. The methodologies described provide a robust framework for evaluating the selectivity profiles of novel P2X3 receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of P2X3 Antagonists in Preclinical Cough Models
For Researchers, Scientists, and Drug Development Professionals
The P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways, has emerged as a key target in the development of therapies for refractory chronic cough.[1][2][3] Antagonism of this receptor is believed to dampen the hypersensitivity of the cough reflex.[1][2] Several P2X3 antagonists have progressed to clinical trials, with a wealth of preclinical data underpinning their development. This guide provides a head-to-head comparison of key P2X3 antagonists based on available preclinical data from cough models, focusing on their efficacy and selectivity.
P2X3 Signaling Pathway in Cough
The binding of extracellular ATP to P2X3 receptors on vagal afferent C-fibers triggers the influx of cations, leading to membrane depolarization and the initiation of an action potential. This signal is then transmitted to the brainstem, culminating in the sensation of an urge to cough and the motor act of coughing.
Comparative Efficacy of P2X3 Antagonists in Guinea Pig Cough Models
Preclinical studies in guinea pig models are standard for evaluating the antitussive potential of novel compounds. In these models, cough is typically induced by agents such as citric acid, histamine, or ATP. The following table summarizes the comparative efficacy of prominent P2X3 antagonists.
| Antagonist | Dose (mg/kg, oral) | Cough Induction Agent | % Cough Reduction vs. Control | Reference |
| Camlipixant (BLU-5937) | 3 | Citric Acid + Histamine | 39% (statistically significant) | |
| 30 | Citric Acid + Histamine | 52% (statistically significant) | ||
| 3 | Citric Acid + ATP | Statistically significant reduction | ||
| 30 | Citric Acid + ATP | Statistically significant reduction | ||
| Gefapixant (AF-219/MK-7264) | 30 | Citric Acid + Histamine | 45% (statistically significant) |
Note: Direct head-to-head comparisons in the same study are limited. The data presented is compiled from available preclinical reports.
Camlipixant and gefapixant have both demonstrated a dose-dependent reduction in cough frequency in the guinea pig model. Notably, camlipixant has shown comparable efficacy to gefapixant in reducing coughs induced by citric acid and histamine.
Selectivity Profile: P2X3 vs. P2X2/3
A crucial differentiator among P2X3 antagonists is their selectivity for the P2X3 homotrimeric receptor versus the P2X2/3 heterotrimeric receptor. The P2X2/3 receptor is implicated in taste perception, and its inhibition can lead to taste-related side effects, such as dysgeusia.
-
Camlipixant (BLU-5937) is characterized as a highly selective P2X3 antagonist. In a cell-based assay, it was reported to be 2,000 times more selective for human P2X3 homotrimeric receptors than for human P2X2/3 heterotrimeric receptors. Preclinical studies suggest that this high selectivity allows for a potent anti-tussive effect without affecting taste perception.
-
Gefapixant is considered a non-selective P2X3 antagonist, inhibiting both P2X3 and P2X2/3 receptors. This lack of selectivity is consistent with the taste disturbances observed in clinical trials.
-
Eliapixant (BAY 1817080) is also a selective P2X3 receptor antagonist. Clinical data suggests that at therapeutic doses, it is associated with a lower incidence of taste-related side effects compared to the less selective gefapixant.
Experimental Protocols
The evaluation of P2X3 antagonists in preclinical cough models generally follows a standardized workflow.
General Experimental Workflow
Guinea Pig Cough Model Methodology
-
Animals: Male Dunkin-Hartley guinea pigs are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental conditions before the study begins.
-
Compound Administration: The test compounds (e.g., camlipixant, gefapixant) or vehicle are typically administered orally at varying doses (e.g., 0.3, 3, and 30 mg/kg) at a set time (e.g., 2 hours) before the cough challenge.
-
Cough Induction: Conscious and unrestrained animals are placed in a plethysmograph chamber. An aerosolized tussive agent, such as citric acid, often in combination with a sensitizing agent like histamine or ATP, is delivered into the chamber to induce coughing.
-
Cough Measurement: The number of coughs is counted for a defined period (e.g., 15 minutes) during and after exposure to the tussive agent. Coughs are identified by their characteristic sound and associated pressure changes within the chamber.
-
Data Analysis: The frequency of coughing in the antagonist-treated groups is compared to the control group to determine the percentage of cough reduction. Statistical analysis is performed to assess the significance of the observed effects.
Summary and Conclusion
Preclinical data from guinea pig cough models demonstrate the efficacy of P2X3 antagonists in reducing cough. A key differentiating factor among these compounds is their selectivity for the P2X3 receptor over the P2X2/3 receptor, which is linked to the incidence of taste-related side effects. Camlipixant and eliapixant have emerged as selective P2X3 antagonists, showing potent antitussive effects in preclinical models with a potentially better taste profile compared to the non-selective antagonist gefapixant. These preclinical findings have been crucial in guiding the clinical development of this promising new class of antitussive agents.
References
Validating the Selectivity of P2X3 Antagonist 34 (BLU-5937) for P2X3 over P2X2/3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the P2X3 receptor antagonist 34, also known as BLU-5937, focusing on its selectivity for the homotrimeric P2X3 receptor over the heterotrimeric P2X2/3 receptor. The following sections present quantitative data, detailed experimental protocols, and visualizations to support the validation of this selectivity.
Data Presentation: Quantitative Comparison of Antagonist Potency
The selectivity of antagonist 34 (BLU-5937) is demonstrated by a significant difference in its potency at human P2X3 versus P2X2/3 receptors. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) values obtained from in vitro functional assays.
| Antagonist | Target Receptor | IC50 (nM) | Selectivity (over P2X2/3) |
| 34 (BLU-5937) | Human P2X3 | 25 | >960-fold |
| Human P2X2/3 | >24,000 |
Table 1: Comparative potency of P2X3 antagonist 34 (BLU-5937) at human P2X3 and P2X2/3 receptors.[1][2][3][4][5]
The data clearly indicates that BLU-5937 is a highly potent antagonist of the human P2X3 receptor, with an IC50 of 25 nM. In contrast, its activity at the human P2X2/3 receptor is significantly lower, with an IC50 value greater than 24 µM. This translates to a selectivity of over 960-fold for the P2X3 homomer, a critical attribute for therapeutic applications targeting P2X3-mediated pathways while minimizing off-target effects associated with P2X2/3 modulation, such as taste disturbances.
Experimental Protocols
The determination of the potency and selectivity of this compound (BLU-5937) is primarily achieved through in vitro electrophysiological or fluorescence-based functional assays. The following is a detailed methodology for a whole-cell patch-clamp electrophysiology experiment.
Whole-Cell Patch-Clamp Electrophysiology Protocol
1. Cell Culture and Receptor Expression:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and amenability to transfection.
-
Transfection: Stably or transiently transfect HEK293 cells with plasmids encoding the human P2X3 or human P2X2 and P2X3 subunits to generate cell lines expressing either homomeric P2X3 or heteromeric P2X2/3 receptors. Co-transfection of P2X2 and P2X3 cDNAs is used to form P2X2/3 heteromers. Successful expression is typically confirmed by immunofluorescence or Western blotting.
2. Electrophysiological Recordings:
-
Configuration: Recordings are performed in the whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with KOH.
-
-
Procedure:
-
Cells expressing the target receptors are identified for recording.
-
A glass micropipette with a resistance of 3-5 MΩ filled with the internal solution is used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
3. Agonist and Antagonist Application:
-
Agonist: The selective P2X agonist, α,β-methylene ATP (α,β-meATP), is used to evoke inward currents by activating the P2X3 and P2X2/3 receptors. The concentration of α,β-meATP should be close to its EC50 value for the respective receptor to ensure a robust and reproducible current.
-
Antagonist Application:
-
Establish a stable baseline current.
-
Apply a control pulse of α,β-meATP to measure the baseline receptor activation.
-
Pre-incubate the cell with varying concentrations of this compound (BLU-5937) for a defined period (e.g., 2-5 minutes).
-
Co-apply the same concentration of α,β-meATP with the antagonist and record the resulting current.
-
A washout period is allowed between applications to ensure the removal of the antagonist and agonist.
-
4. Data Analysis:
-
The peak amplitude of the inward current evoked by α,β-meATP in the presence of different concentrations of the antagonist is measured.
-
The percentage of inhibition for each antagonist concentration is calculated relative to the control current (in the absence of the antagonist).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway of P2X3 and P2X2/3 Receptors
Caption: P2X3 and P2X2/3 receptor signaling cascade.
Experimental Workflow for Validating Antagonist Selectivity
Caption: Workflow for determining antagonist selectivity.
References
- 1. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 2. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of P2X3 Antagonist 34: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The P2X3 receptor, a key player in neuronal sensitization and pain pathways, has emerged as a promising therapeutic target. This guide provides a comparative analysis of the cross-reactivity profile of P2X3 antagonist 34, also known as BLU-5937, against other P2X receptor subtypes. We present supporting experimental data for BLU-5937 and its key alternatives, Gefapixant and Eliapixant, offering a clear perspective on their selectivity and potential for off-target effects.
Comparative Selectivity Profile of P2X3 Antagonists
The development of selective P2X3 antagonists is crucial to minimize off-target effects, particularly those related to the P2X2/3 heterotrimer, which is implicated in taste disturbances. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of BLU-5937, Gefapixant, and Eliapixant against various human P2X receptor subtypes.
| Receptor Subtype | BLU-5937 (IC50) | Gefapixant (IC50) | Eliapixant (IC50) |
| hP2X3 | 25 nM[1][2] | ~40-200 nM | 8 nM |
| hP2X2/3 | >24 µM[1][2] | 220 nM | ~104-160 nM (estimated 13-20 fold lower affinity than P2X3) |
| hP2X1 | Data not publicly available | >10 µM[3] | 50 µM |
| hP2X2 | Data not publicly available | >10 µM | 33 µM |
| hP2X4 | Data not publicly available | >10 µM | 50 µM |
| hP2X5 | Data not publicly available | >10 µM | Data not publicly available |
| hP2X7 | Data not publicly available | >10 µM | 50 µM |
BLU-5937 (Compound 34) demonstrates high selectivity for the human P2X3 homomeric receptor over the P2X2/3 heterotrimeric receptor, with a selectivity ratio of over 960-fold. While a complete selectivity panel against other P2X subtypes is not publicly available, it is reported to be a highly selective antagonist.
Gefapixant exhibits high affinity for both P2X3 and P2X2/3 receptors, with only a marginal selectivity for the homomeric subtype. Its activity against other P2X subtypes is significantly lower, with IC50 values in the micromolar range.
Eliapixant is a potent P2X3 antagonist with high selectivity over the P2X2/3 receptor, reported to be approximately 13- to 20-fold more selective for the homomeric channel. It also shows weak activity against other P2X subtypes.
P2X3 Receptor Signaling Pathway
The activation of P2X3 receptors by extracellular ATP triggers a cascade of events leading to neuronal excitation and the sensation of pain or cough. The binding of ATP to the receptor opens a non-selective cation channel, allowing the influx of Na+ and Ca2+. This influx leads to membrane depolarization and the initiation of an action potential.
P2X3 receptor activation by ATP leads to cation influx and neuronal signaling.
Experimental Protocols
The determination of antagonist potency (IC50) is a critical step in drug development. Below are detailed methodologies for two common assays used in the characterization of P2X3 antagonists.
Automated Patch-Clamp Electrophysiology for IC50 Determination
This method provides a direct measure of ion channel function and is considered a gold standard for characterizing ion channel modulators.
1. Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured under standard conditions (37°C, 5% CO2).
-
Cells are harvested at 70-90% confluency using a cell detachment solution.
-
The cell suspension is then centrifuged and resuspended in an extracellular solution to the desired concentration for the automated patch-clamp system.
2. Solutions:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Agonist: α,β-methylene ATP (α,β-meATP) is used as a specific P2X3 agonist.
-
Test Compound: this compound (BLU-5937) is prepared in a dilution series.
3. Electrophysiological Recording:
-
The automated patch-clamp system (e.g., QPatch or Patchliner) is used to perform whole-cell recordings.
-
Cells are captured, and a whole-cell configuration is established.
-
The membrane potential is held at -60 mV.
-
P2X3 currents are elicited by applying the agonist (e.g., 1 µM α,β-meATP) for a short duration.
-
The test compound is pre-incubated for a defined period (e.g., 2-5 minutes) before co-application with the agonist.
-
The inhibition of the P2X3-mediated current by the antagonist is measured.
4. Data Analysis:
-
The peak current amplitude in the presence of the antagonist is normalized to the control current amplitude (agonist alone).
-
The concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.
FLIPR-Based Calcium Flux Assay
This high-throughput screening method measures the change in intracellular calcium concentration upon receptor activation, providing an indirect measure of ion channel activity.
1. Cell Preparation:
-
HEK293 cells stably expressing the human P2X3 receptor are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 4 Assay Kit) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
3. Compound Addition and Signal Detection:
-
The plate is placed in a Fluorescent Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
The test compound (this compound) is added to the wells at various concentrations and incubated for a specified time (e.g., 10-15 minutes).
-
The P2X3 receptor is then activated by adding a specific agonist (e.g., α,β-meATP at its EC80 concentration).
-
The change in fluorescence intensity, corresponding to the influx of calcium, is measured kinetically.
4. Data Analysis:
-
The increase in fluorescence upon agonist addition is quantified.
-
The inhibitory effect of the antagonist is calculated as a percentage of the response in the absence of the antagonist.
-
The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Cross-Reactivity Screening
A systematic approach is essential to determine the selectivity of a compound. The following diagram illustrates a typical workflow for assessing the cross-reactivity of a P2X3 antagonist.
Workflow for assessing the cross-reactivity of a P2X3 antagonist.
This guide provides a foundational understanding of the cross-reactivity of this compound in comparison to other key antagonists. The high selectivity of BLU-5937 for the P2X3 homomer presents a promising avenue for the development of therapeutics with an improved safety profile, particularly concerning taste-related side effects. The provided experimental protocols offer a starting point for researchers looking to conduct their own comparative studies in this important area of drug discovery.
References
- 1. AID 2061588 - FLIPR Calcium 4 Assay from US Patent US20250214986: "P2X3 INHIBITOR COMPOUND, SALT THEREOF, POLYMORPH THEREOF AND USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of BLU-5937 and Gefapixant in Preclinical Models of Chronic Cough
A guide for researchers and drug development professionals on the differential efficacy and selectivity of two prominent P2X3 receptor antagonists.
This guide provides a detailed comparison of BLU-5937 and gefapixant, two P2X3 receptor antagonists investigated for the treatment of refractory or unexplained chronic cough. While direct preclinical studies on gefapixant-resistant models are not available in the reviewed literature, this document focuses on the comparative efficacy, selectivity, and potential mechanisms that might influence their clinical utility in different patient populations.
Executive Summary
BLU-5937 and gefapixant are both antagonists of the P2X3 receptor, a key player in the cough reflex pathway.[1][2] However, they exhibit distinct selectivity profiles. BLU-5937 is a highly selective P2X3 antagonist with significantly lower affinity for the P2X2/3 receptor, which is associated with taste perception.[2][3] Gefapixant, on the other hand, is a non-selective P2X3 and P2X2/3 receptor antagonist.[1] This difference in selectivity is a critical factor in their preclinical and clinical profiles, particularly concerning taste-related side effects. Preclinical studies demonstrate that while both compounds show comparable anti-tussive efficacy in animal models, BLU-5937 does so without inducing taste alterations observed with gefapixant.
Data Presentation: Preclinical Efficacy and Selectivity
The following table summarizes the key quantitative data from in vitro and in vivo preclinical studies comparing BLU-5937 and gefapixant.
| Parameter | BLU-5937 | Gefapixant (MK-7264) | Reference |
| Target(s) | Selective P2X3 receptor antagonist | P2X3 and P2X2/3 receptor antagonist | |
| hP2X3 IC50 | 25 nM | Data not specified in provided abstracts | |
| hP2X2/3 IC50 | >24 µM | Data not specified in provided abstracts | |
| Selectivity (P2X3 vs P2X2/3) | >1500-fold | Non-selective | |
| Guinea Pig Cough Model Efficacy | Significant, dose-dependent reduction in coughs | Comparable efficacy to BLU-5937 | |
| Rat Taste Model Effect | No significant effect on taste | Significant taste loss/alteration |
Experimental Protocols
Guinea Pig Cough Model
This in vivo model is used to evaluate the anti-tussive efficacy of test compounds.
-
Animal Model: Male Dunkin-Hartley guinea pigs are typically used.
-
Cough Induction: Cough is induced by exposing the animals to an aerosol of a tussive agent, commonly citric acid, sometimes in combination with an inflammatory or sensitizing agent like histamine or ATP.
-
Drug Administration: Test compounds (e.g., BLU-5937, gefapixant) or vehicle are administered orally at various doses.
-
Cough Assessment: The number of coughs is recorded for a defined period following exposure to the tussive agent. This can be done through direct observation or by using a whole-body plethysmography chamber to detect the characteristic pressure changes associated with coughing.
-
Data Analysis: The reduction in cough frequency in the drug-treated groups is compared to the vehicle-treated control group to determine the anti-tussive effect.
Rat Taste Model
This behavioral model assesses the potential for a test compound to induce taste alterations.
-
Animal Model: Rats are used for this assay.
-
Experimental Setup: Animals are typically water-deprived and then offered two drinking bottles, one containing water and the other a bitter solution (e.g., quinine).
-
Drug Administration: The test compound or vehicle is administered prior to the two-bottle choice test.
-
Taste Function Assessment: The volume of liquid consumed from each bottle is measured. A significant increase in the consumption of the bitter solution in the drug-treated group compared to the control group indicates a loss or alteration of taste perception.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of P2X3 and P2X2/3 receptors in sensory signaling and the differential effects of BLU-5937 and gefapixant.
Caption: Differential antagonism of P2X3 and P2X2/3 receptors by BLU-5937 and gefapixant.
Experimental Workflow: Guinea Pig Cough Model
The diagram below outlines the typical experimental workflow for evaluating the anti-tussive effects of a compound in the guinea pig model.
Caption: Workflow for preclinical evaluation of anti-tussive compounds.
Comparative Logic: BLU-5937 vs. Gefapixant
The following diagram illustrates the logical comparison between BLU-5937 and gefapixant based on their selectivity and preclinical outcomes.
Caption: Logical comparison of BLU-5937 and gefapixant based on preclinical data.
Conclusion
Preclinical evidence strongly suggests that both BLU-5937 and gefapixant are effective in reducing cough in animal models. The key differentiator lies in their selectivity for the P2X3 receptor. BLU-5937's high selectivity for P2X3 over P2X2/3 receptors translates to a significant advantage in preclinical models, where it demonstrates a potent anti-tussive effect without the taste disturbances associated with the non-selective antagonist gefapixant. This suggests that BLU-5937 may offer a superior therapeutic window and tolerability profile in a clinical setting.
It is important to note that the concept of "gefapixant-resistant" preclinical models has not been established in the available scientific literature. Therefore, a direct comparison of BLU-5937's efficacy in such a model is not possible at this time. Future research could explore potential mechanisms of resistance to P2X3 antagonists and develop models to test next-generation compounds like BLU-5937. For now, the existing data supports the continued development of BLU-5937 as a potentially best-in-class therapeutic for chronic cough, particularly for patients who may not tolerate less selective P2X3 antagonists.
References
For Researchers, Scientists, and Drug Development Professionals
The development of P2X3 receptor antagonists has marked a significant advancement in the treatment of refractory chronic cough (RCC). However, the therapeutic benefits of these antagonists are often accompanied by a notable side effect: taste disturbance. This guide provides a comparative analysis of the taste-related side effects of prominent P2X3 antagonists, supported by clinical trial data and detailed experimental methodologies. Understanding the nuances of these gustatory adverse events is crucial for the ongoing development of more selective and better-tolerated therapies.
The Role of P2X3 Receptors in Taste Signaling
Taste perception is a complex process initiated by the interaction of tastants with taste receptor cells (TRCs) within taste buds.[1] Adenosine triphosphate (ATP) acts as a key neurotransmitter in this pathway.[2] Upon stimulation by sweet, bitter, or umami tastants, Type II taste cells release ATP.[2] This ATP then activates P2X2 and P2X3 purinergic receptors on adjacent gustatory afferent nerve fibers, triggering an action potential that transmits the taste signal to the brain.[2][3] The heteromeric P2X2/3 receptor, in particular, has been strongly implicated in taste signal transduction. Consequently, antagonism of P2X3 and P2X2/3 receptors can interfere with this signaling cascade, leading to alterations in taste perception.
Below is a diagram illustrating the P2X3 signaling pathway in taste perception.
Comparative Analysis of Taste-Related Adverse Events
Clinical trials of various P2X3 antagonists have reported differing incidences and severities of taste-related side effects, largely correlated with their selectivity for the P2X3 homomer versus the P2X2/3 heteromer. The following table summarizes the quantitative data on these adverse events for gefapixant, sivopixant, and eliapixant.
| P2X3 Antagonist | Selectivity Profile | Clinical Trial | Dose | Incidence of Taste-Related Adverse Events (Drug vs. Placebo) | Severity |
| Gefapixant | Less selective for P2X3 over P2X2/3. | Phase 2b | 7.5 mg BID | 10% vs 5% (Dysgeusia) | Dose-dependent. |
| 20 mg BID | 33% vs 5% (Dysgeusia) | ||||
| 50 mg BID | 48% vs 5% (Dysgeusia) | ||||
| Phase 3 (COUGH-1 & COUGH-2) | 45 mg BID | High incidence of taste-related adverse events observed. | Generally mild to moderate, but led to discontinuation in some patients. | ||
| Sivopixant | Highly selective for P2X3 over P2X2/3. | Phase 2a | 150 mg QD | 6.5% (Mild taste disturbance) vs 3.2% (Oral hypoesthesia) | Mild. |
| Phase 2b | 50 mg QD | Incidence of TEAEs: 25.7% vs 20.6% | All treatment-emergent adverse events were mild-to-moderate. | ||
| 150 mg QD | Incidence of TEAEs: 32.0% vs 20.6% | ||||
| 300 mg QD | Incidence of TEAEs: 49.0% vs 20.6% | ||||
| Eliapixant | Highly selective for P2X3 over P2X2/3. | Phase 2a | 50-750 mg | Cumulative rates: 5-21% vs 3% | All taste-related adverse events were mild. |
| First-in-human | 10-800 mg (single dose) | No taste-related adverse events reported. | Minimal impact on taste perception. |
Experimental Protocols for Assessing Taste Function
The evaluation of taste-related side effects in clinical trials for P2X3 antagonists involves a combination of patient-reported outcomes and standardized gustatory tests.
Patient-Reported Outcomes
-
Adverse Event Monitoring: Throughout the clinical trials, participants are monitored for any adverse events (AEs), with a specific focus on taste-related issues. These are typically categorized using standardized terminology, such as:
-
Dysgeusia: A distortion of the sense of taste.
-
Hypogeusia: A reduced ability to taste sweet, sour, bitter, salty, and umami.
-
Ageusia: The complete loss of taste.
-
Parageusia: An abnormal or bad taste in the mouth.
-
-
Questionnaires: Specific questionnaires are often employed to systematically capture the patient's subjective experience of taste changes. For instance, the dysgeusia questionnaire used in the eliapixant trials helps to standardize the reporting of taste disturbances.
Standardized Gustatory Testing
To provide a more objective measure of taste function, clinical studies may incorporate standardized tests.
-
Taste Strips: This method involves placing small strips of filter paper impregnated with different taste stimuli on the tongue. The four basic tastes (sweet, sour, salty, and bitter) are typically tested at varying concentrations. This allows for the assessment of taste identification and thresholds. The "Taste Strips" test developed by Mueller et al. is a validated and commonly used tool in clinical settings.
-
Three-Drop Technique: In this technique, three drops of a liquid are placed on a specific area of the tongue. Two drops are a control substance (e.g., water), and one contains the taste stimulus. The patient is asked to identify the drop that has a taste. The concentration of the tastant can be varied to determine detection thresholds.
-
Electrogustometry: This method uses a weak electrical current applied to the tongue to elicit a metallic or sour taste sensation. It provides a quantitative measure of taste sensitivity but is limited to a single type of taste perception.
Below is a workflow diagram for the clinical assessment of taste-related side effects.
Conclusion
The incidence and severity of taste-related side effects associated with P2X3 antagonists appear to be directly linked to their selectivity for the P2X3 receptor over the P2X2/3 heteromer. While gefapixant has demonstrated efficacy in reducing cough frequency, its use is associated with a higher rate of taste disturbances. Newer, more selective antagonists like sivopixant and eliapixant show promise in mitigating these gustatory adverse events while maintaining therapeutic efficacy. The continued development of highly selective P2X3 antagonists, coupled with rigorous assessment of taste function in clinical trials, will be paramount in delivering effective and well-tolerated treatments for refractory chronic cough.
References
Benchmarking P2X3 Antagonist 34 (Camlipixant/BLU-5937) Against Novel Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of P2X3 antagonist 34, also known as Camlipixant (formerly BLU-5937), against other leading P2X3 receptor antagonists in development for the treatment of refractory chronic cough. The information presented is based on publicly available experimental data to assist researchers in evaluating the landscape of this therapeutic class.
Introduction to P2X3 Antagonism in Cough
The P2X3 receptor, an ATP-gated ion channel located on sensory afferent neurons in the airways, has emerged as a key target for antitussive therapies.[1] Extracellular ATP, released in response to inflammation or irritation, activates these receptors, leading to the sensitization of the cough reflex.[1] P2X3 antagonists aim to block this signaling pathway, thereby reducing cough hypersensitivity. A critical aspect of P2X3 antagonist development is selectivity for the P2X3 homomeric receptor over the P2X2/3 heteromeric receptor, as the latter is implicated in taste-related side effects.[2]
This guide focuses on a comparative analysis of this compound (Camlipixant/BLU-5937) with other notable P2X3 antagonists: Gefapixant, Sivopixant, and Eliapixant.
In Vitro Potency and Selectivity
The in vitro activity of P2X3 antagonists is primarily determined by their potency (IC50) in blocking ATP-induced activation of P2X3 and P2X2/3 receptors. A higher selectivity ratio for P2X3 over P2X2/3 is desirable to minimize the potential for taste disturbances.
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity (P2X2/3 over P2X3) | Reference |
| This compound (Camlipixant/BLU-5937) | 25 (human) | >24,000 (human) | >960-fold | [1][3] |
| Gefapixant | ~30-153 | ~100-250 | ~3-8-fold | |
| Sivopixant (S-600918) | 4.2 | 1100 | ~262-fold | |
| Eliapixant (BAY 1817080) | 8 | 163 (human) | ~20-fold |
Summary of In Vitro Data: this compound (Camlipixant/BLU-5937) demonstrates high potency for the human P2X3 receptor with an IC50 of 25 nM. Notably, it exhibits exceptional selectivity, being over 960-fold more selective for the P2X3 homomer compared to the P2X2/3 heteromer. This high selectivity suggests a potentially lower risk of taste-related side effects. Gefapixant is a potent P2X3 antagonist but shows significantly lower selectivity for the P2X3 receptor over the P2X2/3 receptor. Sivopixant also displays high potency and good selectivity, though less pronounced than Camlipixant. Eliapixant is a potent P2X3 antagonist with moderate selectivity.
Preclinical In Vivo Efficacy
The primary preclinical model for evaluating antitussive agents is the citric acid-induced cough model in guinea pigs. This model assesses the ability of a compound to reduce the number of coughs elicited by a chemical irritant.
| Compound | Animal Model | Dosing | Efficacy (Cough Inhibition) | Reference |
| This compound (Camlipixant/BLU-5937) | Guinea Pig (Citric Acid-Induced Cough) | 0.3-30 mg/kg (oral) | Dose-dependent reduction in histamine- and ATP-induced cough hypersensitivity. | |
| Gefapixant | Guinea Pig (Citric Acid-Induced Cough) | Not specified in readily available comparative studies | Has shown efficacy in reducing cough in preclinical models. | |
| Sivopixant | Guinea Pig (Citric Acid-Induced Cough) | Not specified in readily available comparative studies | Preclinical studies supported its advancement to clinical trials. | |
| Eliapixant | Guinea Pig (Citric Acid-Induced Cough) | Not specified in readily available comparative studies | Preclinical data supported its investigation in clinical trials for chronic cough. |
Summary of In Vivo Data: this compound (Camlipixant/BLU-5937) has demonstrated dose-dependent efficacy in reducing cough hypersensitivity in the guinea pig model. While preclinical efficacy data for Gefapixant, Sivopixant, and Eliapixant in the same model are referenced in the literature as having supported their clinical development, directly comparable, publicly available dose-response data for cough inhibition is limited. This makes a direct quantitative comparison of in vivo potency challenging.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the P2X3 receptor signaling pathway in cough and a typical experimental workflow.
References
- 1. Anti-tussive activity of benproperine enantiomers on citric-acid-induced cough in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. florajournal.com [florajournal.com]
Reproducibility of P2X3 Antagonist BLU-5937 (Formerly Antagonist 34) Effects: A Comparative Guide
A Note on Data Provenance: The majority of currently available data on the P2X3 antagonist BLU-5937 (also referred to as antagonist 34) originates from preclinical and clinical studies conducted or sponsored by its developer, BELLUS Health (a GSK company). As of late 2025, independent, peer-reviewed studies from unaffiliated laboratories to fully assess inter-laboratory reproducibility of the specific quantitative effects of BLU-5937 are not yet prominent in the public domain. This guide provides a comprehensive comparison of the available data from these primary sources to offer a detailed overview of the compound's reported effects.
Introduction to P2X3 and BLU-5937
P2X3 receptors are ATP-gated ion channels predominantly found on sensory C-fibers of the vagus nerve in the airway lining.[1] When airway lining cells are exposed to inflammation, irritation, or injury, they release adenosine triphosphate (ATP).[1] The binding of ATP to P2X3 receptors on nerve fibers initiates the cough reflex.[1] P2X3 antagonists, a novel class of medications, work by binding to these receptors and preventing ATP from stimulating them, thereby reducing the urge to cough.[1]
BLU-5937 is a potent, selective, and orally active P2X3 homotrimeric receptor antagonist.[2] It has been developed to treat refractory or unexplained chronic cough. A key feature of BLU-5937 is its high selectivity for P2X3 homomeric receptors over P2X2/3 heteromeric receptors, the latter of which are implicated in taste perception. This selectivity is intended to minimize taste-related side effects, such as dysgeusia (altered taste), which have been observed with less selective P2X3 antagonists.
Quantitative Data Comparison
The following tables summarize the key quantitative data reported for BLU-5937 from preclinical and clinical studies.
Table 1: Preclinical In Vitro Potency of BLU-5937
| Receptor | Species | IC50 (nM) | Source |
| P2X3 | Human | 25 | MedChemExpress |
| P2X3 | Rat | 92 | MedChemExpress |
| P2X3 | Guinea Pig | 126 | MedChemExpress |
| P2X2/3 | Human | >24,000 | Garceau D, Chauret N. (2019) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Preclinical In Vivo Efficacy of BLU-5937 in Guinea Pig Cough Model
| Treatment Group | Dose (mg/kg, oral) | Effect | Source |
| BLU-5937 | 0.3 - 30 | Dose-dependent reduction of histamine-induced enhancement of citric acid-induced coughs. | MedChemExpress |
| BLU-5937 | 3 and 30 | Dose-dependent reduction of ATP-induced enhancement of citric acid-induced coughs. | MedChemExpress |
Table 3: Clinical Efficacy of BLU-5937 in Patients with Refractory Chronic Cough (Phase 2b SOOTHE Trial)
| Treatment Group | Placebo-Adjusted Reduction in 24-hour Cough Frequency | p-value | Source |
| 50 mg BID | 34% | ≤ 0.005 | BELLUS Health Announcement |
| 200 mg BID | 34% | ≤ 0.005 | BELLUS Health Announcement |
BID (bis in die) means twice a day.
Table 4: Taste-Related Adverse Events in the Phase 2b SOOTHE Trial
| Treatment Group | Incidence of Taste Alteration | Source |
| 12.5 mg BID | 4.8% | BELLUS Health Announcement |
| 50 mg BID | 6.5% | BELLUS Health Announcement |
| 200 mg BID | 4.8% | BELLUS Health Announcement |
Experimental Protocols
In Vitro Potency Assay (General Methodology)
The potency of BLU-5937 on P2X3 and P2X2/3 receptors is typically determined using electrophysiology or calcium flux assays in mammalian cell lines (e.g., HEK293) stably expressing the human, rat, or guinea pig receptor subtypes.
-
Cell Culture: Cells expressing the target receptor are cultured under standard conditions.
-
Assay Preparation: Cells are plated in appropriate microplates. For calcium flux assays, cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Application: Various concentrations of BLU-5937 are pre-incubated with the cells for a defined period.
-
Agonist Stimulation: A P2X3 agonist, such as α,β-methylene ATP (αβ-meATP), is added to stimulate the receptors.
-
Signal Detection: Changes in ion channel activity (electrophysiology) or intracellular calcium levels (fluorescence) are measured.
-
Data Analysis: The response at each concentration of BLU-5937 is normalized to the control response, and the IC50 value is calculated by fitting the data to a dose-response curve.
Guinea Pig Cough Model
This in vivo model is used to assess the anti-tussive effects of compounds.
-
Animal Acclimatization: Male Dunkin Hartley guinea pigs are acclimatized to the experimental conditions.
-
Cough Induction: Cough is induced by exposing the animals to an aerosol of citric acid.
-
Sensitization: To mimic a hypersensitive cough reflex, an agent like histamine or ATP is administered prior to the citric acid challenge to enhance the cough response.
-
Compound Administration: BLU-5937 or vehicle is administered orally at various doses before the sensitizing agent and cough induction.
-
Cough Measurement: The number of coughs is recorded by trained observers or using specialized recording equipment.
-
Data Analysis: The reduction in the number of coughs in the BLU-5937 treated groups is compared to the vehicle-treated group.
Phase 2b SOOTHE Clinical Trial Design
This was a randomized, double-blind, placebo-controlled, parallel-arm study in participants with refractory chronic cough.
-
Patient Population: Adults with refractory chronic cough for at least one year.
-
Study Arms: Participants were randomized to receive one of three doses of BLU-5937 (12.5 mg, 50 mg, or 200 mg) or a placebo, administered twice daily for 28 days.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in 24-hour cough frequency at day 28, measured using an objective ambulatory cough recorder.
-
Safety and Tolerability: Adverse events, including taste-related side effects, were monitored throughout the study.
Signaling Pathways and Experimental Workflows
Caption: P2X3 receptor signaling pathway in cough induction.
Caption: Drug development workflow for a P2X3 antagonist.
References
Safety Operating Guide
Proper Disposal Procedures for P2X3 Antagonist 34
This document provides essential safety and logistical information for the proper disposal of P2X3 antagonist 34 in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound (CAS No. 2417288-67-4) is not classified as a hazardous substance or mixture.[1] However, as a standard practice in a laboratory environment, all chemical compounds should be handled with care to minimize exposure and environmental release.
Key Safety Information from SDS:
-
GHS Classification: Not a hazardous substance or mixture.[1]
-
First Aid Measures: In case of contact, it is advised to flush eyes with water, rinse skin thoroughly, and move to fresh air if inhaled.[1] If ingested, wash out the mouth with water and do not induce vomiting.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Non-Hazardous Solid Waste: Uncontaminated personal protective equipment (PPE) such as gloves and paper towels can be disposed of in the regular trash.
-
Chemically Contaminated Solid Waste: Solid waste materials contaminated with this compound, such as absorbent pads, contaminated gloves, and weigh boats, should be collected in a designated, clearly labeled container.[2]
-
Line a container with a clear plastic bag.
-
Do not use biohazard or black plastic bags for chemical waste.
-
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container.
-
The container must be compatible with all components of the solution.
-
Keep the container securely capped when not in use.
-
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.
Labeling and Storage of Waste Containers
Accurate labeling and proper storage of waste are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and a "Hazardous Waste" label if institutional policy requires it, even for non-classified substances.
-
Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.
-
Ensure containers are sealed and stored in secondary containment to prevent spills.
-
Do not mix incompatible waste streams.
-
Disposal of Empty Containers
Properly emptied chemical containers can often be disposed of as regular trash after appropriate cleaning.
-
Procedure:
-
Thoroughly empty the container of all contents.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as chemical waste.
-
For containers that held acutely hazardous waste (P-listed), triple rinsing is required, and the rinsate must be collected as hazardous waste. Although this compound is not classified as acutely hazardous, following this best practice is recommended.
-
Deface or remove all labels from the empty container.
-
Dispose of the rinsed and dried container in the appropriate solid waste stream (e.g., glass recycling or regular trash).
-
Step-by-Step Disposal Protocol for this compound
The following table outlines the procedural steps for the disposal of different forms of this compound waste.
| Waste Type | Step 1: Segregation & Collection | Step 2: Labeling | Step 3: Storage | Step 4: Disposal Request |
| Solid Waste (Contaminated) | Place in a designated, plastic-lined container for chemically contaminated solid waste. | Label the container with "this compound" and any other required institutional waste information. | Store in a designated satellite accumulation area, away from incompatible materials. | When the container is full, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. |
| Liquid Waste (Solutions) | Collect in a compatible, leak-proof container with a secure cap. | Label the container with "this compound," the solvent system, and approximate concentrations. | Store in secondary containment within a designated satellite accumulation area. | When the container is full, or as per institutional guidelines, request a pickup from EHS. |
| Empty Stock Vials/Containers | Triple rinse with a suitable solvent. Collect the first rinsate as liquid chemical waste. | Not applicable after cleaning. | Not applicable after cleaning. | After triple rinsing and defacing the label, dispose of the container in the appropriate solid waste stream (e.g., glass recycling or trash). |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling P2X3 Antagonist 34
Essential protocols for the safe handling, use, and disposal of P2X3 Antagonist 34 are critical for ensuring the well-being of laboratory personnel and the integrity of research in drug development. This guide provides immediate, procedural, and logistical information to empower researchers, scientists, and drug development professionals in the safe management of this potent compound.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive approach to personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the recommended PPE, drawing from best practices for handling potent chemical compounds.
| Body Area | Required PPE | Rationale |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of aerosolized particles, especially when handling the compound in powdered form. |
| Eye and Face | Chemical safety goggles and a face shield | Provides a robust barrier against splashes, and airborne particles, protecting sensitive mucous membranes. |
| Hands | Double-gloving with nitrile gloves | Ensures a high level of protection against skin contact. The outer glove should be changed immediately after handling the compound to prevent the spread of contamination. |
| Body | Disposable lab coat or a dedicated, decontaminable lab coat | Prevents contamination of personal clothing. The lab coat should be removed before exiting the designated work area. |
| Feet | Closed-toe shoes | A fundamental laboratory safety requirement to protect against spills and falling objects. |
Operational Workflow for Safe Handling
A systematic workflow is essential to maintain a safe laboratory environment from the moment this compound is received until its final disposal. The following diagram outlines the key steps in this process.
P2X3 Receptor Antagonism Signaling Pathway
P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons.[1] Their antagonists, like compound 34, block the binding of ATP, thereby inhibiting the initiation of pain signals.[2] Understanding this mechanism is crucial for researchers in the field of pain management.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.
-
Segregation: All waste contaminated with this compound, including unused compound, empty containers, gloves, and disposable lab coats, must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name "this compound."
-
Containment: Ensure waste containers are sealed to prevent leaks or spills.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
